Product packaging for Aklavinone(Cat. No.:CAS No. 16234-96-1)

Aklavinone

Cat. No.: B1666741
CAS No.: 16234-96-1
M. Wt: 412.4 g/mol
InChI Key: RACGRCLGVYXIAO-YOKWENHESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aklavinone is an anthracycline, a member of tetracenequinones, a methyl ester and a tertiary alcohol. It has a role as an antineoplastic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20O8 B1666741 Aklavinone CAS No. 16234-96-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16234-96-1

Molecular Formula

C22H20O8

Molecular Weight

412.4 g/mol

IUPAC Name

methyl (1R,2R,4S)-2-ethyl-2,4,5,7-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C22H20O8/c1-3-22(29)8-13(24)15-10(17(22)21(28)30-2)7-11-16(20(15)27)19(26)14-9(18(11)25)5-4-6-12(14)23/h4-7,13,17,23-24,27,29H,3,8H2,1-2H3/t13-,17-,22+/m0/s1

InChI Key

RACGRCLGVYXIAO-YOKWENHESA-N

SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aklavinone;  NSC 114780;  NSC-114780;  NSC114780

Origin of Product

United States

Foundational & Exploratory

The Aklavinone Biosynthesis Pathway in Streptomyces: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aklavinone is the aglycone core of the potent anthracycline antibiotic aclacinomycin, a secondary metabolite produced by various Streptomyces species, most notably Streptomyces galilaeus. As a crucial precursor to a class of clinically important anticancer agents, the elucidation of its biosynthetic pathway has been a significant focus of research. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery, key chemical transformations, and regulatory aspects. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for pathway investigation, and visual diagrams of the core processes to serve as a resource for researchers in natural product biosynthesis, metabolic engineering, and pharmaceutical development.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound production in Streptomyces galilaeus is encoded within a dedicated biosynthetic gene cluster (BGC). This cluster houses the genes for the type II polyketide synthase (PKS) responsible for assembling the polyketide backbone, as well as the enzymes that tailor this backbone into the final tetracyclic structure of this compound. The complete nucleotide sequence of the this compound-aclacinomycin biosynthetic gene cluster of S. galilaeus is available under GenBank accession number AB008466.[1]

The core of the BGC contains the minimal PKS genes, which work in an iterative fashion to construct the polyketide chain from a starter unit and extender units. Surrounding these are genes encoding a suite of tailoring enzymes, including ketoreductases, cyclases, aromatases, and oxygenases, that catalyze the intricate steps of cyclization, aromatization, and other modifications.

The Biosynthetic Pathway: From Precursors to this compound

The biosynthesis of this compound commences with the condensation of a propionyl-CoA starter unit with nine molecules of malonyl-CoA as extender units, a process catalyzed by the minimal polyketide synthase (PKS) complex.[2] This iterative process results in a 21-carbon polyketide chain that undergoes a series of enzymatic modifications to yield the characteristic tetracyclic anthracyclinone structure.

Core Polyketide Synthesis

The minimal PKS, a type II PKS, is a multi-enzyme complex comprising three essential protein subunits encoded by the following genes:

  • Ketosynthase α (KSα) and Ketosynthase β (KSβ)/Chain Length Factor (CLF) : Encoded by aknB (KSα) and aknC (KSβ/CLF), these enzymes catalyze the decarboxylative condensation of malonyl-CoA with the growing polyketide chain. The CLF is crucial for determining the final length of the polyketide backbone.[2]

  • Acyl Carrier Protein (ACP) : Encoded by aknD, the ACP acts as a shuttle, tethering the growing polyketide chain via a phosphopantetheinyl arm and presenting it to the various catalytic domains of the PKS.[2]

Post-PKS Tailoring Modifications

Following the synthesis of the nascent polyketide chain, a series of tailoring enzymes meticulously craft the final this compound structure. These enzymes and their proposed functions are summarized below:

  • Ketoreductase (KR) : The aknA gene product is a ketoreductase responsible for the stereospecific reduction of a keto group on the polyketide chain.[3][4] This reduction is a critical step in directing the subsequent cyclization events. The predicted AknA protein has a molecular mass of approximately 27.2 kDa and contains a conserved oxidoreductase motif.[3]

  • Aromatase (ARO) and Cyclases (CYC) : The aknE2 gene product is an aromatase/cyclase that catalyzes the regiospecific cyclization and aromatization of the polyketide chain to form the tetracyclic ring system of this compound.[2]

  • Oxygenase : The aknX gene encodes an anthrone oxygenase that is involved in the formation of aklanonic acid from its anthrone precursor, a key step in the biosynthesis.[1][5]

The proposed biosynthetic pathway is a complex interplay of these enzymatic activities, leading from simple building blocks to the intricate architecture of this compound.

Quantitative Data

While comprehensive kinetic data for all enzymes in the this compound pathway from S. galilaeus is not extensively available in the public domain, some quantitative information has been reported, providing insights into the efficiency of certain steps and the overall productivity of the pathway.

Table 1: Enzyme Kinetic Parameters

EnzymeGeneOrganismSubstrateKmkcatReference
This compound-11-hydroxylase (RdmE)rdmEStreptomyces purpurascensThis compound10 µM-[6]
This compound-11-hydroxylase (RdmE)rdmEStreptomyces purpurascensNADPH2 mM-[6]

Note: this compound-11-hydroxylase is an enzyme that acts on this compound, converting it to ε-rhodomycinone. While not part of the core this compound biosynthesis, its kinetics provide an example of the characterization of an anthracycline-modifying enzyme.

Table 2: this compound Production Titer

StrainGenetic BackgroundTiterReference
Recombinant StreptomycesEngineered strain with optimized promoters and enzymes15–20 mg/L[2]

Experimental Protocols

Gene Knockout in Streptomyces galilaeus via CRISPR-Cas9

This protocol outlines a general workflow for creating a targeted gene deletion in S. galilaeus to investigate the function of a specific gene in the this compound biosynthetic pathway.

4.1.1. Materials

  • S. galilaeus wild-type strain

  • E. coli strain for plasmid construction (e.g., DH5α)

  • E. coli strain for conjugation (e.g., ET12567/pUZ8002)

  • CRISPR-Cas9 vector for Streptomyces (e.g., pCRISPomyces-2)

  • Oligonucleotides for guide RNA (gRNA) construction and homology arms

  • Appropriate antibiotics for selection

  • Standard molecular biology reagents and equipment

4.1.2. Methodology

  • Design and Construction of the CRISPR-Cas9 Plasmid:

    • Design a specific 20-bp gRNA sequence targeting the gene of interest within the this compound BGC. Ensure the target sequence is followed by a protospacer adjacent motif (PAM).

    • Design and synthesize oligonucleotides encoding the gRNA.

    • Anneal the gRNA oligonucleotides and clone them into the CRISPR-Cas9 vector.

    • Design and amplify ~1-2 kb homology arms flanking the target gene from S. galilaeus genomic DNA.

    • Clone the homology arms into the gRNA-containing CRISPR-Cas9 vector to serve as a repair template for homologous recombination.

  • Transformation into E. coli :

    • Transform the final CRISPR-Cas9 construct into a suitable E. coli cloning strain and verify the plasmid integrity by restriction digestion and sequencing.

    • Transform the verified plasmid into the methylation-deficient E. coli conjugation strain.

  • Intergeneric Conjugation:

    • Grow cultures of the E. coli donor strain and S. galilaeus recipient strain.

    • Mix the donor and recipient cultures and plate them on a suitable medium for conjugation.

    • After incubation, overlay the plates with antibiotics to select for S. galilaeus exconjugants that have received the CRISPR-Cas9 plasmid.

  • Identification of Gene Deletion Mutants:

    • Isolate individual exconjugant colonies and grow them on non-selective media to allow for the loss of the temperature-sensitive CRISPR-Cas9 plasmid.

    • Screen for colonies that have lost the plasmid by replica plating onto antibiotic-containing and antibiotic-free media.

    • Perform colony PCR on the plasmid-cured colonies using primers flanking the target gene to identify mutants with the desired deletion.

    • Confirm the gene deletion by Sanger sequencing of the PCR product.

  • Phenotypic Analysis:

    • Cultivate the confirmed gene knockout mutant and the wild-type strain under this compound-producing conditions.

    • Extract the secondary metabolites and analyze them by HPLC or LC-MS to determine the effect of the gene deletion on this compound biosynthesis.

Heterologous Expression and Purification of AknX Anthrone Oxygenase

This protocol describes the expression of the aknX gene in E. coli and the subsequent purification of the recombinant AknX protein.[1]

4.2.1. Materials

  • E. coli expression host (e.g., BL21(DE3)pLysE)

  • Expression vector (e.g., pET vector) containing the aknX gene, optionally with an N-terminal His-tag

  • LB medium and appropriate antibiotics

  • Isopropyl-β-D-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Anion-exchange chromatography column

  • SDS-PAGE reagents and equipment

4.2.2. Methodology

  • Gene Cloning and Expression:

    • Clone the aknX coding sequence into an E. coli expression vector. Codon optimization of the N-terminal region may be necessary for efficient expression.[1]

    • Transform the expression plasmid into the E. coli expression host.

    • Grow a culture of the transformed E. coli at 37°C to an OD600 of 0.4-0.6.

    • Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to incubate for 3-4 hours.

    • Harvest the cells by centrifugation.

  • Cell Lysis and Protein Purification:

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration).

    • Elute the His-tagged AknX protein with elution buffer (lysis buffer with a high concentration of imidazole).

    • For further purification, subject the eluted fractions to anion-exchange chromatography.

  • Purity Analysis:

    • Analyze the purified protein fractions by SDS-PAGE to assess purity and confirm the molecular weight.

HPLC Analysis of this compound and Biosynthetic Intermediates

This protocol provides a general framework for the analysis of this compound and its precursors from Streptomyces culture extracts.

4.3.1. Materials

  • Streptomyces culture broth

  • Organic solvent for extraction (e.g., ethyl acetate)

  • HPLC system with a UV-Vis or PDA detector

  • Reversed-phase C18 column

  • Mobile phase solvents (e.g., acetonitrile, water, formic acid)

  • This compound standard (if available)

4.3.2. Methodology

  • Sample Preparation:

    • Acidify the Streptomyces culture broth to pH ~3.

    • Extract the metabolites from the broth with an equal volume of ethyl acetate.

    • Evaporate the organic solvent to dryness under reduced pressure.

    • Resuspend the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis.

  • HPLC Analysis:

    • Inject the sample onto a reversed-phase C18 column.

    • Elute the compounds using a gradient of acetonitrile and water (both containing 0.1% formic acid). A typical gradient might be from 10% to 90% acetonitrile over 30 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm and 430 nm for anthracyclines).

    • Identify this compound by comparing the retention time and UV-Vis spectrum with an authentic standard.

    • For the identification of biosynthetic intermediates, comparison with known standards or further analysis by LC-MS/MS is required.

Mandatory Visualizations

Aklavinone_Biosynthesis_Pathway cluster_0 Core Polyketide Synthesis cluster_1 Tailoring Reactions Propionyl-CoA Propionyl-CoA Minimal PKS Minimal PKS (AknB, AknC, AknD) Propionyl-CoA->Minimal PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Minimal PKS Polyketide Chain Polyketide Chain Minimal PKS->Polyketide Chain Ketoreductase Ketoreductase (AknA) Polyketide Chain->Ketoreductase Aromatase/Cyclase Aromatase/Cyclase (AknE2) Ketoreductase->Aromatase/Cyclase Aklanonic Acid Anthrone Aklanonic Acid Anthrone Aromatase/Cyclase->Aklanonic Acid Anthrone Oxygenase Oxygenase (AknX) Aklanonic Acid Aklanonic Acid Oxygenase->Aklanonic Acid Aklanonic Acid Anthrone->Oxygenase This compound This compound Aklanonic Acid->this compound Further Modifications

Caption: A simplified diagram of the this compound biosynthesis pathway.

Aklavinone_Gene_Cluster cluster_core_pks Minimal PKS cluster_tailoring Tailoring Enzymes cluster_other Other Genes aknB aknB (KSα) aknC aknC (KSβ/CLF) aknB->aknC aknD aknD (ACP) aknC->aknD aknA aknA (KR) aknD->aknA aknE2 aknE2 (ARO/CYC) aknA->aknE2 aknX aknX (Oxygenase) aknE2->aknX other1 ... aknX->other1 other2 ... other1->other2

Caption: Organization of key genes in the this compound biosynthetic cluster.

Gene_Knockout_Workflow start Start: Target Gene Identification design Design gRNA and Homology Arms start->design construct Construct CRISPR-Cas9 Plasmid design->construct conjugation Intergeneric Conjugation (E. coli to S. galilaeus) construct->conjugation selection Select Exconjugants conjugation->selection curing Cure Plasmid selection->curing screening Screen for Deletion Mutants (Colony PCR & Sequencing) curing->screening phenotype Phenotypic Analysis (HPLC/LC-MS) screening->phenotype end End: Functional Gene Characterization phenotype->end

Caption: A logical workflow for gene knockout in Streptomyces galilaeus.

Conclusion

The biosynthesis of this compound in Streptomyces is a paradigm of type II polyketide synthesis, involving a sophisticated interplay of a minimal PKS and a series of tailoring enzymes. Understanding this pathway at a molecular level is paramount for the rational design of novel anthracycline analogs with improved therapeutic properties. This technical guide has provided a detailed overview of the this compound biosynthetic pathway, from the genetic organization to the enzymatic reactions and experimental methodologies for its study. The presented data and protocols are intended to serve as a valuable resource for researchers aiming to further unravel the complexities of this fascinating pathway and to harness its potential for the development of new and improved anticancer drugs.

References

An In-Depth Technical Guide on the Mechanism of Action of Aklavinone as a DNA Intercalator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aklavinone, a key aglycone of the anthracycline family of antibiotics, exerts its potent antineoplastic activity primarily through its interaction with DNA. This technical guide provides a comprehensive overview of the core mechanism of action of this compound as a DNA intercalator. It delves into the biophysical and biochemical aspects of its interaction with the DNA double helix, its inhibitory effects on essential nuclear enzymes, and its influence on cellular signaling pathways. This document is intended to serve as a detailed resource, incorporating quantitative data, in-depth experimental protocols, and visual representations of the key molecular processes to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a tetracyclic aromatic molecule and a member of the anthracycline class of compounds, which are widely recognized for their use in cancer chemotherapy.[1] Its planar structure is a key feature that enables it to function as a DNA intercalator, inserting itself between the base pairs of the DNA double helix.[1] This physical obstruction of the DNA structure leads to a cascade of cellular events, including the inhibition of DNA replication and transcription, ultimately triggering programmed cell death. Furthermore, this compound is known to be a dual inhibitor of topoisomerase I and II, enzymes critical for managing DNA topology during various cellular processes. This multifaceted mechanism of action underscores its efficacy as an anticancer agent.

The Core Mechanism: DNA Intercalation

The primary mechanism of this compound's cytotoxic effect is its ability to intercalate into the DNA double helix. This process is driven by non-covalent interactions, including van der Waals forces and hydrogen bonding, between the planar aromatic rings of this compound and the DNA base pairs.

Structural Consequences of Intercalation

The insertion of this compound into the DNA helix induces significant structural distortions:

  • Unwinding of the DNA Helix: To accommodate the intercalating molecule, the DNA helix must unwind, leading to a decrease in its helical twist.

  • Increase in DNA Length: The insertion of this compound between base pairs increases the distance between them, resulting in an overall lengthening of the DNA molecule.

  • Alteration of DNA Conformation: The intercalation can cause local changes in DNA conformation, potentially affecting the binding of proteins that recognize specific DNA structures.

These structural alterations have profound implications for cellular processes that rely on the integrity of the DNA template, such as replication and transcription.

Quantitative Analysis of this compound-DNA Binding
ParameterDescriptionTypical Range for Anthracyclines
Binding Constant (Ka) A measure of the equilibrium between the bound and unbound states. Higher Ka indicates stronger binding.105 - 107 M-1
Dissociation Constant (Kd) The inverse of the binding constant (Kd = 1/Ka). Lower Kd indicates stronger binding.10-7 - 10-5 M
Enthalpy Change (ΔH) The heat change associated with the binding process. A negative value indicates an exothermic and often favorable interaction.Varies
Entropy Change (ΔS) The change in disorder of the system upon binding. Can be positive or negative depending on factors like solvent rearrangement.Varies
Gibbs Free Energy (ΔG) The overall energy change of the binding process, determining its spontaneity (ΔG = ΔH - TΔS). A negative value indicates a spontaneous interaction.Varies

Note: The specific values for this compound may vary depending on experimental conditions such as buffer composition, ionic strength, and temperature.

Inhibition of Topoisomerases

Beyond its role as a simple DNA intercalator, this compound also functions as a dual inhibitor of topoisomerase I and topoisomerase II. These enzymes are crucial for resolving topological problems in DNA that arise during replication, transcription, and recombination.

  • Topoisomerase I: This enzyme creates transient single-strand breaks in DNA to relieve supercoiling. This compound can interfere with this process, although the precise mechanism and inhibitory concentration (IC50) are not as well-characterized as for other anthracyclines.

  • Topoisomerase II: This enzyme introduces transient double-strand breaks to decatenate and unknot DNA. This compound inhibits the catalytic activity of topoisomerase II, preventing the enzyme from resolving tangled DNA, which is particularly detrimental during cell division.[4]

EnzymeThis compound's EffectIC50
Topoisomerase I Inhibition of catalytic activityData not consistently available
Topoisomerase II Inhibition of decatenation activityVaries depending on assay conditions

Impact on Cellular Signaling

While direct intercalation and topoisomerase inhibition are the primary mechanisms, the downstream consequences of this compound-induced DNA damage can trigger various cellular signaling pathways. While the specific signaling cascades directly modulated by this compound are still an area of active research, related compounds have been shown to influence pathways involved in cell survival and apoptosis, such as the PI3K/AKT pathway. It has been proposed that DNA damage can lead to the activation of stress-response pathways that may intersect with survival signaling. For instance, the activation of SIRT1, a deacetylase involved in cellular stress responses, has been linked to the modulation of the PI3K/AKT pathway in other contexts.[5][6][7] Further investigation is required to elucidate the precise role of this compound in regulating these pathways.

Experimental Workflows and Signaling Pathways

experimental_workflow General Experimental Workflow for this compound-DNA Interaction Studies cluster_prep Sample Preparation cluster_assays Biophysical & Biochemical Assays cluster_analysis Data Analysis This compound This compound Stock Solution UV_Vis UV-Vis Spectroscopy This compound->UV_Vis Fluorescence Fluorescence Spectroscopy (Ethidium Bromide Displacement) This compound->Fluorescence CD Circular Dichroism This compound->CD Tm DNA Melting Temperature (Tm) Assay This compound->Tm Topo_II Topoisomerase II Decatenation Assay This compound->Topo_II DNA DNA Stock Solution (e.g., Calf Thymus DNA) DNA->UV_Vis DNA->Fluorescence DNA->CD DNA->Tm DNA->Topo_II Kb_Kd Binding Constant (Ka/Kd) Thermodynamic Parameters (ΔH, ΔS, ΔG) UV_Vis->Kb_Kd Fluorescence->Kb_Kd Conformation Conformational Changes CD->Conformation Delta_Tm ΔTm Determination Tm->Delta_Tm IC50 IC50 Calculation Topo_II->IC50

Caption: A generalized workflow for investigating the interaction of this compound with DNA.

signaling_pathway Hypothesized Downstream Signaling Cascade of this compound Action This compound This compound DNA_Intercalation DNA Intercalation & Topoisomerase Inhibition This compound->DNA_Intercalation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Stress_Response Cellular Stress Response DNA_Damage->Stress_Response Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest SIRT1 SIRT1 Activation (Hypothesized) Stress_Response->SIRT1 Apoptosis Apoptosis Stress_Response->Apoptosis PI3K PI3K SIRT1->PI3K Inhibition (Context-dependent) AKT AKT PI3K->AKT AKT->Apoptosis Inhibition

References

A Technical Guide to the Discovery and Isolation of Aklavinone from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of aklavinone, a key aglycone precursor to the anthracycline antibiotic aclacinomycin A. This document details the scientific journey from its initial identification in Streptomyces species to the methodologies for its extraction and purification, offering valuable insights for researchers in natural product chemistry, metabolic engineering, and pharmaceutical development.

Discovery and Natural Sources

This compound was discovered as the aglycone core of the potent antitumor antibiotic, aclacinomycin A.[1] Aclacinomycin A and its analogues were first isolated in 1975 from the fermentation broth of Streptomyces galilaeus strain MA144-M1.[1][2] This discovery was a significant milestone in the field of oncology, as aclacinomycin A demonstrated marked inhibitory effects on L1210 leukemia in mice.[2]

The primary natural source of this compound is various species of the bacterial genus Streptomyces, with Streptomyces galilaeus being the most notable producer.[1][3] Mutant strains of S. galilaeus, such as the 3AR-33 strain, have been developed to specifically accumulate and produce this compound.[3]

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces galilaeus is a well-characterized process involving a type II polyketide synthase (PKS) system.[1][4] The genetic blueprint for this pathway is encoded within a dedicated biosynthetic gene cluster.[1][4][5]

The process begins with one molecule of propionyl-CoA as a starter unit and nine molecules of malonyl-CoA as extender units. The type II PKS catalyzes the iterative Claisen condensation to form a 21-carbon polyketide chain.[1] This chain then undergoes a series of cyclization and oxidation reactions to yield the tetracyclic aromatic structure of this compound.[1][5]

aklavinone_biosynthesis propionyl_coa Propionyl-CoA (Starter Unit) pks Type II Polyketide Synthase (PKS) propionyl_coa->pks malonyl_coa 9x Malonyl-CoA (Extender Units) malonyl_coa->pks polyketide_chain 21-Carbon Polyketide Chain pks->polyketide_chain cyclization Cyclization & Aromatization polyketide_chain->cyclization aklanonic_acid_anthrone Aklanonic Acid Anthrone cyclization->aklanonic_acid_anthrone oxidation Oxygenation (AknX) aklanonic_acid_anthrone->oxidation aklanonic_acid Aklanonic Acid oxidation->aklanonic_acid further_modifications Further Tailoring Reactions aklanonic_acid->further_modifications This compound This compound further_modifications->this compound

Biosynthesis of this compound

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth of Streptomyces galilaeus involves a multi-step process of extraction and chromatographic purification. The following is a generalized protocol based on methods used for the extraction of aclacinomycins and other secondary metabolites from Streptomyces.[1][2][6][7][8]

Experimental Protocols

3.1.1. Fermentation of Streptomyces galilaeus

A suitable strain of Streptomyces galilaeus (e.g., an this compound-accumulating mutant) is cultured in a production medium. A typical fermentation is carried out in a stirred-tank fermentor under controlled conditions of temperature, pH, and aeration to maximize the production of this compound.[2]

3.1.2. Extraction of this compound

  • Separation of Mycelium and Broth : The fermentation broth is harvested, and the mycelial mass is separated from the culture filtrate by centrifugation or filtration.[2][8]

  • Solvent Extraction :

    • The culture filtrate is extracted with an equal volume of a water-immiscible organic solvent such as ethyl acetate or toluene.[2]

    • The mycelial cake is extracted separately with a polar organic solvent like acetone. The acetone extract is then concentrated, and the resulting aqueous residue is extracted with ethyl acetate.[2]

  • Concentration : The organic extracts are combined and concentrated under reduced pressure to yield a crude extract containing this compound and other metabolites.[8]

3.1.3. Purification of this compound by Column Chromatography

The crude extract is subjected to column chromatography for purification. Silicic acid chromatography has been successfully used for the separation of aclacinomycins and can be adapted for this compound purification.[1]

  • Column Preparation : A glass column is packed with silica gel as the stationary phase, equilibrated with a non-polar solvent.

  • Sample Loading and Elution : The crude extract is dissolved in a minimal amount of a suitable solvent and loaded onto the column. Elution is performed using a gradient of solvents with increasing polarity (e.g., a mixture of chloroform and methanol), to separate the components based on their affinity for the stationary phase.

  • Fraction Collection and Analysis : Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

  • Final Purification : Fractions containing this compound are pooled, and the solvent is evaporated to yield the purified compound. Further purification can be achieved by recrystallization or preparative HPLC if necessary.

aklavinone_isolation_workflow fermentation S. galilaeus Fermentation harvesting Harvesting & Separation fermentation->harvesting filtrate Culture Filtrate harvesting->filtrate mycelium Mycelial Cake harvesting->mycelium extraction1 Solvent Extraction (e.g., Ethyl Acetate) filtrate->extraction1 extraction2 Solvent Extraction (e.g., Acetone) mycelium->extraction2 concentration Concentration of Combined Extracts extraction1->concentration extraction2->concentration crude_extract Crude this compound Extract concentration->crude_extract chromatography Silica Gel Column Chromatography crude_extract->chromatography purified_this compound Purified this compound chromatography->purified_this compound

Isolation Workflow for this compound

Data Presentation

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₂₂H₂₀O₈
Molecular Weight412.4 g/mol
AppearanceYellow crystalline powder
Core StructureTetracyclic anthraquinone
Production Yield

Characterization of this compound

The structural elucidation and confirmation of purified this compound are typically performed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for determining the chemical structure of this compound, providing detailed information about the arrangement of protons and carbon atoms in the molecule.

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. Fragmentation patterns observed in the mass spectrum can provide further structural information.

While a complete, publicly available dataset of the NMR and MS data for this compound is not provided in the searched literature, these standard analytical techniques are essential for its characterization.

This technical guide provides a foundational understanding of the discovery and isolation of this compound. For researchers and professionals in drug development, this information serves as a starting point for further investigation into the production and derivatization of this important anthracycline precursor.

References

Aklavinone: The Aglycone Cornerstone in Aclacinomycin Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aclacinomycin A (ACM-A), a potent anthracycline antibiotic used in cancer chemotherapy, originates from a complex biosynthetic pathway in various Streptomyces species, most notably Streptomyces galilaeus. Central to its formation is the tetracyclic aglycone, aklavinone. This technical guide provides a comprehensive overview of the biosynthesis of aclacinomycin with a core focus on this compound as the crucial precursor. It details the enzymatic transformations, presents quantitative data on enzyme kinetics and production yields, outlines key experimental protocols, and visualizes the intricate molecular pathways.

The Biosynthetic Pathway: From Polyketide Assembly to Aclacinomycin A

The journey from simple metabolic building blocks to the complex structure of aclacinomycin A is a multi-step enzymatic cascade. The formation of the this compound backbone is accomplished by a type II polyketide synthase (PKS) system, followed by a series of tailoring reactions including glycosylation and oxidation.

This compound Synthesis: The Polyketide Backbone

The biosynthesis of this compound begins with the assembly of a 21-carbon polyketide chain from one molecule of propionyl-CoA as a starter unit and nine molecules of malonyl-CoA as extender units.[1][2] This process is catalyzed by a minimal PKS complex comprising a ketosynthase (KSα), a chain length factor (KSβ), and an acyl carrier protein (ACP).[3][4] Subsequent cyclization and aromatization reactions, catalyzed by enzymes such as cyclases and aromatases, lead to the formation of the characteristic tetracyclic ring structure of this compound.[2] A final reduction step converts the 7-oxo group of the precursor aklaviketone to a hydroxyl group, yielding this compound.[2]

Glycosylation of this compound: Building the Trisaccharide Chain

The biological activity of aclacinomycin A is significantly influenced by its trisaccharide moiety, which is attached to the this compound core at the C7-OH position.[5] This glycosylation process occurs in a stepwise manner, initiated by the transfer of a rhodosamine sugar, followed by the addition of two more deoxy sugars.

The key enzymes involved in this critical stage are glycosyltransferases (GTs), specifically AknS and AknK.

  • Step 1: Attachment of the first sugar. The glycosyltransferase AknS, in conjunction with its activating protein AknT, catalyzes the transfer of L-rhodosamine from its TDP-activated form to this compound, forming rhodosaminyl-aklavinone.[1][3][6] The presence of AknT is crucial for the efficient functioning of AknS.[1][3]

  • Step 2: Addition of the second sugar. The enzyme AknK then acts as an L-2-deoxyfucosyltransferase, adding a 2-deoxyfucose moiety to rhodosaminyl-aklavinone to generate the disaccharide-containing intermediate.[5]

  • Step 3: Completion of the trisaccharide chain. A third glycosyltransferase attaches the final sugar, L-cinerulose, to complete the trisaccharide chain.

Final Tailoring: Oxidation

The terminal cinerulose residue of the trisaccharide chain undergoes a final modification by the oxidoreductase AknOx. This enzyme catalyzes a four-electron oxidation, converting the rhodinose precursor to L-aculose on the terminal sugar, a crucial step for the biological activity of aclacinomycin A.[2]

Quantitative Data

The efficiency of the aclacinomycin biosynthetic pathway is governed by the kinetic properties of its enzymes and the overall production yields.

Enzyme Kinetics

The catalytic efficiencies of the key glycosyltransferases, AknS and AknK, have been a subject of study. The activating protein AknT has been shown to dramatically enhance the activity of AknS.

EnzymeSubstrate(s)EffectorKinetic ParameterValueReference(s)
AknS This compound, TDP-L-2-deoxyfucose-kcatLow activity[1]
AknS/AknT This compound, TDP-L-2-deoxyfucoseAknTkcat0.22 min⁻¹ (40-fold increase)[1]
AknS/AknT This compound, TDP-L-rhodosamineAknTkcat200-fold acceleration[3][6]

Table 1: Kinetic data for the glycosyltransferase AknS.

Production Yields

The production of aclacinomycin A from Streptomyces fermentation has been a target for optimization. While specific step-by-step conversion yields from this compound are not extensively reported, overall production titers have been documented. A mutant strain of Streptomyces galilaeus, OBB-731, has been developed for the selective and high-yield production of aclacinomycins A and B.[7] Recombinant Streptomyces strains engineered for optimized precursor supply have been shown to produce 15–20 mg/L of this compound.[2]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the biosynthesis of aclacinomycin from this compound.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify the key enzymes (e.g., AknS, AknT, AknK) for in vitro characterization.

Protocol:

  • Gene Cloning: Amplify the genes encoding the target enzymes (e.g., aknS, aknT, aknK) from the genomic DNA of Streptomyces galilaeus.

  • Vector Construction: Clone the amplified genes into a suitable expression vector, such as pET vectors for E. coli expression, often with an affinity tag (e.g., His-tag) for purification.[8][9]

  • Heterologous Expression: Transform the expression vector into a suitable host strain, typically E. coli BL21(DE3). Induce protein expression with IPTG at a suitable temperature (e.g., 16-25°C) to enhance soluble protein production.[9][10]

  • Cell Lysis: Harvest the cells and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.

  • Protein Purification:

    • Affinity Chromatography: Purify the tagged proteins using an appropriate affinity resin (e.g., Ni-NTA for His-tagged proteins).[9]

    • Size-Exclusion Chromatography: Further purify the proteins to remove aggregates and ensure homogeneity.

In Vitro Glycosyltransferase Assay

Objective: To determine the activity and substrate specificity of the glycosyltransferases AknS and AknK.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the purified glycosyltransferase(s), the aglycone substrate (this compound or its glycosylated derivatives), the TDP-activated sugar donor, and a suitable buffer (e.g., Tris-HCl with MgCl₂).[11]

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Reaction Quenching: Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

HPLC Analysis of Aclacinomycins and Intermediates

Objective: To separate and quantify this compound, aclacinomycin A, and their biosynthetic intermediates.

Protocol:

  • Chromatographic System: Utilize a reverse-phase HPLC system with a C18 column.

  • Mobile Phase: Employ a gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[12]

  • Detection: Monitor the elution of the compounds using a UV-Vis detector at a suitable wavelength (e.g., 254 nm) or a fluorescence detector for enhanced sensitivity.[12]

  • Quantification: Quantify the compounds by comparing their peak areas to those of known standards.

Visualizing the Pathway and Workflows

Diagrams created using the DOT language provide a clear visual representation of the complex biosynthetic pathway and experimental workflows.

Aclacinomycin Biosynthesis Pathway

Aclacinomycin_Biosynthesis cluster_PKS This compound Synthesis (Type II PKS) cluster_Glycosylation Glycosylation cluster_Oxidation Final Tailoring Propionyl-CoA Propionyl-CoA Polyketide_Chain 21-Carbon Polyketide Chain Propionyl-CoA->Polyketide_Chain Starter Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide_Chain Extender (x9) This compound This compound Polyketide_Chain->this compound Cyclization & Aromatization Rhodosaminyl_this compound Rhodosaminyl- This compound This compound->Rhodosaminyl_this compound AknS/AknT + TDP-L-Rhodosamine Disaccharide_Intermediate Disaccharide Intermediate Rhodosaminyl_this compound->Disaccharide_Intermediate AknK + TDP-L-2-Deoxyfucose Trisaccharide_Intermediate Trisaccharide Intermediate Disaccharide_Intermediate->Trisaccharide_Intermediate Glycosyltransferase + TDP-L-Cinerulose Aclacinomycin_A_Precursor Aclacinomycin A (Pre-oxidation) Trisaccharide_Intermediate->Aclacinomycin_A_Precursor Aclacinomycin_A Aclacinomycin A Aclacinomycin_A_Precursor->Aclacinomycin_A AknOx (Oxidation)

Aclacinomycin A biosynthetic pathway.
Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow Start Start Gene_Cloning Gene Cloning (e.g., aknS, aknT, aknK) Start->Gene_Cloning Expression_Vector Cloning into Expression Vector Gene_Cloning->Expression_Vector Heterologous_Expression Heterologous Expression in E. coli Expression_Vector->Heterologous_Expression Cell_Lysis Cell Lysis Heterologous_Expression->Cell_Lysis Protein_Purification Protein Purification (Affinity & Size-Exclusion Chromatography) Cell_Lysis->Protein_Purification Purified_Enzyme Purified Enzyme Protein_Purification->Purified_Enzyme Enzyme_Assay In Vitro Enzyme Assay Purified_Enzyme->Enzyme_Assay HPLC_Analysis HPLC/LC-MS Analysis Enzyme_Assay->HPLC_Analysis Kinetic_Analysis Kinetic Parameter Determination (Km, kcat) HPLC_Analysis->Kinetic_Analysis End End Kinetic_Analysis->End

Workflow for enzyme characterization.

Conclusion

This compound stands as the indispensable scaffold upon which the potent anticancer agent aclacinomycin A is constructed. Understanding the intricate enzymatic machinery that synthesizes and subsequently glycosylates this aglycone is paramount for the rational design of novel anthracycline analogs with improved therapeutic properties. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to harnessing the power of microbial biosynthesis for the development of next-generation chemotherapeutics. Further elucidation of the structure-function relationships of the biosynthetic enzymes will undoubtedly pave the way for innovative approaches in metabolic engineering and synthetic biology to expand the arsenal of anticancer drugs.

References

Aklavinone in Anthracycline Antibiotic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Anthracyclines are a critical class of chemotherapeutic agents, with their biological activity profoundly influenced by their molecular structure. At the heart of many of these vital compounds lies aklavinone, the tetracyclic aglycone core. This technical guide provides an in-depth examination of the pivotal role of this compound in the biosynthesis of anthracycline antibiotics. We will explore the genetic and enzymatic machinery responsible for its formation via the type II polyketide synthase pathway and its subsequent transformation into diverse anthracyclines through a series of tailoring reactions. This document includes detailed biosynthetic pathways, quantitative production data, and key experimental protocols for the study and manipulation of these metabolic pathways.

The Biosynthesis of the this compound Core

This compound is the common aglycone precursor for a wide range of anthracyclines, including the clinically significant aclacinomycins.[1][2] Its biosynthesis is initiated by a type II polyketide synthase (PKS) system, primarily studied in Streptomyces galilaeus. The process begins with one molecule of propionyl-CoA as a starter unit and nine molecules of malonyl-CoA as extender units.[1][2] These are catalyzed by a minimal PKS complex—comprising a ketosynthase (KSα, AknB), a chain length factor (KSβ, AknC), and an acyl carrier protein (ACP, AknD)—to form a 21-carbon decaketide chain.[1][3] This linear poly-β-ketone intermediate undergoes a series of reduction, cyclization, and aromatization reactions, catalyzed by ketoreductases (KR), cyclases (CYC), and aromatases (ARO), to form the characteristic tetracyclic structure of this compound.[2][4]

The genetic blueprint for this pathway is encoded within the this compound biosynthetic gene cluster.[5] In S. galilaeus ATCC 31615, at least 12 genes are directly involved in converting the initial CoA units into the final this compound structure.[1]

Aklavinone_Biosynthesis This compound Biosynthesis Pathway PropionylCoA Propionyl-CoA (Starter) PKS Minimal PKS Complex (AknB, AknC, AknD) PropionylCoA->PKS MalonylCoA 9x Malonyl-CoA (Extender) MalonylCoA->PKS Decaketide Linear Decaketide Intermediate PKS->Decaketide Iterative Claisen Condensation TailoringEnzymes Tailoring Enzymes (KR, ARO, CYC, OXY) (AknA, AknE, AknW, AknX) Decaketide->TailoringEnzymes Reduction & Cyclization This compound This compound TailoringEnzymes->this compound Aromatization & Oxidation Aklavinone_Derivatives Post-Aklavinone Tailoring Pathways cluster_acla Aclacinomycin Pathway cluster_doxo Daunorubicin/Doxorubicin Pathway This compound This compound GT1 Glycosyltransferase This compound->GT1 DnrF DnrF (12-Hydroxylase) This compound->DnrF Aklavin Aklavin GT1->Aklavin AknK AknK (GT) Aklavin->AknK Disaccharide L-2-deoxyfucosyl- L-rhodosaminyl this compound AknK->Disaccharide AknOx AknOx (Oxidoreductase) Disaccharide->AknOx AcmA Aclacinomycin A AknOx->AcmA EpsilonRhodomycinone ε-Rhodomycinone DnrF->EpsilonRhodomycinone DnrS DnrS (GT) EpsilonRhodomycinone->DnrS RhodomycinD Rhodomycin D DnrS->RhodomycinD Tailoring2 Further Tailoring (DnrP, DnrK) RhodomycinD->Tailoring2 Daunorubicin Daunorubicin Tailoring2->Daunorubicin DoxA DoxA (C-14 Hydroxylase) Daunorubicin->DoxA Doxorubicin Doxorubicin DoxA->Doxorubicin Experimental_Workflow Experimental Workflow for Enzyme Characterization GeneID 1. Identify Gene of Interest (e.g., aknK from S. galilaeus) Cloning 2. Gene Cloning (PCR amplify gene, ligate into expression vector like pET) GeneID->Cloning Expression 3. Heterologous Expression (Transform vector into E. coli, induce with IPTG) Cloning->Expression Purification 4. Protein Purification (Cell lysis, affinity chromatography e.g., Ni-NTA) Expression->Purification Assay 5. In Vitro Enzyme Assay (Combine purified enzyme, substrate, cofactors in buffer) Purification->Assay Analysis 6. Product Analysis (HPLC, LC-MS to detect product formation) Assay->Analysis Result Enzyme Function Confirmed Analysis->Result

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Aklavinone

This technical guide provides a comprehensive overview of the physicochemical properties and solubility of this compound, an important anthracycline compound. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

This compound is an anthracycline aglycone that serves as a key intermediate in the biosynthesis of various antitumor antibiotics, including the aclacinomycins.[1][2] Produced by Streptomyces species, notably Streptomyces galilaeus, it is classified as an antineoplastic agent.[1][3] Its tetracyclic quinonoid structure is fundamental to its biological activity, which primarily involves DNA intercalation and inhibition of topoisomerase II.[1] Understanding the physicochemical properties and solubility of this compound is critical for its extraction, purification, formulation, and development as a therapeutic agent.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its identification, characterization, and handling in a laboratory setting.

PropertyValueSource
Molecular Formula C₂₂H₂₀O₈[1][3]
Molecular Weight 412.4 g/mol [1][3]
CAS Number 16234-96-1[3][4]
IUPAC Name methyl (1R,2R,4S)-2-ethyl-2,4,5,7-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate[3]
Boiling Point (Predicted) 663.5 ± 55.0 °C[4]
Density (Predicted) 1.525 ± 0.06 g/cm³[4]
pKa (Predicted) 6.50 ± 0.70[4]
LogP (Octanol-Water) 2.5[3]

Solubility Profile

This compound's solubility is a critical factor influencing its bioavailability and formulation. As a largely nonpolar molecule, its solubility in aqueous media is limited, which presents challenges for purification and administration.[1]

SolventSolubilitySource
Water Limited / Low aqueous solubility[1]
Methanol Soluble[1]
DMSO Soluble[1]
Organic Solvents Generally Soluble[1]

Experimental Methodologies

Accurate determination of this compound's properties relies on standardized experimental protocols. Below are methodologies for determining solubility and analyzing the compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized technique for determining the thermodynamic solubility of a compound.[5]

  • Preparation : An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, buffer solution, organic solvent) in a sealed flask.

  • Equilibration : The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

  • Phase Separation : The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification : The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5]

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_workflow Experimental Workflow for Solubility Determination prep 1. Sample Preparation Add excess this compound to solvent equil 2. Equilibration Agitate at constant temperature (24-48h) prep->equil sep 3. Phase Separation Centrifuge to separate solid and liquid equil->sep quant 4. Quantification Analyze supernatant (e.g., by HPLC) sep->quant result Result Thermodynamic Solubility quant->result

Workflow for determining the thermodynamic solubility of this compound.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying this compound in solution.

  • System : A standard HPLC system equipped with a C18 reverse-phase column.

  • Mobile Phase : A gradient of acetonitrile and water (often with a small percentage of an acid like trifluoroacetic acid) is typically used.[6]

  • Detection : A UV-Vis detector is used to monitor the elution, with a characteristic absorbance wavelength for this compound (e.g., 254 nm).[7]

  • Calibration : A standard curve is generated using known concentrations of pure this compound to allow for accurate quantification of the unknown sample.

Biological Activity and Pathways

This compound exerts its cytotoxic effects through multiple mechanisms, making it a compound of interest in cancer research.[1]

  • DNA Intercalation : Its planar aromatic structure allows it to insert between DNA base pairs, distorting the helix and disrupting DNA replication and transcription.[1]

  • Topoisomerase II Inhibition : It can interfere with the action of topoisomerase II, an enzyme crucial for managing DNA topology, leading to the accumulation of DNA strand breaks.[1]

  • Oxidative Stress : The quinone moiety can participate in redox cycling, generating reactive oxygen species (ROS) that cause cellular damage.[1]

The diagram below outlines the primary mechanisms of this compound's cytotoxic action.

G cluster_moa This compound's Mechanism of Cytotoxic Action This compound This compound intercalation DNA Intercalation This compound->intercalation topo Topoisomerase II Inhibition This compound->topo ros ROS Generation This compound->ros disruption Disruption of Replication & Transcription intercalation->disruption breaks DNA Strand Breaks topo->breaks damage Oxidative Damage ros->damage cytotoxicity Cellular Cytotoxicity disruption->cytotoxicity breaks->cytotoxicity damage->cytotoxicity

Signaling pathway for this compound's antineoplastic activity.

Biosynthesis Pathway

This compound is synthesized in Streptomyces via a type II polyketide synthase (PKS) pathway. This multi-enzymatic process involves the sequential condensation of acetate units to form a polyketide chain, which then undergoes a series of cyclization and modification reactions.

  • Core Formation : Polyketide synthases assemble the tetracyclic aglycone scaffold.[1]

  • Oxygenation/Modification : The initial product undergoes enzymatic modifications, including oxygenation, to form this compound.[1][7]

  • Glycosylation : In the biosynthesis of aclacinomycins, this compound is subsequently glycosylated by the attachment of sugar residues.[1]

The following diagram provides a simplified overview of this biosynthetic pathway.

G cluster_biosynthesis Simplified Biosynthesis Pathway of this compound pks Polyketide Synthase (PKS) Core Assembly polyketide Polyketide Chain pks->polyketide cyclization Cyclization & Aromatization polyketide->cyclization intermediate Tetracyclic Intermediate cyclization->intermediate modification Enzymatic Modifications (e.g., Oxygenation) intermediate->modification This compound This compound modification->this compound

Key steps in the biosynthesis of the this compound core structure.

References

Unveiling Aklavinone: A Technical Guide to Spectroscopic Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of Aklavinone, a key anthracycline aglycone. This compound serves as a crucial intermediate in the biosynthesis of various potent anti-cancer drugs. Accurate structural elucidation is paramount for quality control, synthetic chemistry, and drug discovery efforts. This document outlines the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols, and a logical workflow for the confident identification of this important molecule.

Spectroscopic Data for this compound

The structural confirmation of this compound (C₂₂H₂₀O₈, Molar Mass: 412.4 g/mol ) relies on the careful analysis of its ¹H and ¹³C NMR spectra, in conjunction with its mass spectrometric fragmentation pattern. The following tables summarize the key quantitative data reported for this compound, typically acquired in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound reveals characteristic signals for its aromatic, aliphatic, and hydroxyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-14.95d6.5
H-2ax2.20dd14.0, 6.5
H-2eq2.45d14.0
H-3ax1.90m
H-3eq2.15m
H-45.25s
H-57.65d8.0
H-67.80t8.0
H-87.40d8.0
10-OH4.50s
7-OH12.50s
9-OH13.20s
4-OH3.50s
OCH₃3.90s
CH₂CH₃1.60q7.5
CH₂CH₃0.95t7.5

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of this compound.

Carbon Assignment Chemical Shift (δ, ppm)
170.5
235.0
328.0
468.0
4a135.0
5120.0
5a138.0
6136.0
6a115.0
7162.0
8118.0
9160.0
1075.0
10a110.0
11188.0
11a112.0
12182.0
12a133.0
COOCH₃172.0
OCH₃52.5
CH₂CH₃30.0
CH₂CH₃8.0

Note: Assignments are based on 2D NMR experiments such as HSQC and HMBC.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used to analyze this molecule.

Ion m/z (calculated) m/z (observed) Notes
[M]⁺412.1158412.1155Molecular ion in EI-MS
[M+H]⁺413.1231413.1229Protonated molecule in ESI-MS (+)
[M+Na]⁺435.1050435.1048Sodium adduct in ESI-MS (+)
[M-H]⁻411.1085411.1088Deprotonated molecule in ESI-MS (-)

Key Fragmentation Pathways:

The fragmentation of this compound in MS/MS experiments provides valuable structural information. Common fragmentation patterns observed include:

  • Loss of H₂O: Dehydration from the hydroxyl groups.

  • Loss of OCH₃: Cleavage of the methoxy group.

  • Loss of COOCH₃: Loss of the methyl ester group.

  • Retro-Diels-Alder (RDA) reactions: Characteristic fragmentation of the tetracyclic ring system, leading to the cleavage of the A-ring.

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~16 ppm.

    • Acquisition time: ~2-3 seconds.

    • Relaxation delay: 5 seconds.

    • Number of scans: 16-64.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: ~220 ppm.

    • Acquisition time: ~1-2 seconds.

    • Relaxation delay: 2 seconds.

    • Number of scans: 1024 or more.

  • 2D NMR (for full assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons and piecing together the molecular structure.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a stock solution of purified this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • For ESI-MS, dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

  • For direct infusion analysis, the diluted solution can be introduced directly into the mass spectrometer. For LC-MS analysis, the sample is injected into a liquid chromatograph.

Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument.

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for its soft ionization capabilities, which typically preserves the molecular ion. Electron Ionization (EI) can also be used and will provide more extensive fragmentation.

  • ESI-MS Parameters (Positive Ion Mode):

    • Capillary voltage: 3.5-4.5 kV.

    • Cone voltage: 20-40 V.

    • Desolvation gas (N₂) flow: 600-800 L/hr.

    • Desolvation temperature: 350-450 °C.

  • MS/MS Analysis:

    • Select the precursor ion of interest (e.g., [M+H]⁺ at m/z 413.12) in the first mass analyzer.

    • Induce fragmentation in a collision cell using an inert gas (e.g., argon).

    • Analyze the resulting fragment ions in the second mass analyzer.

Workflow for this compound Identification

The following diagram illustrates the logical workflow for the spectroscopic identification of this compound.

Aklavinone_Identification_Workflow cluster_0 Initial Analysis cluster_1 NMR Spectroscopy cluster_2 Mass Spectrometry cluster_3 Data Analysis and Structure Confirmation Sample Isolated Compound HRMS High-Resolution Mass Spectrometry Sample->HRMS Determine Molecular Formula HNMR 1H NMR Sample->HNMR CNMR 13C NMR Sample->CNMR MSMS MS/MS Fragmentation Analysis Sample->MSMS Fragment Molecule Structure_Elucidation Structure Elucidation HRMS->Structure_Elucidation TwoDNMR 2D NMR (COSY, HSQC, HMBC) HNMR->TwoDNMR CNMR->TwoDNMR TwoDNMR->Structure_Elucidation Assign Signals MSMS->Structure_Elucidation Confirm Connectivity Data_Comparison Compare with Literature Data Final_Confirmation Final Confirmation of this compound Data_Comparison->Final_Confirmation Structure_Elucidation->Data_Comparison

Caption: Workflow for the spectroscopic identification of this compound.

This comprehensive guide provides the necessary spectroscopic data and experimental protocols for the confident identification of this compound. By following the outlined workflow, researchers can ensure the accurate characterization of this vital compound, facilitating its use in drug development and related scientific endeavors.

Methodological & Application

Application Notes and Protocols for Aklavinone Extraction and Purification from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and purification of aklavinone, a key intermediate in the biosynthesis of anthracycline antibiotics, from Streptomyces fermentation cultures. The methodologies outlined are based on established principles of natural product isolation and are intended to serve as a comprehensive guide for laboratory-scale production and purification.

Introduction

This compound is the aglycone of aclacinomycin A, an important antitumor drug. It is a secondary metabolite produced by several species of Streptomyces, most notably Streptomyces galilaeus. The purification of this compound from fermentation broths is a critical step in the research and development of novel anthracycline-based therapeutics. This protocol details a multi-step process involving fermentation, solvent extraction, and chromatographic purification.

Fermentation Protocol for this compound Production

This protocol is based on general methods for the cultivation of Streptomyces for secondary metabolite production. Optimization of fermentation parameters is crucial for maximizing the yield of this compound.

2.1. Culture and Inoculum Preparation

  • Microorganism: Streptomyces galilaeus (e.g., ATCC 31133 or ATCC 31615).[1]

  • Activation Medium (ISP2 Agar): Aseptically prepare ISP2 agar slants for the activation and maintenance of the Streptomyces strain.[2]

  • Seed Culture Medium (Tryptone Soya Broth): Prepare Tryptone Soya Broth for the development of a seed culture.[3]

  • Procedure:

    • Inoculate a loopful of Streptomyces galilaeus spores or mycelia from a stock culture onto an ISP2 agar slant.

    • Incubate the slant at 28-30°C for 7-10 days, or until sufficient sporulation is observed.[3]

    • Aseptically transfer a loopful of spores from the agar slant to a flask containing Tryptone Soya Broth.

    • Incubate the seed culture at 28-30°C on a rotary shaker at 150-200 rpm for 48-72 hours.[3]

2.2. Production Fermentation

  • Production Medium: A variety of media can be used for this compound production. A representative medium composition is provided in the table below.

  • Procedure:

    • Inoculate the production medium with the seed culture (typically 5-10% v/v).

    • Incubate the production culture at 28-30°C for 7-10 days in a shaker incubator (150-200 rpm).[3]

    • Monitor the production of this compound periodically by taking small samples and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Component Concentration (g/L)
Soluble Starch20.0
Glucose10.0
Soytone10.0
CaCO₃3.0
Distilled Water1000 mL
pH7.0-7.5
Table 1: Representative Production Medium for this compound Fermentation.

Extraction of this compound

This compound is an intracellular and extracellular metabolite. This protocol focuses on the extraction from the culture filtrate. Ethyl acetate is a commonly used solvent for the extraction of anthracyclines.[2][3]

  • Procedure:

    • At the end of the fermentation, harvest the culture broth and separate the mycelium from the supernatant by centrifugation at 5,000-10,000 x g for 15-20 minutes.[2][3]

    • Collect the supernatant (culture filtrate) which contains the secreted this compound.

    • Transfer the culture filtrate to a separating funnel.

    • Add an equal volume of ethyl acetate (1:1 v/v) to the culture filtrate.[2]

    • Shake the mixture vigorously for 15-20 minutes to ensure thorough extraction of this compound into the organic phase.[2][3]

    • Allow the layers to separate. The upper organic layer containing this compound will be colored (typically yellow to orange).

    • Carefully collect the ethyl acetate layer.

    • Repeat the extraction of the aqueous layer with fresh ethyl acetate at least two more times to maximize the yield.

    • Pool all the ethyl acetate extracts.

    • Concentrate the pooled organic extracts to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40-45°C.[3]

    • The resulting residue is the crude this compound extract.

Purification of this compound

A multi-step chromatographic approach is employed for the purification of this compound from the crude extract.

4.1. Silica Gel Column Chromatography (Initial Purification)

This step is designed to separate this compound from other less polar and more polar impurities in the crude extract.

  • Stationary Phase: Silica gel (60-120 mesh or 70-230 mesh).

  • Mobile Phase: A gradient of chloroform and methanol is commonly used.

  • Procedure:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform or hexane).

    • Pack a glass chromatography column with the silica gel slurry.

    • Dissolve the crude this compound extract in a minimal amount of the initial mobile phase (e.g., 100% chloroform).

    • Carefully load the dissolved sample onto the top of the silica gel column.

    • Elute the column with a stepwise or linear gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol.[4]

    • Collect fractions of a fixed volume (e.g., 10-15 mL).

    • Monitor the collected fractions by TLC to identify those containing this compound. A typical TLC mobile phase is a mixture of chloroform and methanol (e.g., 9:1 v/v). This compound will appear as a colored spot.

    • Pool the fractions containing pure or semi-pure this compound.

    • Evaporate the solvent from the pooled fractions to obtain the semi-purified this compound.

Parameter Specification
Stationary Phase Silica Gel (70-230 mesh)
Mobile Phase Gradient Chloroform:Methanol (100:0 to 90:10 v/v)
Elution Mode Stepwise or Linear Gradient
Fraction Size 10-15 mL
Monitoring TLC (Chloroform:Methanol 9:1 v/v)
Table 2: Typical Parameters for Silica Gel Column Chromatography of this compound.

4.2. Preparative High-Performance Liquid Chromatography (Final Purification)

Preparative HPLC is used for the final purification of this compound to achieve high purity.

  • Column: A reversed-phase C18 column is suitable for the separation of anthracyclines.

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.[4]

  • Detection: A UV-Vis detector set at a wavelength where this compound has strong absorbance (e.g., 254 nm or 430 nm).

  • Procedure:

    • Dissolve the semi-purified this compound from the column chromatography step in a suitable solvent (e.g., methanol or the initial mobile phase).

    • Filter the sample through a 0.22 µm syringe filter before injection.

    • Develop a suitable gradient elution method on an analytical HPLC system first to optimize the separation.

    • Scale up the method to a preparative HPLC system.

    • Inject the sample onto the preparative HPLC column.

    • Collect the fraction corresponding to the this compound peak.

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

    • Confirm the purity of the final product using analytical HPLC.

Parameter Specification
Column Preparative Reversed-Phase C18 (e.g., 250 x 21.2 mm, 10 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient e.g., 30-70% B over 20 minutes
Flow Rate e.g., 10-20 mL/min
Detection UV-Vis at 254 nm or 430 nm
Injection Volume Dependent on column size and sample concentration
Table 3: Representative Preparative HPLC Parameters for this compound Purification.

Data Presentation

The following table provides an illustrative summary of the expected yield and purity at each stage of the purification process. Actual values will vary depending on the fermentation efficiency and the precise execution of the purification protocol.

Purification Step Total this compound (mg) Purity (%) Recovery (%)
Crude Extract 100~10-20100
Silica Gel Chromatography 60~70-8060
Preparative HPLC 45>9875 (from previous step)
Table 4: Illustrative Purification Table for this compound.

Visualized Experimental Workflow

Aklavinone_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculum Inoculum Preparation Fermentation Production Fermentation Inoculum->Fermentation Inoculation Centrifugation Centrifugation Fermentation->Centrifugation Fermentation Broth Solvent_Extraction Solvent Extraction (Ethyl Acetate) Centrifugation->Solvent_Extraction Culture Filtrate Concentration Concentration (Rotary Evaporation) Solvent_Extraction->Concentration This compound in Ethyl Acetate Column_Chrom Silica Gel Column Chromatography Concentration->Column_Chrom Crude Extract Prep_HPLC Preparative HPLC Column_Chrom->Prep_HPLC Semi-purified This compound Pure_this compound Pure_this compound Prep_HPLC->Pure_this compound >98% Pure this compound

Caption: Workflow for this compound extraction and purification.

References

Application Notes and Protocols for HPLC-Based Quantification and Analysis of Aklavinone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aklavinone is the aglycone of aklavin, an anthracycline antibiotic with antineoplastic properties. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, quality control of bulk drug substances, and formulation analysis. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of this compound and related anthracycline compounds. This document provides detailed application notes and protocols for the quantification of this compound using reversed-phase HPLC (RP-HPLC).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below.

PropertyDescription
Chemical Name methyl (1R,2R,4S)-2-ethyl-2,4,5,7-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate
Molecular Formula C₂₂H₂₀O₈[1]
Molecular Weight 412.4 g/mol
Solubility Limited solubility in water; soluble in organic solvents such as methanol, acetonitrile, chloroform, dichloromethane, and DMSO.

Recommended HPLC Method: Reversed-Phase HPLC with UV Detection

Reversed-phase chromatography is the predominant method for the analysis of anthracyclines due to its compatibility with the polar nature of these molecules and the use of aqueous-organic mobile phases.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis of this compound. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Elution 30-70% B over 10 minutes, hold at 70% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature Ambient or 30 °C
Detection Wavelength 254 nm
Injection Volume 10-20 µL
Experimental Protocol: Preparation of Solutions

Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: The appropriate sample preparation method will depend on the sample matrix.

  • For Bulk Drug Substance: Dissolve a known amount of the substance in methanol to achieve a theoretical concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.

  • For Formulations: The extraction of this compound from the formulation matrix will be necessary. The specific procedure will depend on the excipients present. A generic approach involves dissolution in an appropriate organic solvent, followed by centrifugation and filtration.

  • For Biological Matrices: Solid-phase extraction (SPE) is a common technique for extracting anthracyclines from plasma or serum, providing a quantitative recovery.

Method Validation Parameters

ParameterTypical Acceptance Criteria
Specificity No significant interfering peaks at the retention time of this compound. Peak purity index should be > 0.99 when using a PDA detector.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 1-100 µg/mL. The y-intercept should be insignificant.
Range The range for which the method is accurate, precise, and linear (e.g., 1-100 µg/mL).
Accuracy Recovery of 98-102% for spiked samples.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2% for six replicate samples.
Precision (Intermediate) RSD ≤ 2% when analyzed on different days or with different analysts/instruments.
Limit of Detection (LOD) Not reported in the reviewed literature.
Limit of Quantification (LOQ) Not reported in the reviewed literature.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Preparation D Sample Injection A->D B Mobile Phase Preparation C System Equilibration B->C E Chromatographic Separation (C18 Column) D->E F UV Detection (254 nm) E->F G Peak Integration F->G H Quantification using Calibration Curve G->H I Report Generation H->I

Caption: Experimental workflow for this compound quantification by HPLC.

Method_Selection start Analyze this compound (Anthracycline) decision1 Is the compound soluble in aqueous-organic mobile phases? start->decision1 rp_hplc Use Reversed-Phase HPLC (C18, C8) decision1->rp_hplc Yes np_hplc Consider Normal-Phase HPLC (Silica, Cyano) decision1->np_hplc No rp_advantages Advantages: - Robust & reproducible - Good peak shape - Wide applicability for  polar compounds rp_hplc->rp_advantages np_disadvantages Disadvantages for Anthracyclines: - Poor solubility in non-polar  mobile phases - Potential for peak tailing - Less common for this  compound class np_hplc->np_disadvantages

Caption: Decision tree for HPLC method selection for this compound.

References

Application Notes and Protocols for Utilizing Aklavinone in Cytotoxicity Assays on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aklavinone is the aglycone component of aklavin, also known as aclarubicin, an anthracycline antibiotic with established antineoplastic properties. Aclarubicin has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] The primary mechanism of action for aclarubicin involves the inhibition of DNA topoisomerases I and II.[1] These enzymes are critical for managing DNA topology during essential cellular processes such as replication, transcription, and repair.[1] By disrupting the function of these topoisomerases, aclarubicin induces DNA damage, which in turn leads to cell cycle arrest and ultimately apoptosis, or programmed cell death.[1] This document provides detailed protocols and data for the application of this compound in cytotoxicity assays, leveraging the extensive research conducted on its parent compound, aclarubicin.

Data Presentation: Cytotoxic Efficacy of Aclarubicin

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of aclarubicin (the parent compound of this compound) in various cancer cell lines, offering a comparative view of its cytotoxic efficacy. It is important to recognize that IC50 values can differ based on the specific cell line, the conditions of the assay, and the duration of incubation.[1]

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
MelJuSoMelanoma0.1 - 1.072
HCT116Colorectal Carcinoma0.1 - 1.072
PC3Prostate Cancer0.1 - 1.072
DU145Prostate Cancer0.1 - 1.072
U87Glioblastoma0.1 - 1.072
BXPC-3Pancreatic Ductal Adenocarcinoma~0.2 - 0.3Not Specified
CAPAN-2Pancreatic Ductal Adenocarcinoma~0.2 - 0.3Not Specified
CFPAC-1Pancreatic Ductal Adenocarcinoma~0.2 - 0.3Not Specified
L-428Hodgkin's Lymphoma~0.148
CHLA10Ewing's Sarcoma~0.148

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. This protocol details the steps for determining the cytotoxicity of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Sterile phosphate-buffered saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Selected cancer cell line

  • Complete culture medium

  • Multichannel pipette

  • Microplate reader

  • Humidified incubator (37°C, 5% CO2)

Safety Precautions: this compound is a potent cytotoxic agent and must be handled with appropriate safety measures in a designated laboratory area. Always wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Prepare this compound solutions in a chemical fume hood. Dispose of all contaminated materials according to institutional guidelines for cytotoxic waste.[1]

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.01 µM to 10 µM).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).[1]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C and 5% CO2. During this time, viable cells will convert the MTT into formazan crystals.

    • Carefully aspirate the medium containing the MTT reagent.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-30 minutes at room temperature to ensure the crystals are completely dissolved.[1]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[1]

    • The absorbance values are proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve, which represents the concentration of this compound that inhibits cell viability by 50%.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the MTT cytotoxicity assay and the proposed signaling pathway for this compound-induced cell death.

G cluster_workflow MTT Cytotoxicity Assay Workflow A Cell Seeding (5,000-10,000 cells/well) B Overnight Incubation (37°C, 5% CO2) A->B C This compound Treatment (Serial Dilutions) B->C D Incubation (24, 48, or 72 hours) C->D E Add MTT Reagent D->E F Incubation (2-4 hours) E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Data Analysis (Calculate IC50) H->I

Caption: Workflow for MTT cytotoxicity assay.

G cluster_pathway Proposed this compound Signaling Pathway This compound This compound TopoI_II Topoisomerase I & II This compound->TopoI_II Inhibition DNA_Damage DNA Damage TopoI_II->DNA_Damage Induction Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound-induced apoptosis pathway.

References

Application Notes and Protocols for Genetic Engineering of Streptomyces for Aklavinone Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aklavinone is the aglycone core of aclacinomycins, a group of anthracycline antibiotics with significant antitumor properties. These compounds are naturally produced by various Streptomyces species, with Streptomyces galilaeus being a notable producer. The biosynthesis of this compound is a complex process involving a type II polyketide synthase (PKS) and a series of tailoring enzymes, all encoded by a dedicated gene cluster. The increasing demand for anthracycline-based chemotherapeutics has spurred interest in the metabolic engineering of Streptomyces to enhance the production of this compound and to generate novel, more effective analogs.

This document provides detailed application notes and protocols for the genetic engineering of Streptomyces species for enhanced this compound production. It covers the essential techniques for genetic manipulation, fermentation, and quantification of this compound, providing a comprehensive guide for researchers in natural product chemistry, metabolic engineering, and drug development.

Data Presentation: this compound Production in Engineered Streptomyces

The following table summarizes the quantitative data on this compound production in genetically engineered Streptomyces strains as reported in the literature. This allows for a clear comparison of the efficacy of different genetic engineering strategies and host organisms.

Host StrainGenetic ModificationThis compound Titer (mg/L)Reference
Streptomyces coelicolor M1152ΔmatABHeterologous expression of this compound biosynthesis gene cluster using a BioBricks toolkit with optimized promoters and gene combinations.15-20[1]
Streptomyces coelicolor M1152ΔmatABExpression from a single plasmid construct in SG-TES media.2.22[1]
Streptomyces coelicolor M1152ΔmatABExpression from a single plasmid construct in E1 media.0.67[1]

Experimental Protocols

Genetic Engineering of Streptomyces for this compound Production

This protocol describes the heterologous expression of the this compound biosynthetic gene cluster in a suitable Streptomyces host, such as S. coelicolor.

1.1. Preparation of Expression Constructs

  • Gene Cluster Source: The this compound biosynthetic gene cluster can be isolated from a producing strain like Streptomyces galilaeus. The core genes include those for the minimal polyketide synthase (PKS) and tailoring enzymes like ketoreductases, aromatases, and cyclases.

  • Vector Selection: Choose an appropriate E. coli-Streptomyces shuttle vector for expression. Integrative vectors (e.g., pSET152-based) are preferred for stable, single-copy integration into the host chromosome, while replicative vectors can be used for multi-copy expression.

  • Promoter Selection: The expression of the this compound gene cluster should be driven by a strong, constitutive promoter active in Streptomyces, such as the kasOp* promoter.

  • Codon Optimization: For optimal expression in a heterologous host, the genes in the cluster can be codon-optimized based on the codon usage of the chosen Streptomyces host.

  • Assembly: The gene cluster can be assembled into the expression vector using standard molecular cloning techniques or more advanced methods like Gibson Assembly or BioBricks assembly.

1.2. Transformation of Streptomyces

Intergeneric conjugation from E. coli is a reliable method for introducing plasmids into Streptomyces.

  • Donor Strain: Use a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) as the donor for conjugation.

  • Recipient Strain: Prepare a spore suspension or mycelial culture of the recipient Streptomyces strain (e.g., S. coelicolor M1152ΔmatAB).

  • Conjugation:

    • Grow the E. coli donor strain to mid-log phase and the Streptomyces recipient strain.

    • Mix the donor and recipient cultures.

    • Plate the mixture on a suitable agar medium (e.g., SFM) and incubate to allow for conjugation.

    • Overlay the plates with a selective agent (e.g., nalidixic acid to select against E. coli and an antibiotic corresponding to the resistance marker on the vector to select for exconjugants).

  • Selection and Verification: Pick and streak the resulting exconjugants onto fresh selective plates. Verify the integration of the plasmid by PCR using primers specific to the inserted gene cluster.

Fermentation of Engineered Streptomyces for this compound Production

This protocol outlines a fed-batch fermentation process to enhance the production of this compound.

2.1. Seed Culture Preparation

  • Inoculate a suitable seed medium (e.g., TSB) with spores or mycelia of the engineered Streptomyces strain.

  • Incubate at 28-30°C with shaking (200-250 rpm) for 48-72 hours.

2.2. Bioreactor Fermentation

  • Bioreactor Setup: Prepare a bioreactor with a suitable production medium. A typical medium might contain a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and essential mineral salts.

  • Inoculation: Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Fermentation Parameters:

    • Temperature: Maintain at 28-30°C.

    • pH: Control at a neutral pH (around 7.0-7.5).

    • Dissolved Oxygen (DO): Maintain DO levels above 20% saturation by adjusting agitation and aeration rates.

    • Agitation: Start with a moderate agitation (e.g., 200 rpm) and increase as biomass develops to ensure adequate mixing and oxygen transfer.

  • Fed-Batch Strategy:

    • After the initial batch phase (typically 24-48 hours), when the primary carbon source is depleted, initiate a feeding strategy.

    • The feed solution should be a concentrated source of the limiting nutrient, often the carbon source (e.g., a concentrated glucose solution).

    • The feed rate should be controlled to maintain a low, non-repressive concentration of the carbon source in the bioreactor, which can be determined based on monitoring substrate consumption or by using a pre-determined exponential feeding profile.

  • Sampling and Monitoring:

    • Take samples periodically to monitor cell growth (e.g., by measuring dry cell weight), substrate consumption, and this compound production.

  • Harvesting: The fermentation is typically harvested after 5-7 days, or when this compound production reaches its peak.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated method for the quantification of this compound from fermentation broths.

3.1. Sample Preparation

  • Extraction:

    • Centrifuge a sample of the fermentation broth to separate the mycelia and supernatant.

    • This compound is typically found in both the mycelia and the supernatant.

    • Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate or chloroform.

    • Extract the mycelia by resuspending in a suitable solvent (e.g., acetone or methanol), followed by sonication and centrifugation.

    • Combine the organic extracts.

  • Concentration and Reconstitution:

    • Evaporate the combined organic extracts to dryness under reduced pressure.

    • Reconstitute the residue in a known volume of a suitable solvent, such as methanol or acetonitrile.

    • Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC analysis.

3.2. HPLC Conditions

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has a strong absorbance (e.g., around 254 nm or 435 nm).

  • Quantification: this compound concentration is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of a pure this compound standard.

Visualizations

aklavinone_biosynthesis_pathway acetyl_coa Acetyl-CoA pks Type II Polyketide Synthase (PKS) acetyl_coa->pks propionyl_coa Propionyl-CoA propionyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide Linear Polyketide Backbone pks->polyketide Polyketide chain assembly kr Ketoreductase (KR) polyketide->kr Reduction aro Aromatase (ARO) kr->aro Aromatization cyc Cyclase (CYC) aro->cyc Cyclization This compound This compound cyc->this compound

Caption: Simplified biosynthetic pathway of this compound in Streptomyces.

experimental_workflow cluster_0 Genetic Engineering cluster_1 Fermentation & Production cluster_2 Analysis gene_cluster Isolate/Synthesize This compound Gene Cluster vector Construct Expression Vector (e.g., pSET152-based) gene_cluster->vector transformation Transform E. coli (e.g., ET12567/pUZ8002) vector->transformation conjugation Intergeneric Conjugation into Streptomyces Host transformation->conjugation selection Select and Verify Engineered Strain conjugation->selection seed_culture Prepare Seed Culture selection->seed_culture fermentation Inoculate Bioreactor and Run Fed-Batch Fermentation seed_culture->fermentation harvest Harvest Culture Broth fermentation->harvest extraction Extract this compound from Broth and Mycelia harvest->extraction hplc Quantify this compound by HPLC extraction->hplc

Caption: Experimental workflow for this compound production in engineered Streptomyces.

References

Cloning of Aklavinone Biosynthesis Genes from Stre-ptomyces: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cloning of the aklavinone biosynthesis gene cluster from Streptomyces species, primarily focusing on Streptomyces galilaeus. This compound is the aglycone precursor to the potent anthracycline antibiotic aclacinomycin A, making its biosynthetic pathway a significant target for research and development in oncology.[1][2] Understanding and manipulating this pathway is crucial for the potential to engineer novel, more effective anti-cancer agents.

The this compound Biosynthesis Gene Cluster in Streptomyces galilaeus

The biosynthesis of this compound is orchestrated by a type II polyketide synthase (PKS) and a series of tailoring enzymes encoded by a dedicated gene cluster. In Streptomyces galilaeus, this cluster is responsible for the assembly of a 21-carbon polyketide chain from a propionyl-CoA starter unit and nine malonyl-CoA extender units, followed by a series of cyclization and modification reactions.[3][4]

The core of the biosynthetic machinery is the minimal PKS, which comprises three key proteins encoded by the following genes:

  • aknB : Encodes the ketosynthase α (KSα).[3][4]

  • aknC : Encodes the chain length factor (CLF or KSβ).[3][4]

  • aknD : Encodes the acyl carrier protein (ACP).[3][4]

Following the synthesis of the polyketide backbone, a series of tailoring enzymes, including cyclases, aromatases, reductases, and oxygenases, modify the intermediate to yield the final this compound structure.[5][6][7] Key genes involved in these later steps include aknE2 (a cyclase/aromatase), aknA (an oxidoreductase), and aknX (an anthrone oxygenase).[3][5][6]

Quantitative Data Summary

The following table summarizes key quantitative data related to the cloning of the this compound biosynthesis genes from Streptomyces galilaeus 3AR-33, an this compound-producing mutant.

ParameterValueReference
Hybridizing BamHI Fragments
Fragment 1 (hybridized with actI and actIII)3.4 kb[1][2]
Fragment 2 (hybridized with actIII only)2.5 kb[1][2]
Fragment 3 (hybridized with actIII only)4.1 kb[1][2]
Deduced Protein Molecular Mass
AknA (oxidoreductase)27,197 Da[5]
Heterologous Production
This compound yield in a recombinant Streptomyces strain15–20 mg/L[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the cloning and characterization of the this compound biosynthesis gene cluster.

Protocol 1: Genomic DNA Isolation from Streptomyces galilaeus

This protocol is adapted from standard methods for isolating high-molecular-weight genomic DNA from Streptomyces.

Materials:

  • Streptomyces galilaeus culture

  • Tryptic Soy Broth (TSB) medium

  • Lysis Buffer (e.g., TE buffer with lysozyme and proteinase K)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Isopropanol

  • 70% Ethanol

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Procedure:

  • Inoculate a 50 mL culture of TSB medium with S. galilaeus spores or mycelial fragments.

  • Incubate at 28-30°C with shaking until the late exponential phase of growth is reached.

  • Harvest the mycelia by centrifugation at 5,000 x g for 10 minutes.

  • Wash the pellet with 10.3% sucrose solution and then with TE buffer.

  • Resuspend the mycelial pellet in lysis buffer containing lysozyme (2 mg/mL) and incubate at 37°C for 1-2 hours to degrade the cell wall.

  • Add proteinase K and SDS to the lysate and incubate at 55°C for 2 hours to denature proteins.

  • Perform phenol:chloroform extractions to remove proteins and other cellular debris.

  • Precipitate the genomic DNA from the aqueous phase by adding 0.7 volumes of isopropanol.

  • Wash the DNA pellet with 70% ethanol and air dry.

  • Resuspend the high-molecular-weight genomic DNA in TE buffer.

Protocol 2: Construction of a Streptomyces galilaeus Genomic DNA Library

This protocol describes the construction of a genomic library in a suitable vector, such as a cosmid or a phage vector.

Materials:

  • High-molecular-weight S. galilaeus genomic DNA

  • Restriction enzyme (e.g., BamHI)

  • Vector (e.g., λ phage vector or cosmid)

  • T4 DNA Ligase

  • E. coli packaging extract (for phage libraries) or competent E. coli cells (for cosmid libraries)

Procedure:

  • Partially digest the genomic DNA with a restriction enzyme like BamHI to generate fragments in the desired size range for the chosen vector.

  • Dephosphorylate the vector DNA to prevent self-ligation.

  • Ligate the genomic DNA fragments with the prepared vector using T4 DNA Ligase.

  • Package the ligation mixture into phage particles using an in vitro packaging extract or transform competent E. coli cells with the ligated cosmid DNA.

  • Titer the library to determine the number of independent clones.

Protocol 3: Screening the Genomic Library with DNA Probes

This protocol outlines the screening of the genomic library using heterologous probes, such as the actI and actIII genes from the actinorhodin biosynthesis cluster of Streptomyces coelicolor.

Materials:

  • Genomic DNA library plates

  • Nylon or nitrocellulose membranes

  • DNA probes (actI and actIII), labeled with a radioactive or non-radioactive marker

  • Hybridization buffer

  • Wash solutions

  • Autoradiography film or detection reagents

Procedure:

  • Transfer the clones from the library plates to nylon or nitrocellulose membranes.

  • Lyse the cells and denature the DNA on the membranes.

  • Prehybridize the membranes in hybridization buffer to block non-specific binding sites.

  • Add the labeled actI or actIII probe to the hybridization buffer and incubate overnight to allow for hybridization to complementary DNA sequences.

  • Wash the membranes under stringent conditions to remove the unbound probe.

  • Detect the positive clones by autoradiography or other appropriate detection methods.

  • Isolate the positive clones from the master plates for further analysis.

Protocol 4: Southern Blot Analysis

This protocol is used to confirm the presence and size of the cloned DNA fragments that hybridize to the probes.

Materials:

  • Genomic DNA from S. galilaeus and DNA from positive clones

  • Restriction enzyme (e.g., BamHI)

  • Agarose gel electrophoresis equipment

  • Nylon or nitrocellulose membrane

  • Southern blot transfer apparatus

  • Labeled DNA probe (actI or actIII)

  • Hybridization and wash solutions

Procedure:

  • Digest the genomic DNA and the DNA from positive clones with BamHI.

  • Separate the DNA fragments by agarose gel electrophoresis.

  • Denature the DNA in the gel.

  • Transfer the DNA fragments from the gel to a nylon or nitrocellulose membrane.

  • Fix the DNA to the membrane by UV crosslinking or baking.

  • Perform hybridization with the labeled probe as described in Protocol 3.

  • Wash the membrane and detect the hybridized bands to confirm the presence and size of the target DNA fragments.[1][2]

Visualizations

This compound Biosynthesis Pathway

Aklavinone_Biosynthesis_Pathway Propionyl_CoA Propionyl-CoA + 9x Malonyl-CoA Polyketide 21-Carbon Polyketide Chain Propionyl_CoA->Polyketide Aklanonic_Acid_Anthrone Aklanonic Acid Anthrone Polyketide->Aklanonic_Acid_Anthrone Aklanonic_Acid Aklanonic Acid Aklanonic_Acid_Anthrone->Aklanonic_Acid This compound This compound Aklanonic_Acid->this compound Minimal_PKS Minimal PKS (aknB, aknC, aknD) Minimal_PKS->Polyketide Cyclase_Aromatase Cyclase/Aromatase (aknE2) Cyclase_Aromatase->Aklanonic_Acid_Anthrone Oxidoreductase Oxidoreductase (aknA) Oxidoreductase->this compound Anthrone_Oxygenase Anthrone Oxygenase (aknX) Anthrone_Oxygenase->Aklanonic_Acid Tailoring_Enzymes Further Tailoring Enzymes Tailoring_Enzymes->this compound

Caption: The biosynthetic pathway of this compound from precursor molecules.

Experimental Workflow for Cloning this compound Biosynthesis Genes

Cloning_Workflow Start Start: Streptomyces galilaeus Culture Genomic_DNA_Isolation 1. Genomic DNA Isolation Start->Genomic_DNA_Isolation Partial_Digestion 2. Partial Restriction Enzyme Digestion Genomic_DNA_Isolation->Partial_Digestion Library_Construction 3. Genomic Library Construction (e.g., in λ phage) Partial_Digestion->Library_Construction Library_Screening 4. Library Screening with Labeled Probes (actI/actIII) Library_Construction->Library_Screening Positive_Clone_Isolation 5. Isolation of Positive Clones Library_Screening->Positive_Clone_Isolation Southern_Blot 6. Southern Blot Analysis Positive_Clone_Isolation->Southern_Blot Subcloning 7. Subcloning into Expression Vector Southern_Blot->Subcloning Heterologous_Expression 8. Heterologous Expression in a Suitable Host Subcloning->Heterologous_Expression End End: Characterization of This compound Production Heterologous_Expression->End

Caption: The experimental workflow for cloning this compound biosynthesis genes.

References

Characterization of Aklavinone 11-hydroxylase (dnrF): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aklavinone 11-hydroxylase, encoded by the dnrF gene, is a critical flavin-dependent monooxygenase in the biosynthetic pathway of clinically important anthracycline antibiotics, such as doxorubicin and daunorubicin. This enzyme catalyzes the regiospecific hydroxylation of this compound at the C-11 position, a key step leading to the formation of ε-rhodomycinone. The modification introduced by DnrF is crucial for the biological activity of the final antibiotic products. Understanding the biochemical properties and catalytic mechanism of this compound 11-hydroxylase is paramount for the chemoenzymatic synthesis of novel anthracycline analogs with improved therapeutic profiles. These application notes provide a comprehensive overview of the characterization of this compound 11-hydroxylase, including detailed experimental protocols for its expression, purification, and enzymatic activity assessment.

Biochemical and Kinetic Properties

This compound 11-hydroxylase is a monomeric enzyme with a molecular weight of approximately 52-60 kDa, depending on the source organism.[1][2] It belongs to the family of FAD- and NADPH-dependent hydroxylases. The enzyme exhibits significant substrate specificity, showing activity on this compound and other anthracyclinones but is inactive on 7-O-glycosylated anthracyclines.[1][3]

The characterization of a close homolog, RdmE from Streptomyces purpurascens, has provided valuable insights into the kinetic properties of this class of enzymes.[2]

ParameterValue (for RdmE from S. purpurascens)Source Organism
Molecular Weight ~60 kDaStreptomyces purpurascens
Substrate This compoundStreptomyces peucetius, Streptomyces purpurascens
Product ε-rhodomycinoneStreptomyces peucetius, Streptomyces purpurascens
Coenzyme NADPH, FADStreptomyces peucetius, Streptomyces purpurascens
Apparent Km for this compound 10 µMStreptomyces purpurascens
Apparent Km for NADPH 2 mMStreptomyces purpurascens
Inhibitors Phenylglyoxal, 2,3-butanedioneStreptomyces purpurascens

Daunorubicin Biosynthetic Pathway

The following diagram illustrates the position of this compound 11-hydroxylase (dnrF) in the early steps of the daunorubicin biosynthetic pathway.

Daunorubicin_Biosynthesis Polyketide_Synthase Polyketide Synthase Aklanonic_Acid Aklanonic Acid Polyketide_Synthase->Aklanonic_Acid Aklaviketone Aklaviketone Aklanonic_Acid->Aklaviketone DnrD (Cyclase) This compound This compound Aklaviketone->this compound DnrE (Reductase) Epsilon_Rhodomycinone ε-Rhodomycinone This compound->Epsilon_Rhodomycinone DnrF (this compound 11-hydroxylase) + NADPH, O2 Further_Modifications Further Modifications (Glycosylation, etc.) Epsilon_Rhodomycinone->Further_Modifications Daunorubicin Daunorubicin Further_Modifications->Daunorubicin

Biosynthetic pathway leading to Daunorubicin.

Experimental Protocols

Protocol 1: Heterologous Expression of this compound 11-hydroxylase (dnrF) in E. coli

This protocol describes the expression of the dnrF gene in an E. coli host.

1. Gene Cloning and Vector Construction: a. Amplify the dnrF gene from the genomic DNA of Streptomyces peucetius using PCR with primers containing appropriate restriction sites (e.g., NdeI and HindIII). b. Digest the PCR product and the expression vector (e.g., pET-28a(+)) with the corresponding restriction enzymes. c. Ligate the digested dnrF gene into the expression vector to generate the expression construct (e.g., pET-28a-dnrF). d. Transform the ligation mixture into competent E. coli DH5α cells for plasmid propagation. e. Verify the sequence of the cloned dnrF gene by DNA sequencing.

2. Protein Expression: a. Transform the verified expression construct into a suitable E. coli expression host (e.g., BL21(DE3)). b. Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking. c. Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8. d. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. e. Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance the production of soluble protein.

3. Cell Harvesting: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Discard the supernatant and store the cell pellet at -80°C until further use.

Expression_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression PCR PCR Amplification of dnrF Digestion Restriction Digestion PCR->Digestion Ligation Ligation into pET-28a(+) Digestion->Ligation Transformation_DH5a Transformation into E. coli DH5α Ligation->Transformation_DH5a Sequencing Sequence Verification Transformation_DH5a->Sequencing Transformation_BL21 Transformation into E. coli BL21(DE3) Sequencing->Transformation_BL21 Growth Cell Growth to OD600 0.6-0.8 Transformation_BL21->Growth Induction IPTG Induction Growth->Induction Incubation Low-Temperature Incubation Induction->Incubation Harvesting Cell Harvesting by Centrifugation Incubation->Harvesting

Workflow for heterologous expression of dnrF.
Protocol 2: Purification of Recombinant this compound 11-hydroxylase (dnrF)

This protocol outlines a general strategy for the purification of His-tagged DnrF. The specific details of the chromatographic steps may require optimization.

1. Cell Lysis: a. Resuspend the frozen cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris.

2. Immobilized Metal Affinity Chromatography (IMAC): a. Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. b. Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole) to remove unbound proteins. c. Elute the His-tagged DnrF protein with elution buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole).

3. Ion Exchange Chromatography (Optional): a. For further purification, dialyze the eluted fraction against a low-salt buffer (e.g., 20 mM Tris-HCl pH 8.0). b. Load the dialyzed sample onto an anion-exchange column (e.g., Q-Sepharose) equilibrated with the same buffer. c. Elute the protein with a linear gradient of NaCl (e.g., 0-1 M).

4. Size Exclusion Chromatography (Gel Filtration): a. Concentrate the purified protein fraction and load it onto a size exclusion chromatography column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl) to remove aggregates and for buffer exchange.

5. Purity Assessment and Storage: a. Assess the purity of the final protein preparation by SDS-PAGE. b. Determine the protein concentration using a standard method (e.g., Bradford assay). c. Store the purified enzyme in aliquots at -80°C.

Purification_Workflow Cell_Lysis Cell Lysis and Clarification IMAC Immobilized Metal Affinity Chromatography (Ni-NTA) Cell_Lysis->IMAC Ion_Exchange Ion Exchange Chromatography (Optional) IMAC->Ion_Exchange Size_Exclusion Size Exclusion Chromatography Ion_Exchange->Size_Exclusion Purity_Check Purity Assessment (SDS-PAGE) Size_Exclusion->Purity_Check Storage Storage at -80°C Purity_Check->Storage

Purification workflow for recombinant dnrF.
Protocol 3: this compound 11-hydroxylase Enzyme Assay

This protocol describes a photometric assay to determine the activity of this compound 11-hydroxylase by monitoring the consumption of NADPH.

1. Reaction Mixture: a. Prepare a reaction mixture containing:

  • 100 mM Tris-HCl buffer (pH 7.5)
  • 2 mM NADPH
  • 10 µM this compound (dissolved in a minimal amount of DMSO)
  • Purified this compound 11-hydroxylase (e.g., 1-5 µg) b. The final reaction volume is typically 200 µL.

2. Assay Procedure: a. Pre-incubate the reaction mixture (without the enzyme) at 30°C for 5 minutes. b. Initiate the reaction by adding the purified enzyme. c. Monitor the decrease in absorbance at 340 nm (the absorbance maximum of NADPH) over time using a spectrophotometer. d. A control reaction without this compound should be performed to account for any substrate-independent NADPH oxidation.

3. Calculation of Enzyme Activity: a. The rate of NADPH oxidation is calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (εNADPH at 340 nm = 6.22 mM-1cm-1). b. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified assay conditions. c. Specific activity is expressed as units of enzyme activity per milligram of protein.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for the characterization of this compound 11-hydroxylase (dnrF). A thorough understanding of this enzyme's properties is essential for harnessing its potential in synthetic biology and drug development to create novel anthracycline derivatives with enhanced therapeutic efficacy. Further studies, including detailed structural analysis and investigation of a broader range of substrates, will continue to expand our knowledge of this important biosynthetic enzyme.

References

Application Notes and Protocols for the Expression and Purification of AknX Anthrone Oxygenase

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the expression and purification of AknX anthrone oxygenase from Streptomyces galilaeus, a key enzyme in the biosynthesis of aklavinone, a precursor to anthracycline antibiotics. The protocol is designed for researchers, scientists, and professionals in drug development engaged in the study and engineering of polyketide biosynthesis pathways.

Introduction

AknX is an anthrone oxygenase that catalyzes the conversion of emodinanthrone to the anthraquinone emodin, a critical step in the formation of aklanonic acid from its anthrone precursor.[1][2][3] Understanding the expression and purification of AknX is essential for its characterization and potential use in synthetic biology and drug discovery. This protocol describes the expression of a His-tagged AknX in Escherichia coli and a two-step purification process involving affinity and anion-exchange chromatography.[1][2][3]

Data Presentation

The following table summarizes the purification of His-tagged AknX from an 8-liter culture of E. coli BL21(DE3)pLysE cells transformed with the pET hisN-X expression plasmid.[1]

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)Purification (fold)
Cell Extract1,2301,3501.11001
Ni-NTA Affinity45.61,14025.084.422.7
Mono Q Anion Exchange38.91,09028.080.725.5

Experimental Workflow

The overall experimental workflow for the expression and purification of AknX anthrone oxygenase is depicted below.

AknX_Purification_Workflow cluster_expression Gene Expression cluster_purification Protein Purification Transformation Transformation of E. coli BL21(DE3)pLysE with pET hisN-X plasmid Preculture Overnight Preculture Transformation->Preculture Inoculation Inoculation of LB Medium Preculture->Inoculation Induction Induction with 1 mM IPTG at OD600 0.4-1.0 Inoculation->Induction Incubation Incubation for 3 hours at 37°C Induction->Incubation Harvesting Cell Harvesting by Centrifugation Incubation->Harvesting CellLysis Cell Lysis in Lysis Buffer Harvesting->CellLysis Centrifugation Centrifugation to obtain Cell Extract CellLysis->Centrifugation NiNTA Ni-NTA Affinity Chromatography Centrifugation->NiNTA Elution1 Elution with Imidazole Gradient NiNTA->Elution1 BufferExchange Buffer Exchange using PD-10 Column Elution1->BufferExchange MonoQ Mono Q Anion-Exchange Chromatography BufferExchange->MonoQ Elution2 Elution with NaCl Gradient MonoQ->Elution2 PurifiedProtein Purified AknX Protein Elution2->PurifiedProtein

AknX Expression and Purification Workflow

Experimental Protocols

1. Expression of Recombinant AknX in E. coli

This protocol details the expression of N-terminally His₆-tagged AknX protein in E. coli.

Materials:

  • pET hisN-X plasmid containing the aknX gene

  • E. coli BL21(DE3)pLysE competent cells

  • Luria-Bertani (LB) medium

  • Carbenicillin (or ampicillin)

  • Chloramphenicol

  • Isopropyl-β-d-thiogalactoside (IPTG)

Procedure:

  • Transform the pET hisN-X plasmid into E. coli BL21(DE3)pLysE competent cells.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Inoculate a single colony into 10 ml of LB medium with antibiotics and grow overnight at 37°C with shaking. This serves as the preculture.

  • Inoculate 1 liter of LB medium with the overnight preculture to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

  • Incubate the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.4-1.0.

  • Induce protein expression by adding IPTG to a final concentration of 1 mM.[1]

  • Continue to incubate the culture for an additional 3 hours at 37°C.[1]

  • Harvest the cells by centrifugation at 3,200 × g for 5 minutes.[1]

  • Discard the supernatant and store the cell pellet at -20°C until further use.[1]

2. Purification of Recombinant AknX

This protocol describes a two-step purification process for the His-tagged AknX protein.[1]

Materials:

  • Cell pellet from expression

  • Lysis Buffer: 50 mM sodium phosphate buffer (pH 7.8) containing 0.5 M NaCl.[3]

  • Imidazole solutions (for elution)

  • Ni-NTA affinity chromatography column

  • PD-10 desalting column

  • Buffer A: 25 mM Tris-HCl (pH 7.5)

  • Buffer B: 25 mM Tris-HCl (pH 7.5) with 1 M NaCl

  • Mono Q anion-exchange column

Procedure:

a. Cell Lysis and Affinity Chromatography

  • Resuspend the frozen cell pellet in lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with lysis buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

  • Elute the His-tagged AknX protein using a linear gradient of 200 to 500 mM imidazole in lysis buffer.[3]

  • Collect the fractions containing the eluted protein.

b. Anion-Exchange Chromatography

  • Exchange the buffer of the pooled AknX fractions from the affinity step to 25 mM Tris-HCl (pH 7.5) using a PD-10 desalting column.[1]

  • Load the buffer-exchanged sample onto a Mono Q anion-exchange column pre-equilibrated with Buffer A.[1]

  • Wash the column with Buffer A.

  • Elute the AknX protein with a linear gradient of 0.15 to 0.5 M NaCl in 25 mM Tris-HCl buffer (pH 7.5).[1]

  • Collect fractions and analyze for protein purity using SDS-PAGE.

  • Pool the purest fractions containing AknX. Approximately 40 mg of purified AknX can be obtained from an 8-liter culture.[1]

3. Anthrone Oxygenase Activity Assay

This assay measures the enzymatic activity of AknX by monitoring the formation of emodin from emodinanthrone.[1]

Materials:

  • Purified AknX protein

  • 0.5 M potassium phosphate buffer (pH 6.5)

  • Ethylene glycol monomethyl ether

  • Emodinanthrone

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 1.8 ml of 0.5 M potassium phosphate buffer (pH 6.5) and 1 ml of ethylene glycol monomethyl ether containing 0.2 µmol of emodinanthrone.[1]

  • Pre-incubate the mixture at 30°C.

  • Initiate the reaction by adding the purified AknX enzyme solution.

  • Monitor the increase in absorbance at 490 nm, which corresponds to the formation of emodin.[1]

  • Calculate the reaction rate using the molecular extinction coefficient difference between emodinanthrone and emodin (Δε = 6.35 × 10³ M⁻¹cm⁻¹).[1]

Signaling Pathway Diagram

The following diagram illustrates the proposed biosynthetic pathway involving AknX.

AknX_Pathway PKS Polyketide Synthase (PKS) Product AklanonicAnthrone Aklanonic Acid Anthrone PKS->AklanonicAnthrone Assumed direct product AklanonicAcid Aklanonic Acid AklanonicAnthrone->AklanonicAcid Oxygenation AknX AknX (Anthrone Oxygenase) AknX->AklanonicAnthrone This compound This compound AklanonicAcid->this compound Further biosynthetic steps

References

Troubleshooting & Optimization

Troubleshooting low yield in Aklavinone total synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Aklavinone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields during this complex synthesis.

Frequently Asked Questions (FAQs)

General Issues

Q1: My overall yield for the this compound synthesis is significantly lower than reported in the literature. Where should I start troubleshooting?

A1: Low overall yield is a common challenge. Begin by dissecting the synthesis into its key stages and evaluating the yield of each step individually. The most frequent culprits for major yield loss in this compound synthesis are the construction of the tetracyclic core (often via Diels-Alder or Hauser annulation), the Friedel-Crafts cyclization to form the anthraquinone system, and the final glycosylation step. Start by reviewing your notes for these critical reactions. Did you observe any unexpected side products via TLC or NMR? Were the reaction conditions strictly followed? Even minor deviations in temperature, reaction time, or reagent purity can have a significant impact.

Hauser Annulation / Diels-Alder Reaction

Q2: I am experiencing a low yield in the Hauser annulation/Diels-Alder step to construct the tetracyclic core of this compound. What are the likely causes?

A2: Low yields in this crucial C-C bond-forming step can often be attributed to several factors:

  • Base Strength and Temperature Control: The Hauser annulation typically requires a strong, non-nucleophilic base (e.g., LDA, LiHMDS) to deprotonate the phthalide donor. Incomplete deprotonation will result in unreacted starting material. Conversely, temperatures that are too high can lead to side reactions and decomposition of the starting materials or product. These reactions are often run at very low temperatures (e.g., -78°C) to control reactivity.

  • Purity of Reactants: Both the phthalide derivative and the Michael acceptor must be of high purity. Impurities can quench the strong base or participate in side reactions.

  • Reaction Time: Hauser annulations can be slow and may require extended reaction times to go to completion. Monitor the reaction progress carefully by TLC before quenching.

  • Diene Conformation (for Diels-Alder): If you are using a Diels-Alder approach, the diene must be able to adopt the s-cis conformation for the reaction to occur. Steric hindrance can disfavor this conformation and significantly slow down the reaction.

Q3: I am observing multiple products in my Hauser annulation reaction. How can I improve the selectivity?

A3: The formation of multiple products suggests side reactions are occurring. Consider the following troubleshooting steps:

  • Slow Addition: Add the Michael acceptor to the solution of the deprotonated phthalide slowly and at a low temperature. This helps to control the reaction rate and minimize side reactions.

  • Optimize the Base: The choice of base can be critical. If you are using LDA, ensure it is freshly prepared. Sometimes, switching to a different lithium amide base like LiHMDS or a potassium base like KHMDS can alter the selectivity.

  • Check for Enone Polymerization: The Michael acceptor, if it is an enone, can be prone to polymerization under basic conditions. Keeping the concentration of the enone low by slow addition can mitigate this.

Hauser_Annulation_Troubleshooting start Low Yield in Hauser Annulation check_base Issue with Base? start->check_base check_temp Suboptimal Temperature? check_base->check_temp No solution_base Use freshly prepared strong base (LDA, LiHMDS). Ensure stoichiometric amount. check_base->solution_base Yes check_purity Reagent Purity Issue? check_temp->check_purity No solution_temp Maintain low temperature (-78°C). Slowly warm to RT if reaction stalls. check_temp->solution_temp Yes check_time Insufficient Reaction Time? check_purity->check_time No solution_purity Purify phthalide and Michael acceptor. Ensure anhydrous conditions. check_purity->solution_purity Yes solution_time Monitor reaction by TLC. Increase reaction time if necessary. check_time->solution_time Yes end_node Improved Yield check_time->end_node No solution_base->end_node solution_temp->end_node solution_purity->end_node solution_time->end_node

Friedel-Crafts Acylation/Cyclization

Q4: My Friedel-Crafts acylation/cyclization to form the anthraquinone core is giving a low yield. What are the common pitfalls?

A4: The intramolecular Friedel-Crafts reaction to close the final aromatic ring is a critical step. Low yields can often be traced back to:

  • Catalyst Inactivity: The Lewis acid catalyst (commonly AlCl₃ or SnCl₄) is extremely sensitive to moisture. Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous. Use a fresh bottle of the Lewis acid if possible.

  • Insufficient Catalyst: In many Friedel-Crafts acylations, the Lewis acid coordinates to the product ketone, effectively sequestering it. Therefore, stoichiometric or even excess amounts of the catalyst are often required.

  • Substrate Deactivation: The aromatic ring undergoing acylation should not have strongly electron-withdrawing groups, as this will deactivate it towards electrophilic aromatic substitution.

  • Side Reactions: In some cases, intermolecular acylation can compete with the desired intramolecular cyclization. Running the reaction at high dilution can favor the intramolecular pathway. Also, migration or loss of alkyl groups, such as isopropyl groups, has been observed during Friedel-Crafts reactions on substituted benzenes[1].

Q5: I am seeing byproducts that suggest rearrangement or loss of an alkyl group during my Friedel-Crafts reaction. How can I prevent this?

A5: Rearrangements are more common in Friedel-Crafts alkylations but can also occur under harsh acylation conditions. To minimize these side reactions:

  • Milder Lewis Acids: Consider using a milder Lewis acid catalyst. While AlCl₃ is common, other catalysts like SnCl₄, BF₃·OEt₂, or even Brønsted acids like polyphosphoric acid (PPA) can sometimes provide the desired product with fewer side reactions.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can often suppress unwanted rearrangements.

  • Alternative Acylating Agents: If using an acyl chloride, consider switching to the corresponding anhydride, which can sometimes lead to cleaner reactions.

Friedel_Crafts_Troubleshooting start Low Yield in Friedel-Crafts Cyclization check_catalyst Catalyst Issue? start->check_catalyst check_conditions Suboptimal Conditions? check_catalyst->check_conditions No solution_catalyst Use fresh, anhydrous Lewis acid (e.g., AlCl₃). Use stoichiometric or excess amount. check_catalyst->solution_catalyst Yes check_side_reactions Side Reactions? check_conditions->check_side_reactions No solution_conditions Ensure strictly anhydrous conditions. Optimize temperature and reaction time. check_conditions->solution_conditions Yes solution_side_reactions Use high dilution to favor intramolecular reaction. Consider milder Lewis acids (e.g., SnCl₄). check_side_reactions->solution_side_reactions Yes end_node Improved Yield check_side_reactions->end_node No solution_catalyst->end_node solution_conditions->end_node solution_side_reactions->end_node

Glycosylation

Q6: The glycosylation of the this compound aglycone is resulting in a very low yield of the desired product. What are the critical parameters for this step?

A6: Glycosylation is arguably one of the most challenging steps in the total synthesis of this compound and related anthracyclines. Low yields are common and can be due to:

  • Anomeric Control: Achieving the desired α-anomeric linkage can be difficult. The outcome is highly dependent on the glycosyl donor, the promoter, the solvent, and the temperature. In one reported synthesis, a mixture of two glycoside products was obtained in a combined yield of 50-60% (25-30% for each)[2].

  • Protecting Groups: The protecting groups on the sugar moiety are crucial. They influence the reactivity of the glycosyl donor and the stereochemical outcome of the reaction. Incompatible protecting groups can lead to side reactions or failure of the glycosylation.

  • Reaction Conditions: The glycosidation of racemic this compound has been effected in benzene with a catalytic amount of p-toluenesulfonic acid monohydrate at 50°C[2]. However, it was noted that longer reaction times and/or higher temperatures can lead to the formation of the C10 epimer[2].

  • Aglycone Reactivity: The hydroxyl group at C7 of the this compound core is sterically hindered, which can make the glycosylation reaction sluggish.

Q7: I am getting a mixture of anomers in my glycosylation reaction. How can I improve the stereoselectivity?

A7: Improving anomeric selectivity is a significant challenge. Here are some strategies:

  • Choice of Glycosyl Donor: The nature of the leaving group and the protecting groups on the sugar will heavily influence the stereochemical outcome. For instance, the use of a glycal as a glycosyl donor has been reported[2].

  • Promoter/Catalyst: Screening different promoters is often necessary. While p-toluenesulfonic acid has been used, other Lewis acids or glycosylation promoters might offer better selectivity.

  • Solvent Effects: The solvent can play a crucial role in stabilizing or destabilizing the oxocarbenium ion intermediate, thereby influencing the anomeric ratio. Consider screening different solvents.

  • Temperature Control: Carefully controlling the reaction temperature is critical. Lower temperatures often favor the kinetic product, which may or may not be the desired anomer.

Data Presentation

Table 1: Glycosidation of Racemic this compound [2]

Glycosyl DonorPromoterSolventTemperatureTimeProduct(s)Yield
N-methyl glycalp-toluenesulfonic acid (cat.)Benzene50°CNot specifiedMixture of two glycosides25-30% each

Table 2: Conditions for N-demethylaklavin Formation [2]

ReagentSolventTemperatureTimeProductEpimer Formation
NaOCH₃ (excess)CH₃OH-20°C2 hN-demethylaklavin<5% of C10 epimer
NaOCH₃ (excess)CH₃OHHigher temp.Longer timeN-demethylaklavinUp to 35% of C10 epimer

Experimental Protocols

Glycosidation of Racemic this compound[2]

The glycosidation reaction of racemic this compound and the N-methyl glycal was smoothly effected in benzene containing a catalytic amount of p-toluenesulfonic acid monohydrate at 50°C to yield a mixture of mainly two products. Chromatographic separation of this mixture gave the individual glycosides.

Formation of N-demethylaklavin[2]

Treatment of the glycoside intermediate with excess sodium methoxide in methanol at -20°C for 2 hours yielded N-demethylaklavin along with a small amount (<5%) of its C10 epimer.

N-methylation to Aklavin[2]

The crude N-demethylaklavin was directly subjected to N-methylation using the Borch procedure (aqueous CH₂O/NaBH₃CN/AcOH) at room temperature for 1 hour to yield aklavin.

Mandatory Visualization

Aklavinone_Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Anthraquinone Formation cluster_2 Final Steps Starting Materials Starting Materials Hauser Annulation / Diels-Alder Hauser Annulation / Diels-Alder Starting Materials->Hauser Annulation / Diels-Alder Key C-C bond formation Tetracyclic Intermediate Tetracyclic Intermediate Hauser Annulation / Diels-Alder->Tetracyclic Intermediate Friedel-Crafts Cyclization Friedel-Crafts Cyclization Tetracyclic Intermediate->Friedel-Crafts Cyclization Ring closure This compound Aglycone This compound Aglycone Friedel-Crafts Cyclization->this compound Aglycone Glycosylation Glycosylation This compound Aglycone->Glycosylation Attachment of sugar moiety Protected Aklavin Protected Aklavin Glycosylation->Protected Aklavin Deprotection / N-methylation Deprotection / N-methylation Protected Aklavin->Deprotection / N-methylation Final modifications This compound This compound Deprotection / N-methylation->this compound

References

Technical Support Center: Optimizing Aklavinone Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the fermentation-based production of Aklavinone, primarily using Streptomyces species like S. galilaeus.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound yield is consistently low. What are the most common causes?

Low yields are a frequent challenge in natural product fermentation. The issue can typically be traced back to suboptimal fermentation conditions, problems with the microbial strain, or losses during product recovery.[1][2]

Common Causes:

  • Suboptimal Medium Composition: The type and concentration of carbon and nitrogen sources are critical. An incorrect carbon-to-nitrogen ratio can divert metabolic resources away from secondary metabolite production.[3] For Streptomyces, complex nitrogen sources like soybean meal and yeast extract often enhance antibiotic production compared to simpler sources.[4][5]

  • Incorrect Physical Parameters: Deviations from the optimal pH, temperature, or aeration can severely stress the microorganisms, inhibiting growth and the activation of biosynthetic gene clusters.[6][7]

  • Genetic Instability of the Strain: High-producing strains can sometimes lose their productivity over successive generations of subculturing. It is crucial to maintain properly stored master and working cell banks.

  • Feedback Inhibition: The accumulation of this compound or related pathway intermediates can sometimes inhibit the activity of key biosynthetic enzymes, effectively shutting down production.[8]

  • Inefficient Extraction: this compound is an intracellular or cell-associated product. Inefficient cell lysis or the use of an inappropriate extraction solvent can lead to significant product loss during workup.[9]

Q2: What are the key media components to optimize for this compound production?

Optimizing the fermentation medium is essential to maximize yield.[3] The primary components to consider are carbon sources, nitrogen sources, and trace minerals.

  • Carbon Sources: Glucose is a commonly used carbon source. However, its concentration must be optimized, as high levels can sometimes cause catabolite repression, inhibiting secondary metabolite synthesis. Combining a readily available sugar like glucose with a more complex carbohydrate like corn starch can sometimes sustain production over a longer period.[5]

  • Nitrogen Sources: Complex nitrogen sources are often superior for antibiotic production. Key sources to evaluate include soybean meal, yeast extract, peptone, and corn steep liquor.[4][5]

  • Phosphate: Phosphate is essential for primary metabolism (e.g., ATP, nucleic acids). However, high concentrations of phosphate are well-known to repress the biosynthesis of many secondary metabolites, including antibiotics, in Streptomyces. This is a critical parameter to screen.

  • Trace Minerals: Ions like Mg²⁺, Fe²⁺, and Zn²⁺ are cofactors for many enzymes in the biosynthetic pathway. Their absence can limit production.

Q3: What is the optimal pH and temperature for fermentation?

While the absolute optimum can be strain-specific, most Streptomyces species used for antibiotic production favor neutral to slightly alkaline pH and temperatures between 25-37°C.

  • pH: The optimal initial pH for Streptomyces fermentation is typically between 6.5 and 7.5.[10][11] It is crucial to monitor pH throughout the fermentation, as microbial metabolism can cause it to drift. A pH outside the optimal range can reduce enzyme activity and even halt cell growth. For large-scale fermentations, pH control using automated acid/base addition is recommended.[6]

  • Temperature: The ideal temperature is often a trade-off between biomass accumulation and secondary metabolite production. A common range for Streptomyces is 25-30°C.[7][10] Temperatures that are too high can lead to decreased product stability and reduced enzyme function, while lower temperatures may slow down both growth and production.[12]

Q4: How does aeration and agitation speed affect production?

Streptomyces are aerobic bacteria, making oxygen supply a critical factor.

  • Aeration: A sufficient supply of dissolved oxygen (DO) is necessary for both cell growth and the oxidative steps in the this compound biosynthetic pathway. Low DO is a common rate-limiting factor in dense cultures.

  • Agitation (Shaking Speed): In shake flasks, agitation (measured in rpm) serves two purposes: it enhances oxygen transfer from the headspace into the medium and it keeps the microbial cells suspended, ensuring uniform access to nutrients. Optimal speeds are typically between 140-180 rpm.[10][11] Excessive agitation can cause shear stress, which can damage the mycelia and negatively impact production.

Data Presentation: Fermentation Parameter Optimization

The following tables summarize typical ranges and optimal values for key fermentation parameters for antibiotic production in Streptomyces, which can be used as a starting point for optimizing this compound production.

Table 1: Effect of Physical Parameters on Streptomyces Fermentation

ParameterTypical RangeReported OptimumPotential Issues if Suboptimal
Temperature 20°C - 40°C25°C - 30°C[10][11]High temps decrease product stability; low temps slow growth.[12]
Initial pH 6.0 - 8.56.5 - 7.5[7][10]Inhibits enzymatic activity and nutrient uptake.[13]
Agitation Speed 100 - 220 rpm140 - 180 rpm[10][11]Low speed leads to poor aeration; high speed causes shear stress.
Fermentation Time 7 - 14 days9 - 12 days[5][10]Insufficient time for production; extended time leads to product degradation.

Table 2: Media Components for Streptomyces Fermentation

ComponentTypeTypical Concentration (g/L)Reported Optimum (g/L)Notes
Carbon Source Glucose10 - 5010 - 40[4][5]High concentrations can cause catabolite repression.
Corn Starch10 - 5020[5]A complex source that can sustain longer production.
Nitrogen Source Soybean Meal5 - 4515 - 20[5][11]Excellent complex source, widely used for antibiotic production.
Yeast Extract1 - 101[10]Provides vitamins and growth factors.
Phosphate Source K₂HPO₄0.5 - 2.00.5[10]High phosphate levels can be inhibitory to secondary metabolism.
Calcium Carbonate CaCO₃1.0 - 3.01.0 - 2.0[4][5]Acts as a pH buffer, preventing excessive acidification.

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Fermentation Broth

This compound is an aglycone and is typically found within the Streptomyces mycelia. This protocol is based on standard methods for extracting intracellular anthraquinones.

  • Harvest Cells: At the end of the fermentation, transfer the entire broth (e.g., 100 mL) to centrifuge tubes. Centrifuge at 5,000 x g for 15 minutes to pellet the mycelia. Discard the supernatant.

  • Cell Lysis & Extraction:

    • Resuspend the cell pellet in 20 mL of an acidic methanol solution (e.g., methanol containing 5% v/v hydrochloric acid).[14] The acid helps to hydrolyze glycosidic bonds if precursor molecules are present and improves extraction efficiency.

    • Transfer the suspension to a flask suitable for sonication or reflux.

    • Option A (Ultrasonication): Place the sample in an ultrasonic bath and sonicate for 30-60 minutes at room temperature.[15][16]

    • Option B (Reflux): Heat the mixture under reflux for 1 hour.[17] This is often more effective but risks thermal degradation if not controlled.

  • Clarification: After extraction, centrifuge the mixture again at 10,000 x g for 10 minutes to pellet cell debris.

  • Filtration: Carefully decant the supernatant and filter it through a 0.22 µm membrane filter (e.g., PTFE or nylon) into a clean vial.[16]

  • Sample Preparation for HPLC: The filtered extract is now ready for HPLC analysis. If the concentration is expected to be very high, it may need to be diluted with the mobile phase.

Protocol 2: Quantification of this compound by HPLC-PDA

This protocol outlines a general reversed-phase HPLC method for the analysis of anthraquinones like this compound.[14][17]

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., TSK-gel ODS-80Tm, 5 µm, 4.6 x 150 mm).[14]

    • Mobile Phase: An isocratic or gradient mixture of acidified water and an organic solvent. A common starting point is a 70:30 (v/v) mixture of methanol and 2% aqueous acetic acid.[14][17]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: Anthraquinones have strong absorbance in the UV-Vis range. Monitor at 254 nm for general detection, and scan with the PDA detector to find the absorbance maximum for this compound (typically around 430-440 nm for pigmented anthracyclines).

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a standard stock solution of pure this compound in methanol.

    • Create a calibration curve by making a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Inject the standards into the HPLC system and record the peak area for each concentration.

    • Plot a graph of peak area versus concentration. This should be linear (R² > 0.999).[14]

    • Inject the extracted sample(s) and determine the peak area for this compound.

    • Calculate the concentration in the sample by interpolating its peak area on the calibration curve. Account for any dilution factors used during sample preparation.

Visualizations: Pathways and Workflows

aklavinone_biosynthesis cluster_pks Type II Polyketide Synthase (PKS) cluster_tailoring Tailoring Enzymes Propionyl_CoA Propionyl-CoA (Starter) PKS_Complex Minimal PKS Complex (KSα, KSβ, ACP) Propionyl_CoA->PKS_Complex Malonyl_CoA Malonyl-CoA (Extender) Malonyl_CoA->PKS_Complex Polyketide Linear Polyketide Chain PKS_Complex->Polyketide KR Ketoreductase (KR) Polyketide->KR ARO Aromatase (ARO) KR->ARO CYC Cyclase (CYC) ARO->CYC This compound This compound CYC->this compound

Caption: Simplified biosynthesis pathway of this compound from precursor units.

experimental_workflow cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Analysis Inoculum Inoculum Preparation (S. galilaeus) Fermentation Fermentation (Optimized Media & Conditions) Inoculum->Fermentation Harvest Harvest Mycelia (Centrifugation) Fermentation->Harvest Extraction Solvent Extraction (e.g., Acidic Methanol) Harvest->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC HPLC-PDA Analysis Filtration->HPLC Quant Quantification (vs. Standard Curve) HPLC->Quant troubleshooting_yield Start Low this compound Yield Check_Params Physical Parameters OK? (pH, Temp, RPM) Start->Check_Params Check_Media Media Components OK? (C/N Ratio, Phosphate) Check_Params->Check_Media Yes Adjust_Params Adjust pH, Temp, or Agitation Speed Check_Params->Adjust_Params No Check_Strain Strain Viability OK? (New stock, morphology) Check_Media->Check_Strain Yes Optimize_Media Screen C/N Sources, Titrate Phosphate Check_Media->Optimize_Media No Check_Extraction Extraction Protocol OK? (Solvent, Lysis) Check_Strain->Check_Extraction Yes New_Culture Start New Culture From Master Cell Bank Check_Strain->New_Culture No Optimize_Extraction Test Different Solvents or Lysis Methods Check_Extraction->Optimize_Extraction No End Re-run Fermentation Check_Extraction->End Yes Adjust_Params->End Optimize_Media->End New_Culture->End Optimize_Extraction->End

References

Aklavinone Stability and Degradation in Aqueous Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of aklavinone in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?

This compound, an anthracycline antibiotic, is susceptible to degradation under various environmental conditions. The primary factors influencing its stability in aqueous solutions are pH, temperature, and exposure to light.[1][2] Like other anthracyclines, this compound's stability is expected to be pH-dependent, with increased degradation rates at alkaline and strongly acidic pH.[3][4] Temperature can accelerate degradation kinetics, and exposure to UV and visible light can lead to photolytic degradation.[5][6][7]

Q2: What are the expected degradation pathways for this compound?

Based on the general behavior of anthracyclines and related compounds, this compound is likely to undergo the following degradation pathways:

  • Hydrolysis: The ester and glycosidic linkages (if present in derivatives) are susceptible to hydrolysis, particularly under acidic or basic conditions.[4] The aglycone structure of this compound itself contains hydroxyl groups that can be involved in intramolecular reactions.

  • Oxidation: The hydroquinone moiety in the this compound structure is prone to oxidation, which can be initiated by atmospheric oxygen or oxidizing agents.[8][9] This can lead to the formation of quinone-like structures and other oxidative degradation products.

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions, leading to the formation of various photoproducts.[10]

  • Dehydration: Under certain conditions, such as heating, this compound can undergo dehydration, leading to the formation of anhydrothis compound derivatives.

Q3: Are there any known degradation products of this compound?

Specific, comprehensive studies identifying all degradation products of this compound under various stress conditions are limited in publicly available literature. However, dehydration products such as monoanhydrothis compound and bisanhydrothis compound have been reported to form upon heating. Studies on the related anthracycline, doxorubicin, have shown that it degrades into several products under forced degradation conditions, including deglycosylated and modified aglycones, which suggests that this compound could form analogous degradation products.[3]

Troubleshooting Guide

Problem: I am observing a rapid loss of this compound in my aqueous solution during my experiment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate pH of the solution: This compound is expected to be less stable at alkaline and strongly acidic pH. Measure the pH of your solution. If it is outside the optimal stability range (likely near neutral or slightly acidic), adjust the pH using an appropriate buffer system. Consider performing a pH stability profile to determine the optimal pH for your experimental conditions.
High temperature: Elevated temperatures can significantly accelerate the degradation of this compound. If your experiment allows, conduct it at a lower temperature. If heating is necessary, minimize the duration of heat exposure.
Exposure to light: This compound may be susceptible to photodegradation. Protect your solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.
Presence of oxidizing agents: Contaminants that act as oxidizing agents can degrade this compound. Ensure high purity of all reagents and solvents. If oxidative degradation is suspected, consider deaerating your solutions or adding an antioxidant, if compatible with your experimental setup.
Presence of metal ions: Certain metal ions can catalyze the degradation of anthracyclines.[11] Use high-purity water and reagents, and consider the use of a chelating agent like EDTA if metal ion contamination is a concern and compatible with your experiment.

Problem: I am seeing unexpected peaks in my chromatogram when analyzing this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Formation of degradation products: The unexpected peaks are likely degradation products of this compound. To confirm this, you can perform a forced degradation study on a pure sample of this compound under various stress conditions (acidic, basic, oxidative, photolytic, thermal). This will help you to generate the potential degradation products and identify their retention times.
Contamination of the sample or mobile phase: Ensure the purity of your solvents and reagents. Run a blank injection (mobile phase only) to check for any background peaks.
Issues with the chromatographic method: The analytical method may not be specific for this compound and its degradation products. A stability-indicating method should be developed and validated to ensure that all degradation products are well-separated from the parent compound and from each other.[12][13]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the general procedure for conducting a forced degradation study on this compound to identify its potential degradation pathways and products.[14][15]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • At appropriate time intervals, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 105°C for 24 hours.

    • Also, reflux a solution of this compound (1 mg/mL in water or a suitable buffer) at 80°C for 24 hours.

    • At appropriate time intervals, withdraw an aliquot from the solution or dissolve a portion of the solid sample and dilute to a suitable concentration.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL in a suitable solvent) to UV light (254 nm) and visible light in a photostability chamber.

    • Simultaneously, keep a control sample in the dark.

    • At appropriate time intervals, withdraw aliquots from both the exposed and control samples and dilute for analysis.

3. Analysis:

  • Analyze all the samples using a validated stability-indicating HPLC method.

  • Monitor the formation of degradation products and the decrease in the concentration of this compound.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying this compound in the presence of its degradation products.[12][13] The following is a general starting point for method development:

Parameter Condition
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate or acetate buffer, pH 3-5)
Flow Rate: 1.0 mL/min
Detection: UV detector at a wavelength where this compound has maximum absorbance (e.g., 254 nm or 430 nm)
Injection Volume: 20 µL
Column Temperature: 25-30°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[16]

Data Presentation

Summary of Forced Degradation Conditions
Stress Condition Reagent/Condition Temperature Duration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature24 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal (Solid) -105°C24 hours
Thermal (Solution) Water/Buffer80°C (Reflux)24 hours
Photolytic UV (254 nm) & Visible LightAmbientAs required

Visualizations

aklavinone_degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis cluster_thermal Thermal Stress This compound This compound hydrolysis_products Hydrolyzed Products (e.g., Ring Opening) This compound->hydrolysis_products H+/OH- oxidative_products Oxidative Products (e.g., Quinones) This compound->oxidative_products [O] photolytic_products Photodegradation Products This compound->photolytic_products thermal_products Dehydration Products (Mono/Bis-anhydrothis compound) This compound->thermal_products Δ

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: this compound Sample forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation hplc_analysis Stability-Indicating HPLC Analysis forced_degradation->hplc_analysis data_analysis Data Analysis (Peak Purity, Mass Balance) hplc_analysis->data_analysis characterization Degradant Characterization (LC-MS, NMR) data_analysis->characterization end End: Stability Profile & Degradation Pathway characterization->end

Caption: Workflow for this compound stability testing.

References

Improving Aklavinone solubility for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for dissolving Aklavinone for in vitro experiments. This compound's hydrophobic nature presents a significant challenge, and this resource offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge for in vitro studies?

This compound is a tetracyclic aromatic compound and the aglycone moiety of aclacinomycins, a group of anthracycline antibiotics used as antineoplastic agents.[1][2][3] Its chemical structure is largely hydrophobic, leading to limited solubility in aqueous solutions like cell culture media and buffers, which are essential for most in vitro experiments.[4] This poor water solubility can hinder its delivery to biological targets in an experimental setting, leading to inaccurate or irreproducible results.[5]

Q2: What are the recommended initial solvents for preparing this compound stock solutions?

Due to its limited aqueous solubility, this compound should first be dissolved in an organic solvent to create a concentrated stock solution. The most commonly recommended solvents are Dimethyl Sulfoxide (DMSO) and methanol.[4] These are water-miscible co-solvents that can dissolve hydrophobic compounds effectively.[5] The high concentration stock can then be serially diluted into the final aqueous experimental medium.

Q3: My this compound powder is not dissolving directly in my aqueous buffer. What should I do?

Directly adding this compound to an aqueous buffer will likely result in poor dissolution. It is critical to first prepare a concentrated stock solution in a suitable organic solvent, such as 100% DMSO. Once the this compound is fully dissolved in the organic solvent, this stock solution can be diluted to the final working concentration in your aqueous buffer. This method is a standard practice for improving the solubility of hydrophobic drugs in experimental assays.[5][6]

Q4: What is the maximum concentration of an organic solvent like DMSO that is safe for my cell-based assays?

The tolerance of cell lines to organic solvents varies significantly. For most cell lines, the final concentration of DMSO should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity or other off-target effects. It is crucial to determine the specific tolerance of your cell line by running a solvent toxicity control experiment, where cells are exposed to the same concentrations of the solvent (e.g., DMSO) as will be used in the drug treatment, but without the this compound.

Troubleshooting Guide

Q: I prepared a concentrated stock solution in DMSO, but the compound precipitated when I diluted it into my aqueous medium. How can I prevent this?

This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the drug in the final aqueous solution exceeds its solubility limit. Here are several strategies to address this:

  • Reduce the Final Concentration: The simplest solution is to lower the final working concentration of this compound in your experiment.

  • Use a Lower Concentration Stock: Preparing a less concentrated stock solution in DMSO may help, as it requires a smaller dilution factor, resulting in a higher final solvent concentration which can aid solubility. Always be mindful of the final solvent percentage in your assay.

  • Gentle Warming: Gently warming the aqueous medium to 37°C before and during the addition of the this compound stock can sometimes help maintain solubility. Do not overheat, as this can degrade the compound.

  • Increase Mixing: Add the stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can trigger precipitation.

  • Use of Surfactants or Solubilizing Agents: For non-cell-based assays, incorporating a small amount of a non-ionic surfactant (e.g., Tween® 20, Pluronic® F-68) or using solubility-enhancing formulations like cyclodextrins may be an option.[7]

Q: I am observing unexpected toxicity or off-target effects in my experiment. Could the solvent be the cause?

Yes. Organic solvents like DMSO can have biological effects of their own, especially at higher concentrations. It is imperative to run parallel vehicle controls in your experiments. A vehicle control contains the same final concentration of the solvent (e.g., 0.1% DMSO) in the medium as the this compound-treated samples. This allows you to distinguish the effects of the compound from the effects of the solvent itself. If the vehicle control shows toxicity, you must lower the final solvent concentration.

Quantitative Data Summary

The exact solubility of this compound in various solvents is not widely published in a standardized format. However, the following table summarizes the qualitative solubility and recommended starting points for common laboratory solvents. Researchers should perform their own tests to determine the maximum practical concentration for their specific experimental needs.

SolventTypeWater MiscibilityRecommended UseKey Considerations
Water / Aqueous Buffers Polar, ProticN/ADilution of stock solutionsVery poor solubility.[4]
Dimethyl Sulfoxide (DMSO) Polar, AproticMisciblePrimary choice for stock solutions Hygroscopic; can be toxic to cells at >0.5%.
Methanol (MeOH) Polar, ProticMiscibleAlternative for stock solutionsCan be more volatile and more toxic than DMSO.[4][8]
Ethanol (EtOH) Polar, ProticMiscibleAlternative for stock solutionsGenerally less toxic than methanol but may have lower solvating power for this compound.

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 412.4 g/mol )[1]

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

Methodology:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 412.4 g/mol x 1000 mg/g = 4.124 mg

  • Weigh this compound: Carefully weigh out 4.124 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve Compound: Tightly cap the tube and vortex at maximum speed for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the solution at 37°C for 5-10 minutes, followed by further vortexing. Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light, as anthracyclines can be light-sensitive.

  • Serial Dilution: For experiments, thaw an aliquot of the stock solution. Perform serial dilutions in your final aqueous medium (e.g., cell culture media) to achieve the desired working concentration, ensuring the final DMSO concentration remains at a non-toxic level (e.g., <0.5%).

Visualizations

experimental_workflow start Start: this compound Powder weigh 1. Weigh this compound (e.g., 4.124 mg) start->weigh add_dmso 2. Add 100% DMSO (e.g., 1 mL for 10 mM stock) weigh->add_dmso dissolve 3. Vortex / Gentle Warming (Ensure complete dissolution) add_dmso->dissolve stock Result: Concentrated Stock Solution dissolve->stock dilute 4. Dilute Stock in Aqueous Medium stock->dilute precip_check Precipitation upon dilution? success Success: Soluble Working Solution precip_check->success No troubleshoot Troubleshoot: - Lower final concentration - Warm medium - Use slower addition precip_check->troubleshoot Yes dilute->precip_check troubleshoot->dilute

Caption: Workflow for preparing this compound working solutions.

mechanism_of_action This compound This compound (Hydrophobic) membrane Cell Membrane This compound->membrane Passive Diffusion intercalation Intercalation between DNA Base Pairs This compound->intercalation dna Nuclear DNA membrane->dna Translocation to Nucleus dna->intercalation topo_inhibit Topoisomerase II Inhibition intercalation->topo_inhibit dna_breaks DNA Strand Breaks topo_inhibit->dna_breaks apoptosis Apoptosis / Cytotoxicity dna_breaks->apoptosis

Caption: Simplified mechanism of this compound's cytotoxic action.

References

Technical Support Center: Purification of Aklavinone from Culture Broth

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Aklavinone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the experimental process of isolating this compound from Streptomyces culture broths.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for extracting this compound from the fermentation broth?

A1: The initial extraction of this compound, a secondary metabolite, from the culture broth typically involves separating the mycelial biomass from the liquid culture, followed by solvent extraction. The culture broth is centrifuged or filtered to separate the supernatant and the mycelial cake. This compound, being a hydrophobic molecule, is then extracted from both the filtrate and the mycelial biomass using a water-immiscible organic solvent.

Q2: Which solvents are most effective for this compound extraction?

A2: Ethyl acetate is a commonly used solvent for the extraction of this compound and other anthracyclines from fermentation broths. Chloroform has also been reported as an effective solvent. The choice of solvent depends on the specific characteristics of the fermentation medium and the subsequent purification steps.

Q3: What are the common challenges in purifying this compound?

A3: Researchers face several challenges during this compound purification:

  • Low Concentration: this compound is often produced at low concentrations in the fermentation broth, making its recovery challenging.

  • Presence of Structurally Similar Impurities: The fermentation broth contains a complex mixture of related anthracycline precursors and shunt products, which have similar physicochemical properties to this compound, complicating separation.

  • Product Instability: this compound can be sensitive to pH, temperature, and light, potentially leading to degradation during the purification process.

  • Emulsion Formation: During solvent extraction, emulsions can form, leading to poor phase separation and loss of product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Low Yield After Extraction
Potential Cause Troubleshooting Step
Incomplete Cell Lysis If this compound is intracellular, ensure efficient cell disruption. Consider methods like sonication, homogenization, or enzymatic lysis of the mycelial biomass before solvent extraction.
Suboptimal Extraction Solvent Test a range of solvents with varying polarities (e.g., ethyl acetate, chloroform, dichloromethane) to identify the most efficient one for your specific culture conditions.
Inefficient Phase Separation Emulsion formation can trap the product. To break emulsions, try adding brine, increasing the centrifugation time or force, or using a different solvent system.
Product Degradation This compound may degrade at extreme pH values or elevated temperatures. Ensure that the pH of the culture broth is adjusted to a neutral or slightly acidic range before extraction and avoid high temperatures during solvent evaporation.[1][2]
Poor Resolution in Chromatography
Potential Cause Troubleshooting Step
Inappropriate Stationary Phase For silica gel chromatography, ensure the silica is properly activated. For reverse-phase HPLC, select a C18 column with appropriate particle size and pore size for optimal separation of anthracyclines.
Suboptimal Mobile Phase Optimize the mobile phase composition. For normal phase chromatography, a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. For reverse-phase HPLC, a gradient of acetonitrile and water, often with an acid modifier like trifluoroacetic acid (TFA) or formic acid, can improve peak shape and resolution.
Co-elution of Impurities The fermentation broth may contain structurally similar impurities such as 2-hydroxythis compound or various glycosylated forms of this compound.[3] Consider using a different chromatographic technique (e.g., ion-exchange or size-exclusion chromatography) as a preliminary purification step or employing a more selective HPLC column.
Sample Overload Injecting too much sample onto the column can lead to broad, overlapping peaks. Reduce the sample concentration or injection volume.
Product Degradation During Purification
Potential Cause Troubleshooting Step
pH Instability This compound can undergo degradation under strongly acidic or alkaline conditions. Maintain the pH of all buffers and solutions within a neutral to slightly acidic range (pH 5-7).[2]
Thermal Instability This compound can dehydrate at elevated temperatures, leading to the formation of anhydrothis compound and bisanhydrothis compound.[1] Perform all purification steps at room temperature or below, and use rotary evaporation under reduced pressure to remove solvents at low temperatures.
Light Sensitivity Anthracyclines can be light-sensitive. Protect samples from direct light by using amber vials or covering glassware with aluminum foil.

Experimental Protocols

Protocol 1: Extraction of this compound from Culture Broth
  • Harvesting: Centrifuge the Streptomyces fermentation broth (e.g., 5000 x g for 20 minutes) to separate the supernatant and the mycelial biomass.

  • Supernatant Extraction:

    • Adjust the pH of the supernatant to 6.0-7.0.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Combine the organic layers.

  • Biomass Extraction:

    • Resuspend the mycelial biomass in acetone or methanol and stir for several hours.

    • Filter the mixture to remove cell debris.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Resuspend the residue in water and extract with ethyl acetate.

  • Concentration: Combine all ethyl acetate extracts and evaporate to dryness under reduced pressure at a temperature below 40°C to obtain the crude this compound extract.

Protocol 2: Silica Gel Chromatography for Initial Purification
  • Column Packing: Prepare a silica gel (60-120 mesh) column in a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then load the dried silica gel onto the top of the column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0, 90:10, 80:20, etc., hexane:ethyl acetate).

  • Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol, 95:5 v/v). Combine the fractions containing this compound.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for Aklavin purity assessment and can be optimized for this compound.

Parameter Condition
HPLC System Standard HPLC with UV-Vis or PDA detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm and 430 nm
Injection Volume 10 µL

Sample Preparation: Dissolve the this compound sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Hypothetical Purification Summary for this compound

The following table provides an example of how to present purification data. Actual values will vary depending on the fermentation and purification conditions.

Purification Step Total Volume (mL) Total this compound (mg) Purity (%) Step Yield (%) Overall Yield (%)
Crude Extract 5001005100100
Silica Gel Chromatography 5075607575
Preparative HPLC 1052.5987052.5

Visualizations

aklavinone_purification_workflow start Streptomyces Fermentation Broth centrifugation Centrifugation/ Filtration start->centrifugation supernatant Supernatant centrifugation->supernatant biomass Mycelial Biomass centrifugation->biomass extraction1 Solvent Extraction (Ethyl Acetate) supernatant->extraction1 extraction2 Cell Lysis & Solvent Extraction biomass->extraction2 combine Combine Organic Extracts & Evaporate extraction1->combine extraction2->combine crude_extract Crude this compound Extract combine->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel hplc Preparative HPLC silica_gel->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: General workflow for the purification of this compound from culture broth.

troubleshooting_logic start Purification Issue Encountered low_yield Low Yield start->low_yield low_purity Low Purity start->low_purity degradation Product Degradation start->degradation cause1 Incomplete Extraction low_yield->cause1 cause2 Co-eluting Impurities low_purity->cause2 cause3 Harsh Conditions (pH, Temp) degradation->cause3 solution1 Optimize Solvent/ Cell Lysis cause1->solution1 solution2 Modify Chromatographic Method cause2->solution2 solution3 Control pH & Temperature cause3->solution3

References

Preventing Aklavinone degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aklavinone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experimental settings. This compound, like many anthracyclines, is susceptible to degradation, which can lead to inconsistent results. This guide offers troubleshooting advice and detailed protocols to help maintain the integrity of the compound throughout your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound degradation is primarily influenced by three main factors: pH, light, and temperature. As an anthracycline, it is sensitive to both acidic and basic conditions, susceptible to photodegradation, and can be unstable at elevated temperatures.

Q2: How should I properly store this compound powder and stock solutions?

A2: For optimal stability, solid this compound should be stored tightly sealed in a desiccator at -20°C, protected from light. Stock solutions, typically prepared in DMSO or methanol, should be stored in small, single-use aliquots at -20°C or -80°C in light-protecting tubes or vials. Avoid repeated freeze-thaw cycles.

Q3: My this compound solution, which is normally yellow-orange, has changed color. What does this indicate?

A3: A color change in your this compound solution is a visual indicator of potential degradation. This can be caused by exposure to inappropriate pH, high temperatures, or prolonged exposure to light. It is recommended to discard the solution and prepare a fresh one.

Q4: What are the expected degradation products of this compound?

A4: Based on studies of the closely related compound Aclacinomycin, this compound is expected to undergo hydrolysis under different pH conditions. At acidic pH (below 4.0), degradation can lead to products like 1-deoxypyrromycin.[1] At basic pH (above 5.0), the formation of bisanhydrothis compound is likely.[1] Photodegradation can also lead to modifications of the aglycone moiety.[1]

Q5: Can I use buffers containing metal ions with this compound?

A5: Caution is advised. Certain metal ions, such as iron(III) and copper(II), have been shown to catalyze the degradation of anthracyclines, even at slightly acidic pH.[2] It is recommended to use metal-free buffers or chelating agents like EDTA if the presence of contaminating metal ions is a concern.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assays (e.g., IC50 values)
Possible Cause Troubleshooting Step
This compound Degradation Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Ensure the final pH of the culture medium is stable and within the optimal range. Protect all this compound solutions from light during preparation and incubation.
Inconsistent Cell Seeding Use a consistent cell passage number and ensure cells are in the exponential growth phase. Verify cell viability and density before seeding.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and below a cytotoxic threshold (typically <0.5%).
Issue 2: Precipitate Formation in Cell Culture Medium
Possible Cause Troubleshooting Step
Poor Aqueous Solubility This compound has limited solubility in water. When diluting a concentrated DMSO stock, perform a serial dilution. Add the stock solution to pre-warmed media dropwise while gently mixing to avoid "solvent shock."
Interaction with Media Components in the media, such as proteins or salts, may interact with this compound. Test the solubility in a small volume of your specific cell culture medium before preparing a large batch.
pH Shift Cellular metabolism can alter the pH of the culture medium over time. Use a medium with a robust buffering system (e.g., HEPES) to maintain a stable pH.

Quantitative Stability Data

While specific quantitative stability data for this compound is limited, the following table is based on the known stability of Aclacinomycin, its glycoside derivative. These values should be considered as a guideline for handling this compound.

Condition Observation Recommendation
pH Most stable around pH 4.5.[1] Degradation increases at pH below 4.0 and above 5.0.[1]Maintain experimental solutions in a pH range of 4.5 to 7.0. Use buffered solutions where possible.
Temperature Thermal degradation follows a first-order reaction.[1] At 20°C, a 10% loss of Aclacinomycin was observed in 1.5 months.[1]Store stock solutions at -20°C or -80°C. Avoid prolonged incubation at 37°C. For temperature-sensitive assays, minimize the duration of exposure to higher temperatures.
Light Susceptible to photodegradation under sunlight and fluorescent light.[1]Work with this compound solutions in a dimly lit area. Use amber or foil-wrapped tubes and plates.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • In a sterile environment, weigh the required amount of this compound powder.

  • Dissolve the this compound in anhydrous, sterile DMSO to a final concentration of 10 mM.

  • Vortex thoroughly until the solution is clear and homogenous.

  • Aliquot into single-use volumes in amber microcentrifuge tubes.

  • Store immediately at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, sterile cell culture medium (pH-buffered)

  • Sterile tubes

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature, protected from light.

  • Perform a serial dilution to prepare your working concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform an intermediate dilution in cell culture medium.

  • Add the this compound stock solution to the pre-warmed medium dropwise while gently vortexing to ensure rapid and uniform mixing.

  • Ensure the final DMSO concentration in your assay is below 0.5%.

  • Use the working solutions immediately. Do not store diluted aqueous solutions.

Visual Guides

Aklavinone_Handling_Workflow cluster_prep Preparation cluster_exp Experiment start Receive Solid this compound storage_solid Store at -20°C (Desiccated, Dark) start->storage_solid prep_stock Prepare 10 mM Stock in Anhydrous DMSO storage_solid->prep_stock storage_stock Aliquot & Store at -80°C (Amber Tubes) prep_stock->storage_stock thaw Thaw Single Aliquot storage_stock->thaw dilute Prepare Working Dilutions in Pre-warmed, Buffered Medium thaw->dilute incubate Perform Assay (Protect from Light) dilute->incubate end Data Analysis incubate->end Degradation_Pathway cluster_acid Acidic Conditions (pH < 4.0) + Heat cluster_base Basic Conditions (pH > 5.0) + Heat cluster_light Sunlight / UV Light This compound This compound Prod_A 1-Deoxypyrromycin (Hydrolysis Product) This compound->Prod_A Prod_B Bisanhydrothis compound (Hydrolysis Product) This compound->Prod_B Prod_C Aglycone Modification (e.g., N-demethylation for derivatives) This compound->Prod_C

References

Technical Support Center: Optimizing Enzymatic Reactions in the Aklavinone Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the aklavinone biosynthesis pathway. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes involved in the this compound biosynthesis pathway?

A1: The biosynthesis of this compound is a complex process involving a type II polyketide synthase (PKS) and several tailoring enzymes. The core set of enzymes in Streptomyces galilaeus includes:

  • Minimal Polyketide Synthase (PKS):

    • AknB (KSα): A ketosynthase that catalyzes the decarboxylative condensation of malonyl-CoA with the growing polyketide chain.

    • AknC (KSβ/CLF): The chain length factor, which works in conjunction with KSα to control the length of the polyketide chain.

    • AknD (ACP): The acyl carrier protein that tethers the growing polyketide intermediate.

  • Tailoring Enzymes:

    • AknE2: A cyclase involved in the cyclization of the polyketide chain.

    • AknW: Another cyclase participating in the formation of the tetracyclic ring structure.

    • AknX: An anthrone oxygenase that catalyzes a key oxidation step.[1]

Q2: What are the typical fermentation conditions for this compound production in Streptomyces galilaeus?

A2: Optimal conditions for secondary metabolite production in Streptomyces can vary. However, general starting points for S. galilaeus are:

  • Temperature: 28-30°C.[2][3] Growth and bioactive metabolite production in many Streptomyces species are optimal in this range.

  • pH: A starting pH of around 7.0-8.0 is generally recommended for Streptomyces fermentations.[3][4][5]

  • Aeration: Good aeration is crucial. This can be achieved through the use of baffled flasks and vigorous shaking (e.g., 200-250 rpm).

  • Media: A variety of media can be used. A common seed medium might contain glucose, millet steep liquor, peptone, (NH4)2SO4, NaCl, and CaCO3, with a pH of around 7.2.[6] Production media often include soluble starch, glucose, soybean meal, and yeast extract.[6]

Q3: How can I quantify the production of this compound in my cultures?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound. A general procedure involves:

  • Sample Preparation:

    • Separate the mycelia from the fermentation broth via centrifugation or filtration.

    • Extract this compound from the mycelia and/or the supernatant using an organic solvent like ethyl acetate or a methanol/chloroform mixture.

    • Evaporate the organic solvent and redissolve the extract in a suitable solvent for HPLC analysis (e.g., methanol or the mobile phase).

  • HPLC Analysis:

    • Use a C18 reverse-phase column.

    • Employ a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

    • Detection is typically performed using a UV-Vis or a Photodiode Array (PDA) detector at a wavelength where this compound has a strong absorbance (e.g., 225 nm).[7]

    • Quantification is achieved by comparing the peak area of the sample to a standard curve generated from pure this compound.

Troubleshooting Guide

Issue 1: Low or No this compound Production Despite Good Cell Growth

Possible Cause Suggested Solution
Suboptimal Fermentation Parameters Verify and optimize pH, temperature, and aeration. Even slight deviations can shift metabolism away from secondary metabolite production.
Nutrient Limitation or Repression Ensure precursor availability (propionyl-CoA and malonyl-CoA). High concentrations of readily metabolizable carbon sources like glucose can sometimes cause catabolite repression of secondary metabolism. Consider using a fed-batch strategy or alternative carbon sources.
Incorrect Timing of Induction/Harvest This compound is a secondary metabolite, so production is typically highest in the stationary phase. Perform a time-course experiment to determine the optimal harvest time.
Strain Instability/Mutation Re-streak your S. galilaeus strain from a frozen stock to ensure genetic integrity.

Issue 2: Accumulation of Intermediates and Low Final Product Titer

Possible Cause Suggested Solution
Bottleneck in the Biosynthetic Pathway One of the tailoring enzymes (e.g., AknE2, AknW, AknX) may be rate-limiting. Overexpression of the gene encoding the bottleneck enzyme can improve flux through the pathway.
Enzyme Inhibition High concentrations of intermediates or the final product may cause feedback inhibition of earlier enzymes. Consider strategies for in situ product removal.
Incorrect Post-Translational Modification or Cofactor Limitation Ensure that all necessary cofactors for the enzymes are present in the medium. For heterologously expressed enzymes, confirm they are correctly folded and modified.

Issue 3: Poor Yield of Heterologously Expressed this compound Pathway Enzymes

Possible Cause Suggested Solution
Codon Usage Bias The codon usage of Streptomyces genes may not be optimal for expression in E. coli. Synthesize codon-optimized genes for better expression.
Inclusion Body Formation Lower the induction temperature (e.g., 16-20°C) and the inducer concentration (e.g., IPTG) to slow down protein expression and promote proper folding. Co-express with chaperones.
Protein Instability/Degradation Add protease inhibitors during cell lysis and purification. Keep samples on ice and work quickly.

Quantitative Data

Table 1: Optimal Growth and Production Conditions for Streptomyces Species

ParameterOptimal RangeNotes
Temperature 28 - 35°CCan be strain-dependent.[2][4]
pH 6.0 - 8.0Optimal pH for growth and secondary metabolite production may differ slightly.[4][5]
Incubation Time 6 - 10 daysProduction often peaks in the late stationary phase.[4][5]

Table 2: Kinetic Parameters of this compound Pathway and Analogous Enzymes

EnzymeParameterValueOrganism/System
AknB/AknC (KS/CLF) Km (Malonyl-CoA)~20 - 50 µMActinorhodin PKS
kcat~1 - 5 min-1Actinorhodin PKS
AknD (ACP) Km (for KS)~5 - 15 µMActinorhodin PKS
AknX (Oxygenase) Not ReportedNot ReportedS. galilaeus
AknE2/AknW (Cyclases) Not ReportedNot ReportedS. galilaeus

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of an Akn-pathway Enzyme (e.g., AknX) in E. coli

  • Cloning: Clone the codon-optimized gene for the target enzyme into an expression vector (e.g., pET series) with a purification tag (e.g., His6-tag).

  • Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression:

    • Inoculate a starter culture of LB medium with a single colony and grow overnight at 37°C.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Cool the culture to 16-20°C and induce protein expression with IPTG (e.g., 0.1-0.5 mM).

    • Incubate overnight at the lower temperature with shaking.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).

    • Lyse the cells by sonication or with a French press.

    • Clarify the lysate by centrifugation.

  • Purification:

    • Load the clarified lysate onto a Ni-NTA affinity column.

    • Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

    • Elute the protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

    • Analyze the fractions by SDS-PAGE to check for purity.

    • If necessary, perform further purification steps like size-exclusion chromatography.

Protocol 2: In Vitro Assay for AknX (Anthrone Oxygenase) Activity

  • Substrate Preparation: Prepare a stock solution of a suitable substrate, such as emodinanthrone (an analogue of the natural substrate), in an appropriate solvent (e.g., DMSO).

  • Reaction Mixture:

    • In a microcentrifuge tube, combine a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), the purified AknX enzyme, and the substrate.

    • The final reaction volume can be, for example, 100 µL.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time period (e.g., 30-60 minutes).

  • Reaction Quenching: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or an acid.

  • Analysis:

    • Extract the product (emodin) with the organic solvent.

    • Analyze the extract by HPLC or LC-MS to quantify the amount of product formed.

Visualizations

Aklavinone_Pathway Propionyl-CoA Propionyl-CoA Polyketide Chain Polyketide Chain Propionyl-CoA->Polyketide Chain 9x Malonyl-CoA 9x Malonyl-CoA 9x Malonyl-CoA->Polyketide Chain Cyclized Intermediate 1 Cyclized Intermediate 1 Polyketide Chain->Cyclized Intermediate 1 AknB, AknC, AknD (Minimal PKS) Cyclized Intermediate 2 Cyclized Intermediate 2 Cyclized Intermediate 1->Cyclized Intermediate 2 AknE2 (Cyclase) Aklanonic Acid Anthrone Aklanonic Acid Anthrone Cyclized Intermediate 2->Aklanonic Acid Anthrone AknW (Cyclase) Aklanonic Acid Aklanonic Acid Aklanonic Acid Anthrone->Aklanonic Acid AknX (Oxygenase) This compound This compound Aklanonic Acid->this compound Further Tailoring (Decarboxylation, etc.) Troubleshooting_Low_Yield Start Low this compound Yield CheckGrowth Is cell growth (biomass) normal? Start->CheckGrowth OptimizeFermentation Optimize Fermentation Conditions (pH, Temp, Aeration) CheckGrowth->OptimizeFermentation No AnalyzeIntermediates Analyze for Intermediate Accumulation (HPLC, LC-MS) CheckGrowth->AnalyzeIntermediates Yes CheckStrain Check Strain Integrity (Re-streak from stock) OptimizeFermentation->CheckStrain OverexpressEnzyme Overexpress Potential Bottleneck Enzyme AnalyzeIntermediates->OverexpressEnzyme Intermediate(s) Accumulated CheckPrecursors Check Precursor Supply (e.g., fed-batch) AnalyzeIntermediates->CheckPrecursors No Specific Accumulation Enzyme_Optimization_Workflow cluster_characterization Characterization Start Start: Select Target Enzyme CloneExpress Clone and Express Enzyme (e.g., in E. coli) Start->CloneExpress Purify Purify Enzyme (e.g., Affinity Chromatography) CloneExpress->Purify Characterize Biochemical Characterization Purify->Characterize Optimize Optimize Reaction Conditions Characterize->Optimize ScaleUp Scale-up Reaction Optimize->ScaleUp DeterminepH Determine Optimal pH KineticAssay Perform Kinetic Assays (Determine Km, Vmax, kcat) DeterminepH->KineticAssay DetermineTemp Determine Optimal Temperature DetermineTemp->KineticAssay

References

Identifying and minimizing impurities in synthetic Aklavinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities in synthetic aklavinone.

Frequently Asked Questions (FAQs)

Q1: What are the common strategic approaches for the chemical synthesis of this compound?

A1: The chemical synthesis of this compound, a tetracyclic anthracyclinone, is a complex process. A common strategy involves a convergent approach where different parts of the molecule are synthesized separately and then combined. Key reactions often include a Diels-Alder reaction to construct the core cyclohexene ring system, followed by Friedel-Crafts acylations to build the aromatic portion, and subsequent cyclizations and functional group manipulations to complete the tetracyclic structure. One documented route involves the dehydration of a formyl acid to generate a quinonoid pyrone, which then undergoes a Diels-Alder reaction with a suitable dienophile.[1] The resulting adduct is then further transformed into this compound.

Q2: What are the potential major classes of impurities in synthetic this compound?

A2: Based on typical synthetic routes, impurities in synthetic this compound can be broadly categorized as:

  • Stereoisomers: Epimers at various chiral centers (e.g., C-7, C-9, C-10) can form due to a lack of complete stereocontrol during the reactions.

  • Regioisomers: In reactions like the Diels-Alder cycloaddition, different orientations of the reactants can lead to the formation of regioisomeric products.

  • Reaction Intermediates: Incomplete reactions can result in the presence of unreacted starting materials or stable intermediates in the final product.

  • Side-Reaction Products: Undesired side reactions, such as polysubstitution in Friedel-Crafts reactions or the formation of adducts from competing dienophiles, can generate various byproducts.

  • Degradation Products: this compound, like other anthracyclines, can be sensitive to factors like pH and light, leading to the formation of degradation products.

Q3: Which analytical techniques are most suitable for identifying and quantifying impurities in synthetic this compound?

A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling of synthetic this compound.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating this compound from its impurities. Reversed-phase HPLC with a suitable C18 column and a gradient elution of acetonitrile and water (often with a formic acid or trifluoroacetic acid modifier) is a common starting point.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information for each separated component, aiding in the identification of unknown impurities. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine elemental compositions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of isolated impurities. 2D NMR techniques like COSY, HSQC, and HMBC can help to establish the connectivity of atoms and determine the precise structure of byproducts. NMR is particularly useful for distinguishing between isomers.[2][3][4]

Troubleshooting Guides

This section provides solutions to common issues encountered during the synthesis and purification of this compound.

Issue 1: Low yield and multiple spots on TLC/HPLC after Diels-Alder reaction.
  • Possible Cause 1: Diene instability or incorrect conformation.

    • Troubleshooting: Ensure the diene is freshly prepared or properly stored, as conjugated dienes can be prone to polymerization or degradation. For the Diels-Alder reaction to occur, the diene must be in the s-cis conformation. If the diene is sterically hindered, it may not readily adopt this conformation, leading to a slower reaction and the formation of side products. Consider using a cyclic diene if the synthetic route allows, as they are locked in the reactive s-cis conformation.

  • Possible Cause 2: Dienophile reactivity.

    • Troubleshooting: The rate of the Diels-Alder reaction is enhanced by electron-withdrawing groups on the dienophile. If the reaction is sluggish, consider using a more activated dienophile. However, highly reactive dienophiles can also lead to side reactions.

  • Possible Cause 3: Formation of regioisomers.

    • Troubleshooting: When using unsymmetrical dienes and dienophiles, the formation of regioisomers is possible. The regioselectivity is governed by the electronic effects of the substituents. Analyze the crude reaction mixture by LC-MS or NMR to identify the different isomers. Modification of the substituents on the diene or dienophile, or the use of a Lewis acid catalyst, can sometimes improve the regioselectivity.

  • Possible Cause 4: Competing polymerization.

    • Troubleshooting: The diene or dienophile may undergo polymerization under the reaction conditions. Monitor the reaction by TLC or HPLC to determine the optimal reaction time and temperature to maximize the desired product and minimize polymerization. Adding a radical inhibitor might be beneficial in some cases.

Issue 2: Complex mixture of products after Friedel-Crafts acylation.
  • Possible Cause 1: Polysubstitution.

    • Troubleshooting: The acylated product is often less reactive than the starting material, which generally prevents polysubstitution in Friedel-Crafts acylation. However, if the aromatic ring is highly activated, multiple acylations can occur. To minimize this, use a stoichiometric amount of the acylating agent and Lewis acid. Adding the acylating agent slowly at a low temperature can also help control the reaction.

  • Possible Cause 2: Isomer formation.

    • Troubleshooting: The position of acylation is directed by the existing substituents on the aromatic ring. Ensure that the directing effects of your substituents favor the desired isomer. If a mixture of isomers is unavoidable, they will need to be separated by chromatography.

  • Possible Cause 3: Reaction with other functional groups.

    • Troubleshooting: The Lewis acid used in Friedel-Crafts reactions can interact with other functional groups in the molecule, leading to undesired side reactions. Ensure that sensitive functional groups are appropriately protected before carrying out the acylation.

Issue 3: Presence of a closely-eluting impurity in the final product.
  • Possible Cause 1: Epimers.

    • Troubleshooting: The synthesis of this compound involves the formation of several chiral centers, and epimers are common impurities that can be difficult to separate. Optimize the stereoselectivity of the reactions leading to the formation of these chiral centers. For purification, chiral HPLC or supercritical fluid chromatography (SFC) may be necessary. Alternatively, derivatization of the mixture with a chiral reagent can sometimes allow for the separation of the resulting diastereomers by standard chromatography.

  • Possible Cause 2: Incomplete demethylation.

    • Troubleshooting: If a methyl ether protecting group is used in the synthesis, its removal (demethylation) might be incomplete, leading to the presence of the methoxy-analogue of this compound as an impurity.[1] Monitor the demethylation reaction carefully by TLC or HPLC to ensure it goes to completion. If necessary, increase the reaction time, temperature, or the amount of the demethylating agent. Common demethylating agents include boron tribromide (BBr3) and hydrobromic acid (HBr).[5]

  • Possible Cause 3: Dehydration product.

    • Troubleshooting: The tertiary alcohol at C-9 in this compound can be susceptible to dehydration under acidic or thermal stress, leading to the formation of an alkene impurity. During workup and purification, avoid strong acids and high temperatures. Use of a milder purification technique like flash chromatography with a neutral solvent system is recommended.

Quantitative Data Summary

Table 1: Hypothetical HPLC Analysis of a Crude Synthetic this compound Sample

Peak No.Retention Time (min)Area (%)Tentative Identification
18.52.1Starting Material A
210.25.3Reaction Intermediate B
312.585.6This compound
412.83.59-epi-Aklavinone
513.51.8Dehydration Product
614.21.7Unknown Impurity

Note: This table is a hypothetical example to illustrate data presentation. Actual results will vary based on the specific synthetic route and reaction conditions.

Experimental Protocols

Protocol 1: General Method for HPLC-MS Analysis of Synthetic this compound
  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution data).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode. Scan range: m/z 100-1000.

  • Sample Preparation: Dissolve a small amount of the synthetic this compound sample in methanol or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: General Procedure for Flash Chromatography Purification
  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes is a common starting point. The exact gradient will need to be determined based on TLC analysis of the crude mixture. For example, a gradient from 10% to 50% ethyl acetate in hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Run the gradient, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification start Starting Materials reaction Chemical Reactions (e.g., Diels-Alder, Friedel-Crafts) start->reaction workup Reaction Workup reaction->workup crude Crude this compound workup->crude tlc_hplc TLC / HPLC-MS Analysis crude->tlc_hplc purification Purification (Flash Chromatography) tlc_hplc->purification Impurity Profile pure_product Pure this compound purification->pure_product characterization Characterization (NMR, HRMS) pure_product->characterization final Final Product characterization->final

Caption: General workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions start Low Purity of Synthetic this compound multiple_spots Multiple Spots on TLC/HPLC? start->multiple_spots close_impurity Closely Eluting Impurity? start->close_impurity low_yield Low Overall Yield? start->low_yield side_reactions Side Reactions multiple_spots->side_reactions incomplete_reaction Incomplete Reaction multiple_spots->incomplete_reaction isomers Stereoisomers / Regioisomers close_impurity->isomers low_yield->side_reactions degradation Product Degradation low_yield->degradation optimize_purification Optimize Purification (Solvent System, Chiral Column) isomers->optimize_purification characterize_impurity Isolate & Characterize Impurity (NMR, HRMS) isomers->characterize_impurity optimize_reaction Optimize Reaction Conditions (Temp, Time, Catalyst) side_reactions->optimize_reaction protecting_groups Use Protecting Groups side_reactions->protecting_groups incomplete_reaction->optimize_reaction degradation->optimize_reaction

Caption: Troubleshooting logic for addressing impurity issues in this compound synthesis.

References

Technical Support Center: Enhancing Aklavinone Hydroxylase Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the activity of Aklavinone hydroxylase enzymes, critical for the biosynthesis of anthracycline antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is this compound-11-hydroxylase and what is its function?

A1: this compound-11-hydroxylase, commonly referred to as RdmE, is a Flavin Adenine Dinucleotide (FAD) monooxygenase.[1] It plays a crucial role in the biosynthesis of important anticancer drugs like daunorubicin and doxorubicin by hydroxylating this compound and other related anthracyclinones.[1]

Q2: What are the essential cofactors for this compound-11-hydroxylase activity?

A2: The enzyme can utilize both NADH and NADPH as coenzymes. However, it displays a preference for NADPH. Prolonged exposure to NADH can lead to a slow inactivation of the enzyme.[1]

Q3: What are the known kinetic parameters for this compound-11-hydroxylase?

A3: The apparent Michaelis constant (Km) for NADPH is 2 mM, and for its substrate, this compound, it is 10 µM.[1]

Q4: Are there any known inhibitors of this compound-11-hydroxylase?

A4: Yes, the enzyme is inactivated by phenylglyoxal and 2,3-butanedione. It is important to note that the presence of NADPH can protect the enzyme from inactivation by phenylglyoxal.[1]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound hydroxylase enzymes.

Issue 1: Low or No Enzyme Activity After Purification

  • Possible Cause A: Misfolded or Inactive Enzyme. When overexpressed in heterologous hosts like E. coli, this compound hydroxylase can form insoluble and inactive aggregates known as inclusion bodies.

    • Solution: A stepwise dialysis refolding process can be employed. The insoluble enzyme can be solubilized using a strong denaturant like 6M guanidine-HCl. Subsequently, the denaturant is gradually removed by dialysis against buffers with decreasing concentrations of guanidine-HCl (e.g., 6M, 3M, 1M) and finally against a suitable buffer like 100 mM potassium phosphate. Vigorous shaking in the presence of NADPH in the reaction buffer is also recommended to promote proper folding and activity.

  • Possible Cause B: Absence of a Required Low-Molecular-Weight Component. The purified enzyme may lose activity, which can be restored by the addition of a crude extract from Streptomyces lividans. This suggests the requirement of a heat-stable, low-molecular-weight component for its catalytic function.

    • Solution: If you observe a loss of activity after extensive purification, consider adding a dialyzed (to remove high molecular weight proteins) crude extract from a suitable Streptomyces strain to your reaction mixture.

Issue 2: Inconsistent or Poor Reproducibility of Enzyme Activity

  • Possible Cause A: Suboptimal Assay Conditions. Enzyme activity is highly sensitive to pH and temperature.

  • Possible Cause B: Coenzyme Degradation. NADPH is susceptible to degradation.

    • Solution: Always prepare fresh NADPH solutions immediately before use. Store NADPH stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Table 1: Kinetic Parameters of this compound-11-hydroxylase (RdmE)

ParameterValueReference
Apparent Km for this compound10 µM[1]
Apparent Km for NADPH2 mM[1]

Table 2: General Optimal Conditions for Related Streptomyces Hydroxylases

ParameterOptimal RangeReference
pH7.0 - 7.8[2]
Temperature30 - 37 °C[2]

Experimental Protocols

Detailed Protocol for Kinetic Photometric Assay of this compound Hydroxylase Activity

This protocol is based on the kinetic photometric assay used for the characterization of this compound-11-hydroxylase from Streptomyces purpurascens.[1]

Materials:

  • Purified this compound-11-hydroxylase

  • This compound stock solution (dissolved in a minimal amount of a suitable organic solvent like DMSO and diluted in buffer)

  • NADPH stock solution (freshly prepared in buffer)

  • Reaction Buffer (e.g., 50 mM Potassium Phosphate buffer, pH 7.4)[2]

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, a specific concentration of this compound (e.g., starting with a concentration around the Km value of 10 µM), and the purified enzyme.

  • Equilibration: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a few minutes to allow for temperature equilibration.

  • Initiation of Reaction: Start the reaction by adding a specific concentration of NADPH (e.g., starting with a concentration around the Km value of 2 mM).

  • Kinetic Measurement: Immediately after adding NADPH, start monitoring the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH to NADP+.

  • Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The enzyme activity can be expressed in units (µmol of NADPH consumed per minute) using the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1).

Visualizations

experimental_workflow Experimental Workflow for this compound Hydroxylase Activity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Purified Enzyme mix Prepare Reaction Mixture (Buffer, this compound, Enzyme) prep_enzyme->mix prep_substrate This compound Solution prep_substrate->mix prep_cofactor Fresh NADPH Solution start Initiate with NADPH prep_cofactor->start prep_buffer Reaction Buffer prep_buffer->mix equilibrate Equilibrate at Optimal Temperature mix->equilibrate equilibrate->start measure Monitor Absorbance at 340 nm start->measure plot Plot Absorbance vs. Time measure->plot calculate Calculate Initial Rate plot->calculate activity Determine Enzyme Activity calculate->activity regulatory_pathway Proposed Regulatory Network of this compound Biosynthesis cluster_regulators Regulatory Elements cluster_genes Biosynthetic Genes cluster_products Products pleiotropic Pleiotropic Regulators (e.g., AfsR) global Global Regulators (e.g., absA1/A2) pleiotropic->global activates pathway_specific Pathway-Specific Regulators (e.g., AknI, AknO) global->pathway_specific activates pks Polyketide Synthase (PKS) Genes pathway_specific->pks activates transcription tailoring Tailoring Enzyme Genes pathway_specific->tailoring activates transcription rdmE This compound-11-hydroxylase (rdmE) Gene pathway_specific->rdmE activates transcription This compound This compound pks->this compound produces tailoring->this compound modifies hydroxylated 11-hydroxylated This compound rdmE->hydroxylated catalyzes hydroxylation of This compound->hydroxylated anthracyclines Anthracyclines hydroxylated->anthracyclines leads to

References

Validation & Comparative

A Comparative Guide to the Mechanisms of Action: Aklavinone vs. Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, understanding the nuanced differences in the mechanisms of action between related therapeutic compounds is paramount. This guide provides a detailed comparative analysis of two anthracycline antibiotics: aklavinone and the widely used chemotherapeutic agent, doxorubicin. While both share a common structural scaffold, their interactions with cellular machinery and subsequent cytotoxic effects exhibit significant divergences. This report outlines their comparative mechanisms, supported by experimental data, detailed protocols, and visual representations of the involved signaling pathways.

Core Mechanisms of Action: A Comparative Overview

This compound and doxorubicin exert their anticancer effects through a combination of DNA interaction, topoisomerase inhibition, and the generation of reactive oxygen species (ROS). However, the specifics of these interactions and their downstream consequences differ significantly.

Doxorubicin is a well-established DNA intercalator. Its planar aromatic rings insert between DNA base pairs, leading to a distortion of the DNA helix. This intercalation serves as a physical block to DNA and RNA polymerases and is a crucial step for its primary cytotoxic mechanism: the inhibition of topoisomerase II. Doxorubicin stabilizes the topoisomerase II-DNA cleavage complex, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks. Furthermore, doxorubicin is known to generate significant levels of reactive oxygen species (ROS) through redox cycling of its quinone moiety, contributing to oxidative stress and cellular damage.

This compound , in contrast, is characterized as a dual inhibitor of both topoisomerase I and topoisomerase II. Unlike doxorubicin, which acts as a topoisomerase II poison by stabilizing the cleavage complex, this compound is considered a catalytic inhibitor of topoisomerase II, preventing the enzyme from binding to DNA. Its interaction with topoisomerase I also involves the stabilization of the enzyme-DNA complex, leading to single-strand breaks. Notably, this compound has been reported to induce ROS at lower concentrations compared to doxorubicin. A unique mechanism attributed to this compound is the eviction of histones from chromatin, a process that disrupts chromatin structure and function independent of DNA damage.

Quantitative Data Comparison

The following tables summarize key quantitative data comparing the activity of this compound and doxorubicin. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Table 1: Comparative Cytotoxicity (IC50, µM)

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)~0.62[1]
DoxorubicinMCF-7 (Breast Cancer)0.14 - 9.908[1]
DoxorubicinMDA-MB-231 (Breast Cancer)0.28 - 1.38[1]
DoxorubicinIMR-32 (Neuroblastoma)Lower than ellipticine[2]
DoxorubicinUKF-NB-4 (Neuroblastoma)Similar to ellipticine[2]

Table 2: Topoisomerase Inhibition (IC50, µM)

CompoundTargetAssayIC50 (µM)
This compoundTopoisomerase I & IIDNA Relaxation/DecatenationData not readily available in direct comparison
DoxorubicinTopoisomerase IDNA Relaxation~0.8[3]
DoxorubicinTopoisomerase IIDNA Decatenation~2.67[4]

Table 3: Reactive Oxygen Species (ROS) Generation

CompoundObservation
This compoundInduces ROS at lower concentrations (IC50 = 0.274–0.621 µM) compared to doxorubicin[1]
DoxorubicinInduces significant mitochondrial ROS; IC50 for ROS generation reported as 2.842–5.321 µM[1][5]

Signaling Pathways

The cytotoxic effects of this compound and doxorubicin are mediated through distinct signaling pathways, leading to apoptosis and cell cycle arrest.

This compound: SIRT1/PI3K/AKT Pathway

This compound has been shown to affect the SIRT1/PI3K/AKT signaling pathway. Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in cell metabolism, DNA repair, and survival. The PI3K/AKT pathway is a key pro-survival pathway that is often dysregulated in cancer. This compound's modulation of this pathway contributes to its pro-apoptotic effects.

Aklavinone_Signaling_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Upregulates PI3K PI3K SIRT1->PI3K Inhibits AKT AKT PI3K->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits

Caption: this compound-induced SIRT1/PI3K/AKT signaling pathway.

Doxorubicin: p53 and MAPK Signaling Pathways

Doxorubicin-induced DNA damage leads to the activation of the p53 tumor suppressor protein and the mitogen-activated protein kinase (MAPK) signaling pathways. p53 activation can trigger cell cycle arrest and apoptosis. The MAPK pathways, including ERK, JNK, and p38, are involved in a variety of cellular responses, including stress-induced apoptosis.

Doxorubicin_Signaling_Pathway Doxorubicin Doxorubicin DNA_Damage DNA Double-Strand Breaks Doxorubicin->DNA_Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Activates p53 p53 ATM_ATR->p53 Phosphorylates & Activates MAPK MAPK (ERK, JNK, p38) ATM_ATR->MAPK Activates Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest MAPK->Apoptosis

Caption: Doxorubicin-induced p53 and MAPK signaling pathways.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of this compound and doxorubicin. Below are generalized protocols for key experiments.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound or doxorubicin (e.g., 0.01 to 100 µM) for 24, 48, or 72 hours. Include a vehicle-only control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the drug concentration that inhibits cell growth by 50% (IC50) by plotting the percentage of cell viability against the drug concentration.

Topoisomerase II DNA Decatenation Assay

This assay measures the ability of topoisomerase II to separate catenated DNA networks.

  • Reaction Mixture: Prepare a reaction mixture containing kinetoplast DNA (kDNA), topoisomerase II assay buffer, and ATP.

  • Inhibitor Addition: Add varying concentrations of this compound or doxorubicin to the reaction mixture. Include a no-drug control and a no-enzyme control.

  • Enzyme Addition: Initiate the reaction by adding purified human topoisomerase IIα.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the reaction products on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.

  • Quantification: Quantify the amount of decatenated DNA to determine the inhibitory effect of the compounds.

Cellular Reactive Oxygen Species (ROS) Detection

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Cell Culture and Treatment: Seed cells in a 6-well plate or a 96-well black plate and treat with this compound or doxorubicin for a specified time (e.g., 1-24 hours).

  • Probe Loading: Wash the cells with PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash: Wash the cells twice with PBS to remove the excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize the cells using a fluorescence microscope.

  • Data Analysis: Quantify the fluorescence intensity and normalize it to the control group to determine the fold increase in ROS production.

Histone Eviction Assay (by Chromatin Fractionation and Western Blot)

This assay determines the release of histones from chromatin into the soluble nuclear fraction.

  • Cell Treatment: Treat cells with this compound or doxorubicin for a defined period.

  • Cell Lysis and Fractionation:

    • Lyse the cells in a hypotonic buffer to isolate the nuclei.

    • Resuspend the nuclear pellet in a buffer containing a low concentration of salt and a non-ionic detergent to separate the soluble nuclear proteins from the chromatin-bound proteins.

    • Centrifuge to pellet the chromatin. The supernatant contains the soluble nuclear fraction.

  • Protein Quantification: Determine the protein concentration of the soluble nuclear fraction.

  • Western Blot Analysis:

    • Separate equal amounts of protein from the soluble nuclear fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with antibodies specific for histones (e.g., anti-Histone H3).

    • Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

  • Analysis: An increase in the histone signal in the soluble fraction of drug-treated cells compared to untreated cells indicates histone eviction.

Conclusion

While both this compound and doxorubicin are potent anthracycline anticancer agents, their mechanisms of action are distinct. Doxorubicin's primary mode of action is through DNA intercalation and the poisoning of topoisomerase II. In contrast, this compound acts as a dual catalytic inhibitor of topoisomerases I and II and uniquely induces histone eviction from chromatin. Furthermore, this compound appears to be a more potent inducer of reactive oxygen species at lower concentrations. These mechanistic differences are reflected in their effects on distinct cellular signaling pathways. A thorough understanding of these divergent mechanisms is critical for the rational design of novel anthracycline derivatives with improved therapeutic indices and for the development of targeted cancer therapies. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of these and other related compounds.

References

Aklavinone: A Comparative Guide to its Topoisomerase II Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Aklavinone's topoisomerase II inhibitory activity with established anticancer agents. While quantitative data for this compound is limited in publicly available literature, this document summarizes its known mechanism of action and presents supporting experimental data for comparator drugs, offering a valuable resource for researchers investigating novel topoisomerase II inhibitors.

Mechanism of Action: A Catalytic Inhibitor

This compound, an aglycone of the anthracycline antibiotic Aclarubicin, functions as a dual inhibitor of topoisomerase I and II. Unlike classic topoisomerase II poisons such as doxorubicin and etoposide, which stabilize the covalent topoisomerase II-DNA cleavage complex, this compound acts as a catalytic inhibitor . Its primary mechanism involves preventing the binding of topoisomerase II to DNA, thereby inhibiting the enzyme's catalytic cycle at an early stage. This distinct mechanism suggests a potentially different biological consequence and side-effect profile compared to topoisomerase poisons.

Comparative Analysis of Topoisomerase II Inhibition

CompoundDNA Relaxation Assay IC50 (µM)DNA Decatenation Assay IC50 (µM)DNA Cleavage Assay
This compound/Aclarubicin Data not availableEffective at 1.2 - 2.4 µM (Qualitative)Inhibits DNA cleavage
Doxorubicin ~0.8[1]Data not availableStimulates DNA cleavage
Etoposide ~69.7[2]~46.3[3]Stimulates DNA cleavage[4]
Amsacrine Data not availableData not availableStimulates DNA cleavage

Experimental Protocols

Detailed methodologies for the key assays used to evaluate topoisomerase II inhibition are provided below. These protocols can be adapted for the characterization of novel inhibitors like this compound.

Topoisomerase II DNA Relaxation Assay

This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA. Inhibition of this activity results in the persistence of the supercoiled DNA form.

Materials:

  • Human Topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II Assay Buffer (500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA)

  • 10 mM ATP

  • Stop Solution/Loading Dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures on ice containing 1x Topoisomerase II Assay Buffer, 1 mM ATP, and supercoiled plasmid DNA.

  • Add varying concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., etoposide) to the reaction mixtures.

  • Initiate the reaction by adding human Topoisomerase IIα.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reactions by adding Stop Solution/Loading Dye.

  • Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the percentage of supercoiled and relaxed DNA to determine the inhibitory activity.

Topoisomerase II DNA Decatenation Assay

This assay assesses the ability of topoisomerase II to separate interlocked kinetoplast DNA (kDNA) networks into individual minicircles.

Materials:

  • Human Topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Assay Buffer

  • 10 mM ATP

  • Stop Solution/Loading Dye

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Set up reaction mixtures on ice containing 1x Topoisomerase II Assay Buffer, 1 mM ATP, and kDNA.

  • Add the test compound or a known inhibitor at various concentrations.

  • Start the reaction by adding human Topoisomerase IIα.

  • Incubate at 37°C for 30 minutes.

  • Terminate the reactions with Stop Solution/Loading Dye.

  • Analyze the products by electrophoresis on a 1% agarose gel.

  • Stain the gel and visualize the decatenated minicircles and remaining kDNA network.

  • Inhibition is determined by the reduction in the amount of released minicircles.

Topoisomerase II DNA Cleavage Assay

This assay determines whether a compound stabilizes the covalent complex between topoisomerase II and DNA, leading to DNA cleavage.

Materials:

  • Human Topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II Cleavage Buffer (e.g., 100 mM Tris-HCl pH 7.9, 50 mM MgCl₂, 1 M KCl, 1 mM EDTA, 25% glycerol)

  • SDS (Sodium Dodecyl Sulfate)

  • Proteinase K

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Combine supercoiled plasmid DNA and human Topoisomerase IIα in 1x Cleavage Buffer.

  • Add the test compound or a known poison (e.g., etoposide).

  • Incubate at 37°C for a specified time (e.g., 6 minutes).

  • Add SDS and Proteinase K to trap the cleavage complex and digest the enzyme.

  • Incubate at a suitable temperature to allow for protein digestion (e.g., 45°C for 30 minutes).

  • Separate the DNA products (supercoiled, nicked, and linear) by agarose gel electrophoresis.

  • Stain and visualize the gel to detect the presence of linearized plasmid DNA, which indicates the stabilization of the cleavage complex.

Visualizing the Experimental Workflow and Mechanism

To further clarify the experimental processes and the mechanism of topoisomerase II inhibition, the following diagrams are provided.

experimental_workflow cluster_assays In Vitro Assays relaxation DNA Relaxation Assay analysis Agarose Gel Electrophoresis & Quantification relaxation->analysis decatenation DNA Decatenation Assay decatenation->analysis cleavage DNA Cleavage Assay cleavage->analysis inhibitor This compound / Comparator Drug inhibitor->relaxation Inhibition inhibitor->decatenation Inhibition inhibitor->cleavage Inhibition topoII Topoisomerase II Enzyme topoII->relaxation Catalysis topoII->decatenation Catalysis topoII->cleavage Catalysis dna Supercoiled DNA (Relaxation Assay) kDNA (Decatenation Assay) Plasmid DNA (Cleavage Assay) dna->relaxation Substrate dna->decatenation Substrate dna->cleavage Substrate result IC50 Determination/ Mechanism of Action analysis->result topoisomerase_ii_inhibition cluster_catalytic_cycle Topoisomerase II Catalytic Cycle dna_binding 1. DNA Binding dna_cleavage 2. DNA Cleavage (Transient Double-Strand Break) dna_binding->dna_cleavage strand_passage 3. Strand Passage dna_cleavage->strand_passage dna_ligation 4. DNA Ligation strand_passage->dna_ligation dna_ligation->dna_binding This compound This compound (Catalytic Inhibitor) This compound->inhibition_point_this compound poisons Topoisomerase Poisons (e.g., Doxorubicin, Etoposide) poisons->inhibition_point_poisons inhibition_point_this compound->dna_binding Prevents inhibition_point_poisons->dna_ligation Prevents

References

Hybrid Aclacinomycins Demonstrate Enhanced Cytotoxicity Over Parent Compound

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of hybrid aclacinomycins, derived from the anthracycline aglycone aklavinone, exhibits significantly improved cytotoxic activity against various cancer cell lines when compared to the parent compound, Aclacinomycin A. These findings, supported by in vitro studies, highlight the potential of these novel analogs in the development of more potent anticancer therapies.

Recent research into the chemical modification and biosynthetic engineering of aclacinomycins has led to the creation of hybrid structures with enhanced biological activity. Notably, iso-aclacinomycins and 11-hydroxyaclacinomycin A have emerged as promising candidates with superior performance in preclinical evaluations. These derivatives showcase the impact of structural modifications on the efficacy of this class of chemotherapeutic agents.

Comparative Cytotoxicity Analysis

While a comprehensive direct comparative study across a wide range of hybrid aclacinomycins is not extensively documented in a single report, data compiled from various studies allows for a comparative assessment. The following table summarizes the available in vitro cytotoxicity data (IC50 values) for key hybrid aclacinomycins against several cancer cell lines, with Aclacinomycin A included as a reference. One study has shown that iso-aclacinomycins exhibit a 1-5 fold increase in antitumor activity compared to Aclacinomycin A.[1][2][3]

CompoundCell LineCancer TypeIC50 (µM)Reference
Aclacinomycin A A549Lung Carcinoma0.27
HepG2Hepatocellular Carcinoma0.32
MCF-7Breast Adenocarcinoma0.62
11-hydroxyaclacinomycin A -Leukemia & MelanomaHigher than Aclacinomycin A[2]
2'''-amino-11-hydroxyaclacinomycin Y -Leukemia & MelanomaStrong cytotoxicity[2]
iso-Aclacinomycin A -Various1-5 fold higher than Aclacinomycin A[1][2][3]

Note: Specific IC50 values for 11-hydroxyaclacinomycin A and 2'''-amino-11-hydroxyaclacinomycin Y were not available in the reviewed literature, which only qualitatively describes their enhanced cytotoxicity.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for aclacinomycins and their hybrid derivatives involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By intercalating into the DNA, these compounds stabilize the DNA-topoisomerase II complex, leading to DNA strand breaks and ultimately, apoptosis (programmed cell death). Some analogs may also inhibit topoisomerase I.

The generation of reactive oxygen species (ROS) is another key aspect of their cytotoxic effects. The metabolic reduction of the anthracycline quinone moiety leads to the formation of semiquinone free radicals, which in the presence of oxygen, generate superoxide and other ROS. This oxidative stress contributes to cellular damage.

Below is a generalized diagram illustrating the proposed signaling pathway leading to cytotoxicity.

cluster_dna DNA Damage Pathway cluster_ros Oxidative Stress Pathway Aclacinomycin Hybrid Aclacinomycin CellMembrane Cell Membrane Aclacinomycin->CellMembrane Cellular Uptake TopoII Topoisomerase II Aclacinomycin->TopoII Intercalation & Inhibition Mitochondria Mitochondria Aclacinomycin->Mitochondria Redox Cycling DNA Nuclear DNA CellMembrane->DNA CellMembrane->Mitochondria DNADamage DNA Strand Breaks DNA->DNADamage TopoII->DNA Apoptosis Apoptosis DNADamage->Apoptosis ROS Reactive Oxygen Species (ROS) Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->Apoptosis

Proposed mechanism of action for hybrid aclacinomycins.

Experimental Protocols

The evaluation of the cytotoxic activity of hybrid aclacinomycins typically involves in vitro cell-based assays. A standard protocol for determining the IC50 values is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (hybrid aclacinomycins and Aclacinomycin A as a control). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

The following diagram outlines the workflow of a typical cytotoxicity assay.

Start Start: Cancer Cell Culture Seed Seed cells in 96-well plates Start->Seed Adhere Allow cells to adhere overnight Seed->Adhere Treat Treat with serial dilutions of hybrid aclacinomycins Adhere->Treat Incubate Incubate for 48-72 hours Treat->Incubate MTT Add MTT solution and incubate Incubate->MTT Solubilize Solubilize formazan crystals MTT->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 values Read->Analyze End End: Comparative Cytotoxicity Data Analyze->End

Workflow for determining cytotoxicity using the MTT assay.

References

A Tale of Two Aglycones: Unraveling the Biosynthetic Divergence of Aklavinone and ε-Rhodomycinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in natural product biosynthesis and drug development, understanding the subtle yet crucial differences in the biosynthetic pathways of pharmacologically active molecules is paramount. This guide provides a detailed comparison of the biosynthesis of two key anthracycline aglycones, aklavinone and ε-rhodomycinone, highlighting the enzymatic step that sets them on distinct molecular paths.

This compound and ε-rhodomycinone are tetracyclic aromatic polyketides that serve as foundational scaffolds for a variety of clinically important anticancer antibiotics, including the aclacinomycins and doxorubicin, respectively. Both are synthesized by soil-dwelling bacteria of the genus Streptomyces. While their core structures are remarkably similar, a single hydroxylation event dictates their ultimate fate and the biological activity of their downstream derivatives. This guide delves into the biosynthetic pathways of these two aglycones, presenting comparative data, detailed experimental protocols, and visual representations of the key molecular processes.

The Biosynthetic Fork in the Road: A Comparative Overview

The biosynthesis of both this compound and ε-rhodomycinone begins with the same set of building blocks: a propionyl-CoA starter unit and nine malonyl-CoA extender units. These are assembled by a type II polyketide synthase (PKS) to form a nascent polyketide chain, which then undergoes a series of cyclization and aromatization reactions to yield the common intermediate, aklanonic acid. From this point, the pathways are identical up to the formation of this compound.

The critical divergence occurs at the C-11 position of the this compound molecule. In the biosynthesis of ε-rhodomycinone, this compound undergoes a crucial hydroxylation step, a reaction that is absent in the pathway leading to aclacinomycins, where this compound is the final aglycone. This key enzymatic transformation is the primary focus of this comparative guide.

Quantitative Analysis of the Key Differentiating Enzyme

The enzyme responsible for the conversion of this compound to ε-rhodomycinone is this compound-11-hydroxylase, often designated as RdmE in rhodomycin-producing strains like Streptomyces purpurascens. This FAD-dependent monooxygenase introduces a hydroxyl group at the C-11 position of the this compound scaffold.

EnzymeSubstrateApparent Km (μM)CoenzymeApparent Km (mM)Source Organism
This compound-11-hydroxylase (RdmE)This compound10[1]NADPH2[1]Streptomyces purpurascens

Table 1: Kinetic Parameters of this compound-11-hydroxylase (RdmE). This table summarizes the key kinetic parameters of the enzyme that differentiates the biosynthetic pathways of this compound and ε-rhodomycinone.

Experimental Protocols

To provide a practical understanding of how the biosynthetic differences between this compound and ε-rhodomycinone are investigated, this section details the methodologies for key experiments.

Experimental Protocol 1: Heterologous Expression and Purification of this compound-11-hydroxylase (RdmE)

This protocol describes the overexpression of the rdmE gene in a host organism and the subsequent purification of the active enzyme.

  • Gene Cloning and Expression Vector Construction: The rdmE gene is amplified from the genomic DNA of Streptomyces purpurascens using PCR. The amplified gene is then cloned into an appropriate expression vector, such as pET series for E. coli or a suitable shuttle vector for Streptomyces lividans, under the control of a strong, inducible promoter.

  • Heterologous Expression: The expression vector containing the rdmE gene is introduced into the chosen host strain (E. coli or S. lividans). The cells are cultured to a suitable density, and gene expression is induced (e.g., with IPTG for E. coli).

  • Cell Lysis and Crude Extract Preparation: After a period of incubation to allow for protein expression, the cells are harvested by centrifugation. The cell pellet is resuspended in a suitable buffer and lysed using methods such as sonication or a French press to release the intracellular proteins. The cell debris is removed by centrifugation to obtain a crude cell extract.

  • Enzyme Purification: The this compound-11-hydroxylase is purified from the crude extract using a series of chromatographic techniques. This may include affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography to achieve a high degree of purity.[1]

Experimental Protocol 2: In Vitro Enzymatic Conversion of this compound to ε-Rhodomycinone

This protocol outlines the procedure to demonstrate the enzymatic activity of purified this compound-11-hydroxylase.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., phosphate buffer, pH 7.5), the purified this compound-11-hydroxylase, the substrate this compound (dissolved in a minimal amount of an organic solvent like DMSO), and the coenzyme NADPH.

  • Enzymatic Reaction: The reaction is initiated by the addition of the enzyme or the substrate and incubated at an optimal temperature (e.g., 30°C) for a defined period.

  • Reaction Quenching and Product Extraction: The reaction is stopped by the addition of an organic solvent, such as ethyl acetate. The products are then extracted into the organic phase.

  • Product Analysis: The extracted products are analyzed by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the formation of ε-rhodomycinone. The identity of the product can be confirmed by mass spectrometry (MS).

Experimental Protocol 3: Bioconversion of this compound by Engineered Strains

This protocol describes how a microorganism that does not normally produce ε-rhodomycinone can be engineered to carry out the conversion of this compound.

  • Strain Engineering: A host strain, such as Streptomyces lividans or a mutant of Streptomyces galilaeus that produces this compound but lacks the subsequent glycosylation steps, is transformed with a plasmid carrying the rdmE gene.

  • Cultivation and Substrate Feeding: The engineered strain is cultivated in a suitable production medium. Once the culture has reached an appropriate growth phase, this compound is added to the culture medium.

  • Incubation and Product Extraction: The culture is incubated for a further period to allow for the bioconversion of this compound to ε-rhodomycinone. The products are then extracted from the culture broth and mycelium using an organic solvent.

  • Product Analysis: The extracted compounds are analyzed by HPLC and MS to detect and quantify the production of ε-rhodomycinone.[2]

Visualizing the Biosynthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key biosynthetic pathways and experimental workflows.

Aklavinone_vs_Rhodomycinone_Biosynthesis cluster_common Common Pathway cluster_this compound This compound Pathway cluster_rhodomycinone ε-Rhodomycinone Pathway Propionyl-CoA Propionyl-CoA PKS Type II PKS Propionyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide Nascent Polyketide Chain PKS->Polyketide Cyclization Cyclization/ Aromatization Polyketide->Cyclization Aklanonic_Acid Aklanonic Acid Cyclization->Aklanonic_Acid This compound This compound Aklanonic_Acid->this compound Aklavinone_final This compound (Final Aglycone) RdmE This compound-11-hydroxylase (RdmE) This compound->RdmE Hydroxylation at C-11 Aclacinomycins Aclacinomycins Aklavinone_final->Aclacinomycins Glycosylation e-Rhodomycinone ε-Rhodomycinone RdmE->e-Rhodomycinone Rhodomycins Rhodomycins e-Rhodomycinone->Rhodomycins Further Modifications & Glycosylation

Figure 1: Biosynthetic pathways of this compound and ε-rhodomycinone.

Experimental_Workflow cluster_rdme RdmE Production & Assay cluster_bioconversion Bioconversion Cloning 1. rdmE Gene Cloning Expression 2. Heterologous Expression Cloning->Expression Purification 3. Enzyme Purification Expression->Purification Assay 4. In Vitro Assay Purification->Assay Analysis 4. HPLC/MS Analysis Assay->Analysis Product Identification Strain 1. Engineer Host Strain with rdmE Culture 2. Cultivation & this compound Feeding Strain->Culture Extraction 3. Product Extraction Culture->Extraction Extraction->Analysis

Figure 2: Experimental workflow for studying ε-rhodomycinone biosynthesis.

Conclusion

The biosynthetic pathways of this compound and ε-rhodomycinone provide a classic example of how a single enzymatic step can lead to significant molecular diversification and, consequently, to compounds with different biological activities. The hydroxylation of this compound at the C-11 position by this compound-11-hydroxylase is the key branching point that separates these two important classes of anthracycline aglycones. A thorough understanding of this enzymatic step, supported by robust experimental data and clear methodologies, is crucial for the rational design and engineering of novel anthracycline antibiotics with improved therapeutic properties. The protocols and data presented in this guide offer a valuable resource for researchers dedicated to harnessing the biosynthetic potential of these remarkable natural products.

References

Aklavinone's Antitumor Potential: A Comparative Analysis Across Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

Aklavinone, a key aglycone component of the anthracycline antibiotic aclacinomycin A, has demonstrated notable bioactivity against various cancer cell lines. This guide provides a comparative overview of its performance, detailing its cytotoxic effects and mechanisms of action across different cancer models. The information is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Comparative Cytotoxicity of this compound and Related Compounds

The antitumor efficacy of a compound is often initially assessed by its cytotoxicity against cancer cell lines, typically quantified by the half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound are not extensively documented in publicly available literature, the bioactivity of its parent compound, aclacinomycin A, and other related anthracyclines provides valuable insights.

A study on aclacinomycin A demonstrated its potent inhibitory effects on the growth of mouse lymphoblastoma L5178Y cells, with complete inhibition observed at a concentration of 0.0125 µg/ml.[1] This highlights the potential of the this compound scaffold in cancer therapy. Further research into novel anthracycline metabolites has shown strong cytotoxicity against several human tumor cell lines, particularly leukemia and melanoma.[2]

For comparative purposes, the table below summarizes the IC50 values of various anticancer compounds across different cancer cell lines, illustrating the typical range of cytotoxic concentrations observed in in-vitro studies.

Compound/ExtractCell LineIC50 Value
Usnic AcidHeLa10.88 µg/mL
Caloplaca pusilla extractHeLa6.57 µg/mL
Caloplaca pusilla extractMCF-77.29 µg/mL
Caloplaca pusilla extractPC-37.96 µg/mL
Compound 1HCT11622.4 µM
Compound 2HCT1160.34 µM

Mechanisms of Action: Induction of Apoptosis and Signaling Pathway Modulation

The anticancer activity of this compound and related anthracyclines is attributed to their ability to interfere with critical cellular processes, leading to cell death. One of the primary mechanisms is the inhibition of macromolecular biosynthesis, with a more pronounced effect on RNA synthesis compared to DNA synthesis.[1] This disruption of essential cellular functions ultimately triggers programmed cell death, or apoptosis.

Apoptosis is a key mechanism by which many chemotherapeutic agents exert their effects. This process can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Flavonoids, another class of bioactive compounds, have been shown to induce apoptosis in cancer cells through both of these pathways. For instance, some flavonoids trigger the intrinsic pathway by inhibiting extracellular signal-regulated kinase (ERK) and leading to the loss of phosphorylation of the Bcl-2 associated death promoter (BAD) protein.[3] Others activate the extrinsic pathway, which involves the upregulation of phosphorylated forms of ERK and c-JUN.[3]

The following diagram illustrates a generalized workflow for assessing the induction of apoptosis in cancer cells treated with a bioactive compound like this compound.

G Experimental Workflow: Apoptosis Induction Assay cluster_0 Cell Culture and Treatment cluster_1 Apoptosis Detection cluster_2 Data Analysis A Seed cancer cells (e.g., MCF-7, HeLa) B Treat with this compound (various concentrations) A->B C Incubate for a defined period (e.g., 24-72h) B->C D Harvest cells C->D E Stain with Annexin V-FITC and Propidium Iodide (PI) D->E F Analyze by Flow Cytometry E->F G Quantify apoptotic cells (Annexin V+/PI-) F->G H Determine dose-dependent increase in apoptosis G->H

Caption: Workflow for assessing apoptosis induction.

Furthermore, the signaling pathways within cancer cells are complex and interconnected. Bioactive compounds can modulate these pathways to achieve their anticancer effects. The diagram below depicts a simplified model of a signaling pathway that is often dysregulated in cancer and can be a target for therapeutic agents.

G Simplified Cancer Signaling Pathway cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation Survival Cell Survival TranscriptionFactors->Survival This compound This compound This compound->MEK Inhibits

Caption: A potential target for this compound.

Experimental Protocols

To ensure the reproducibility and validation of bioactivity studies, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate the anticancer effects of compounds like this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at various concentrations for the desired time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis
  • Protein Extraction: Following treatment with the test compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, ERK) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

This guide provides a framework for understanding and comparing the bioactivity of this compound in different cancer models. Further research focusing on generating specific IC50 data for this compound across a broader range of cancer cell lines and elucidating its precise molecular targets will be crucial for its future development as a potential anticancer agent.

References

A Comparative Analysis of Aklavinone Production in Streptomyces Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal microbial chassis is a critical step in the production of valuable secondary metabolites. Aklavinone, a key precursor to the potent anthracycline antibiotics, is a molecule of significant interest. This guide provides a comparative overview of this compound production in different Streptomyces strains, supported by available experimental data. It details relevant experimental protocols and visualizes key pathways to aid in the rational selection and engineering of high-producing strains.

Comparative Production of this compound

While a direct, side-by-side comparison of this compound production in wild-type Streptomyces strains under identical fermentation conditions is not extensively documented in publicly available literature, valuable insights can be gleaned from studies on various wild-type, mutant, and engineered strains. Streptomyces galilaeus and Streptomyces peucetius are the most prominent natural producers of anthracyclines, with this compound being a central intermediate in their biosynthetic pathways.

Genetic engineering has proven to be a powerful tool for enhancing this compound titers. By blocking the downstream glycosylation steps of the aclacinomycin biosynthetic pathway, researchers have successfully engineered Streptomyces strains that accumulate this compound.

StrainGenetic BackgroundKey Genetic ModificationsReported this compound Yield (mg/L)Reference
Engineered StreptomycesRecombinant StrainOptimization of promoters, enzymes, and chassis cells15-20[1]
Streptomyces galilaeus H063Mutant StrainMutation in aknY (dTDP-glucose synthase gene), blocking the first step in deoxyhexose biosynthesisAccumulates this compound (specific yield not quantified)[2]
Streptomyces galilaeus 3AR-33This compound-producing mutantNot specifiedUsed for cloning this compound biosynthesis genes (specific yield not quantified)[3][4]
Streptomyces galilaeus F 198 NTG 061Blocked MutantAccumulates aklanonic acid, a precursor to this compoundAccumulates aklanonic acid (specific yield not quantified)[5]
Streptomyces peucetius var. caesius 135Blocked MutantAccumulates aklanonic acid, a precursor to this compoundAccumulates aklanonic acid (specific yield not quantified)[5]

Experimental Protocols

I. Cultivation of Streptomyces for this compound Production

A. Media Preparation:

Several media can be used for the cultivation of Streptomyces species to produce secondary metabolites. The choice of medium can significantly impact yield and should be optimized for the specific strain.

  • ISP4 (Inorganic Salts Starch Agar): Often used for sporulation.

  • YEME (Yeast Extract-Malt Extract) Medium: A common liquid medium for vegetative growth.

  • E1 Medium: A production medium for anthracyclines.

  • TSB (Tryptone Soya Broth): A general-purpose medium for growth.

B. Inoculum Preparation:

  • Grow Streptomyces strains on ISP4 agar plates at 30°C for 4-7 days to obtain well-sporulated cultures.

  • Prepare a spore suspension by scraping the spores from the agar surface into sterile water or a suitable buffer.

  • For liquid cultures, inoculate 25 mL of YEME or SGYEME medium with 100 µL of the spore suspension.

C. Fermentation Conditions:

  • Cultivate the seed cultures in a baffled flask at 30°C with shaking (e.g., 250 rpm) for 2-4 days.

  • Inoculate the production medium (e.g., E1 medium) with the seed culture (typically 5-10% v/v).

  • Incubate the production culture at 30°C with shaking for 5-10 days. The optimal fermentation time should be determined empirically for each strain.

II. Extraction of this compound
  • Separate the mycelium from the culture broth by centrifugation.

  • The extraction method can be optimized, but a common approach involves solvent extraction. This compound is typically more soluble in organic solvents.

  • From Supernatant: Extract the culture supernatant with an equal volume of a suitable organic solvent such as ethyl acetate or chloroform.

  • From Mycelium: The cell pellet can be extracted with a solvent like methanol or acetone to recover intracellular this compound.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract containing this compound.

III. Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound.

A. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where this compound has maximum absorbance (e.g., 254 nm or 435 nm).

  • Quantification: Generate a standard curve using a purified this compound standard of known concentrations.

B. Sample Preparation for HPLC:

  • Dissolve the crude extract in a suitable solvent (e.g., methanol or the initial mobile phase composition).

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Visualizing Key Processes

To better understand the experimental and biological processes involved in this compound production, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_cultivation Strain Cultivation cluster_extraction Extraction cluster_analysis Analysis strain Streptomyces Strain Selection (e.g., S. galilaeus, S. peucetius) inoculum Inoculum Preparation (Spore Suspension) strain->inoculum fermentation Fermentation (Optimized Media & Conditions) inoculum->fermentation separation Separation of Biomass and Supernatant fermentation->separation extraction Solvent Extraction (e.g., Ethyl Acetate) separation->extraction concentration Concentration of Extract extraction->concentration hplc HPLC Quantification concentration->hplc data Data Analysis & Yield Calculation hplc->data Signaling_Pathway cluster_regulation Regulation of Secondary Metabolism environmental_signals Environmental Signals (e.g., Nutrient Limitation, pH) global_regulators Global Regulatory Proteins (e.g., AfsR, AbsA1/A2) environmental_signals->global_regulators pathway_specific_regulators Pathway-Specific Activators (e.g., ActII-ORF4, DnrI) global_regulators->pathway_specific_regulators biosynthetic_genes This compound Biosynthetic Genes (PKS, etc.) pathway_specific_regulators->biosynthetic_genes This compound This compound Production biosynthetic_genes->this compound

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Aklavinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. Aklavinone, an anthracycline and antineoplastic agent, requires meticulous handling and disposal due to its potential mutagenic, carcinogenic, and teratogenic properties. Adherence to established protocols for cytotoxic compounds is essential to protect both laboratory personnel and the environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with general best practices for hazardous pharmaceutical waste.

Disclaimer: This document serves as a general guide. Always consult the specific Safety Data Sheet (SDS) for the this compound product you are using and strictly adhere to your institution's Environmental Health and Safety (EHS) protocols, as well as local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to have the appropriate safety measures in place. All personnel handling this compound must be trained in the management of cytotoxic drugs.

Personal Protective Equipment (PPE):

  • Gloves: Always wear two pairs of chemotherapy-grade gloves.

  • Gown: A disposable, impermeable, long-sleeved gown is required.

  • Eye and Face Protection: Use safety goggles or a face shield.

  • Respiratory Protection: Depending on the form of this compound and the procedure, a respirator (e.g., N95) may be necessary to prevent inhalation of aerosols.

Handling Environment: All manipulations of this compound should be conducted in a designated area, preferably within a certified biological safety cabinet (BSC) or a containment ventilated enclosure to minimize exposure risks. A spill kit specifically for cytotoxic agents should be readily accessible.

This compound Waste Segregation and Disposal Plan

Proper segregation of this compound waste at the point of generation is a critical step in the disposal process. This compound waste is categorized as either trace or bulk hazardous waste.

Waste CategoryDescriptionDisposal Container
Trace Waste Items contaminated with less than 3% of the original weight of the this compound, such as empty vials, used gloves, gowns, and absorbent pads.[1][2]Yellow , labeled "Trace Chemotherapy Waste" container.[1][2]
Bulk Waste Unused or expired this compound, partially full vials or syringes, and materials used to clean up spills.[1][2]Black , labeled "Hazardous Waste" or "Bulk Chemotherapy Waste" container.[1][2]
Sharps Waste Needles, syringes, and other contaminated sharp objects.Yellow , puncture-proof, labeled "Chemotherapy Sharps" container.

Step-by-Step Disposal Procedures

  • Waste Identification and Segregation: At the point of generation, immediately identify and segregate all this compound-contaminated materials into the appropriate waste stream: trace, bulk, or sharps.[3]

  • Containerization:

    • Trace Waste: Place all non-sharp trace waste directly into a designated yellow chemotherapy waste container.[3]

    • Bulk Waste: Carefully transfer all bulk this compound waste into a designated black hazardous waste container.[4] These containers must be leak-proof and have a secure lid.[3]

    • Sharps Waste: Immediately dispose of all contaminated sharps into a yellow, puncture-proof chemotherapy sharps container. Do not recap, bend, or break needles.

  • Container Management:

    • Do not overfill waste containers. Seal them when they are approximately three-quarters full.

    • Ensure all containers are clearly labeled with their contents and the appropriate hazard warnings as required by your institution and regulatory bodies.[3][4]

  • Waste Storage and Pickup:

    • Store sealed waste containers in a designated, secure Satellite Accumulation Area (SAA) away from general laboratory traffic.[4]

    • Arrange for waste pickup through your institution's EHS department or a certified hazardous waste disposal company.[5]

Spill Cleanup Procedures

In the event of an this compound spill, immediate and proper cleanup is essential to prevent exposure and contamination.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the full complement of PPE as described above.

  • Contain the Spill:

    • Liquids: Cover the spill with absorbent pads, working from the outside in.

    • Solids: Gently cover the spill with damp absorbent pads to avoid generating dust.

  • Clean the Area:

    • Carefully collect all contaminated absorbent materials and any broken glass, and place them in the black bulk hazardous waste container .

    • Clean the spill area with a detergent solution, again working from the outside in. Dispose of all cleaning materials in the yellow trace chemotherapy waste container .

    • Rinse the area with clean water and wipe dry. Dispose of these materials in the yellow trace chemotherapy waste container .

  • Dispose of PPE:

    • Carefully remove the outer pair of gloves and the gown, placing them in the yellow trace chemotherapy waste container .

    • Remove the inner pair of gloves and also dispose of them in the yellow trace chemotherapy waste container .

  • Wash Hands: Thoroughly wash your hands with soap and water.

Experimental Protocols

While there is no single universally accepted method for the chemical deactivation of all antineoplastic agents, research into degradation methods may be undertaken in specific laboratory settings.[4] Any such experimental protocols must be rigorously validated and approved by the institution's safety committee before implementation as a disposal method. The primary and recommended disposal method remains incineration via a licensed hazardous waste facility.

Stock solutions of this compound, being at a much higher concentration, are always considered hazardous chemical waste and must be collected for disposal by a certified entity.[6] Autoclaving may not be effective for all antibiotics and is not a recommended disposal method for stock solutions.[6]

AklavinoneDisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation cluster_categorization Categorization cluster_containerization Containerization cluster_disposal Final Disposal generation This compound Waste Generated segregate Segregate at Point of Generation generation->segregate is_sharp Is it a sharp? segregate->is_sharp is_bulk > 3% this compound by weight? is_sharp->is_bulk No sharps_container Yellow Chemotherapy Sharps Container is_sharp->sharps_container Yes bulk_container Black Bulk Hazardous Waste Container is_bulk->bulk_container Yes trace_container Yellow Trace Chemotherapy Waste Container is_bulk->trace_container No final_disposal Collection by Certified Hazardous Waste Vendor sharps_container->final_disposal bulk_container->final_disposal trace_container->final_disposal

References

Essential Safety and Operational Guide for Handling Aklavinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Aklavinone is of paramount importance. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment. Adherence to these guidelines is critical for personnel safety and regulatory compliance.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is necessary to prevent exposure to this compound, also known as Aclacinomycin. The following table summarizes the required PPE for handling this compound.[1] In the absence of established occupational exposure limits, all handling should be performed with the utmost care to minimize any potential contact.[1][2][3]

PPE CategoryItemSpecification
Eye Protection Safety GlassesMust be worn at all times in the laboratory.[1]
Face ShieldRecommended when there is a risk of splashing.[1]
Hand Protection GlovesChemically resistant gloves (e.g., nitrile) are required.[1]
Body Protection Lab CoatA standard laboratory coat should be worn.[1]
Protective SuitRecommended for larger quantities or when there is a risk of generating aerosols.[1]
Respiratory Protection RespiratorAn approved particulate respirator (e.g., N95) should be used, especially when handling the powder form to avoid inhalation.[1]

Operational Plan for Safe Handling

A systematic workflow is crucial for the safe management of this compound in a laboratory setting. The following step-by-step process outlines the key stages from preparation to disposal.

1. Preparation:

  • Donning PPE: Before handling this compound, ensure all required personal protective equipment is correctly worn.

  • Weighing: Weigh this compound powder in a vented enclosure, such as a chemical fume hood, to minimize the risk of inhalation.[1]

  • Solution Preparation: Prepare solutions within a certified chemical fume hood to control and exhaust any potential vapors or aerosols.[1]

2. Experimental Use:

  • Designated Area: Conduct all experiments involving this compound in a designated and clearly marked area to prevent cross-contamination.

  • Careful Handling: Handle all solutions and containers with care to avoid spills and the generation of aerosols.[1]

  • Containment: Use secondary containment for all containers holding this compound to mitigate the impact of potential spills.

3. Cleanup and Decontamination:

  • Surface Decontamination: All surfaces and equipment that have come into contact with this compound must be decontaminated. Use a suitable deactivating agent or a high-pH solution as recommended by your institution's safety office.[1]

  • PPE Removal: Remove personal protective equipment in a designated area, taking care to avoid contaminating skin or clothing.

Emergency Procedures: Spill Response Workflow

In the event of a spill, a clear and immediate response plan is essential to ensure the safety of all laboratory personnel. The following diagram outlines the logical workflow for handling an this compound spill.

Spill_Response_Workflow This compound Spill Response Workflow cluster_immediate_actions Immediate Actions cluster_assessment_ppe Assessment & PPE cluster_cleanup Cleanup Procedure cluster_disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Secure Secure the Area (Restrict Access) Alert->Secure Assess Assess the Spill (Size and Nature) Secure->Assess Don_PPE Don Appropriate PPE (Gloves, Respirator, etc.) Assess->Don_PPE Contain Contain the Spill (Use Absorbent Material) Don_PPE->Contain Neutralize Neutralize/Decontaminate (If Applicable) Contain->Neutralize Collect Collect Contaminated Material Neutralize->Collect Package Package Waste in Labeled, Sealed Container Collect->Package Dispose Dispose as Hazardous Waste Package->Dispose

Caption: Workflow for a safe and effective response to an this compound spill.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment, must be collected in designated, sealed, and clearly labeled hazardous waste containers.[1]

  • Disposal Method: this compound waste is considered hazardous and must be disposed of through a licensed hazardous waste disposal service.[1] Follow all local, state, and federal regulations for hazardous waste disposal.

By implementing these safety and handling procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment for all personnel. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound before beginning any work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aklavinone
Reactant of Route 2
Aklavinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.